Product packaging for Isoaminile cyclamate(Cat. No.:CAS No. 10075-36-2)

Isoaminile cyclamate

Cat. No.: B159752
CAS No.: 10075-36-2
M. Wt: 423.6 g/mol
InChI Key: REVYDCJKWVXJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isoaminile cyclamate is a useful research compound. Its molecular formula is C22H37N3O3S and its molecular weight is 423.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H37N3O3S B159752 Isoaminile cyclamate CAS No. 10075-36-2

Properties

IUPAC Name

cyclohexylsulfamic acid;4-(dimethylamino)-2-phenyl-2-propan-2-ylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2.C6H13NO3S/c1-13(2)16(12-17,11-14(3)18(4)5)15-9-7-6-8-10-15;8-11(9,10)7-6-4-2-1-3-5-6/h6-10,13-14H,11H2,1-5H3;6-7H,1-5H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVYDCJKWVXJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(C)N(C)C)(C#N)C1=CC=CC=C1.C1CCC(CC1)NS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80905721
Record name Cyclohexylsulfamic acid--4-(dimethylamino)-2-phenyl-2-(propan-2-yl)pentanenitrile (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10075-36-2
Record name Sulfamic acid, N-cyclohexyl-, compd. with α-[2-(dimethylamino)propyl]-α-(1-methylethyl)benzeneacetonitrile (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10075-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoaminile cyclamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexylsulfamic acid--4-(dimethylamino)-2-phenyl-2-(propan-2-yl)pentanenitrile (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-cyclohexylsulphamic acid, compound with α-[2-(dimethylamino)propyl]-α-isopropylbenzene-1-acetonitrile (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.175
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOAMINILE CYCLAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4055851484
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Isoaminile Cyclamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available scientific literature on isoaminile, particularly its cyclamate salt, is limited, with the most detailed mechanistic studies dating back several decades. This guide is a comprehensive summary of the existing data.

Executive Summary

Isoaminile is a centrally acting antitussive agent which also exhibits significant peripheral anticholinergic activity. The core mechanism of action, as elucidated by available research, is the blockade of autonomic ganglia through competitive antagonism at both nicotinic and muscarinic acetylcholine receptors. This dual receptor blockade is a less common characteristic for ganglion-blocking agents. While its efficacy as a cough suppressant is attributed to a central mechanism, the precise molecular targets and pathways for this central action are not well-documented in the available literature. The role of the cyclamate salt in the overall mechanism of action is also not specifically detailed. This document synthesizes the foundational pharmacological data for isoaminile, focusing on its anticholinergic properties, and presents the experimental protocols used in these key studies.

Core Mechanism of Action: Ganglionic Blockade

The primary characterized mechanism of action for isoaminile is the inhibition of neurotransmission at autonomic ganglia. This is achieved by blocking the two main types of acetylcholine receptors present at these sites:

  • Antinicotinic Action: Isoaminile inhibits the depolarization of postganglionic neurons induced by acetylcholine acting on nicotinic receptors. This action is similar to that of classic ganglion blockers like hexamethonium.

  • Antimuscarinic Action: Uniquely, isoaminile also blocks the muscarinic receptors present within the ganglia, which are involved in modulating ganglionic transmission.

This dual antagonism disrupts the outflow of both sympathetic and parasympathetic nervous signals. Experimental evidence suggests that isoaminile has a greater potency for muscarinic receptors within the ganglia compared to nicotinic receptors.[1]

Signaling Pathway of Ganglionic Transmission and Isoaminile's Intervention

The following diagram illustrates the points of intervention by isoaminile in a sympathetic ganglion.

G cluster_pre Preganglionic Neuron cluster_ganglion Autonomic Ganglion cluster_post Postganglionic Neuron cluster_drug Isoaminile Action pre_neuron Action Potential ACh Acetylcholine (ACh) Release pre_neuron->ACh 1. Arrival of Signal Nic_R Nicotinic Receptor ACh->Nic_R 2. ACh Binds to Receptors Musc_R Muscarinic Receptor ACh->Musc_R post_neuron Action Potential (Signal Propagation) Nic_R->post_neuron 3. Fast Depolarization Musc_R->post_neuron Modulation iso_nic Isoaminile (Antinicotinic) iso_nic->Nic_R BLOCKS iso_musc Isoaminile (Antimuscarinic) iso_musc->Musc_R BLOCKS

Isoaminile's blockade of ganglionic neurotransmission.

Quantitative Data Summary

Precise quantitative data such as IC50 or pA2 values for isoaminile are not available in the reviewed literature. However, in vivo studies have established effective dose ranges for its ganglion-blocking effects.[1]

Pharmacological Effect Animal Model Effective Dose Range (intravenous) Agonist(s) Blocked Receptor Type Targeted
Blockade of Muscarinic EffectsCat, Dog2-4 mg/kgMcN-A-343Muscarinic
Blockade of Nicotinic EffectsCat, Dog≥ 10 mg/kgNicotine, Acetylcholine (high dose)Nicotinic
Inhibition of Ganglionic Transmission (Nictitating Membrane)Cat10-20 mg/kgPreganglionic Nerve StimulationNicotinic & Muscarinic
Inhibition of Ganglionic Transmission (Splanchnic Nerve)Dog> 10 mg/kgSplanchnic Nerve StimulationNicotinic & Muscarinic

Experimental Protocols

The following methodologies are based on the work by Bastos and Ramos (1970), which established the ganglion-blocking activity of isoaminile.[1]

Nictitating Membrane and Cervical Sympathetic Ganglion Stimulation in Cats
  • Objective: To assess the effect of isoaminile on ganglionic transmission by observing the contraction of the nictitating membrane in response to various stimuli.

  • Animal Model: Cats (n=5) anesthetized with sodium pentobarbital (30 mg/kg, i.p.).

  • Procedure:

    • Surgical preparation for recording blood pressure and contractions of the nictitating membrane.

    • Placement of electrodes on the pre- or post-ganglionic cervical sympathetic nerve.

    • Delivery of electrical stimuli (2 V, 15 Hz, 0.5 msec duration) to elicit contraction of the nictitating membrane.

    • Intravenous administration of ganglionic stimulants (nicotine, McN-A-343) and adrenaline to induce contraction.

    • Administration of isoaminile at various doses, followed by re-application of electrical and chemical stimuli to observe any inhibitory effects.

  • Workflow Diagram:

    G cluster_prep Preparation cluster_stim Stimulation & Observation (Baseline) cluster_drug_admin Drug Administration & Testing anesthesia Anesthetize Cat (Sodium Pentobarbital) surgery Surgical Prep for Recording BP and Nictitating Membrane anesthesia->surgery electrodes Place Electrodes on Pre/Post-ganglionic Nerve surgery->electrodes elec_stim Electrical Stimulation (Pre- and Post-ganglionic) electrodes->elec_stim record_base Record Baseline Contractions elec_stim->record_base chem_stim Chemical Stimulation (Nicotine, McN-A-343, Adrenaline) chem_stim->record_base admin_iso Administer Isoaminile (i.v.) record_base->admin_iso re_stim Re-apply Electrical & Chemical Stimuli admin_iso->re_stim record_post Record Post-drug Contractions re_stim->record_post

    Workflow for the nictitating membrane experiment.

Splanchnic Nerve Stimulation in Dogs
  • Objective: To evaluate isoaminile's effect on sympathetic outflow to the vasculature by measuring blood pressure changes upon splanchnic nerve stimulation.

  • Animal Model: Dogs (n=5) anesthetized with sodium pentobarbital (30 mg/kg, i.v.).

  • Procedure:

    • Surgical preparation for recording arterial blood pressure with a mercury manometer.

    • Exposure and dissection of the splanchnic nerve at the left hypochondrium.

    • Electrical stimulation of the splanchnic nerve (2-4 V, 15 Hz, 0.5 msec duration) to induce a hypertensive response.

    • Intravenous administration of adrenaline as a control for post-ganglionic adrenergic response.

    • Administration of isoaminile at various doses, followed by re-stimulation of the splanchnic nerve to measure any reduction in the pressor effect.

Central Antitussive Mechanism

Isoaminile is classified as a centrally acting antitussive. This implies that it acts on the cough center in the brainstem to suppress the cough reflex. However, the specific receptors and signaling pathways involved in this central action are not well-defined in the available scientific literature. There is no established direct mechanistic link between its peripheral ganglion-blocking activity and its central antitussive effect.

The Role of the Cyclamate Moiety

The therapeutic form of isoaminile is often the cyclamate salt. Pharmacological data specifically characterizing the influence of the cyclamate moiety on the drug's absorption, distribution, metabolism, excretion, or overall efficacy is not available. Cyclamate as an independent entity is known as an artificial sweetener and is metabolized to a limited extent to cyclohexylamine. Whether this has any bearing on the activity of isoaminile cyclamate is unknown.

Conclusion

The core, well-documented mechanism of action for isoaminile is the blockade of autonomic ganglia through a dual antagonism of both nicotinic and muscarinic receptors. This activity has been demonstrated through in vivo animal experiments involving stimulation of sympathetic nerves and ganglia. While effective as a central antitussive, the molecular basis for this action remains to be elucidated. Further research would be required to provide more precise quantitative data on its receptor affinities and to draw a definitive link between its peripheral and central mechanisms.

References

Isoaminile: A Technical Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoaminile is a centrally acting antitussive agent with a complex pharmacological profile. Structurally similar to methadone, it exhibits additional anticholinergic properties, acting as an antagonist at both muscarinic and nicotinic receptors.[1][2][3] This dual mechanism of action contributes to its clinical effects and distinguishes it from other antitussive agents. This document provides a comprehensive overview of the available pharmacological data on isoaminile, including its mechanism of action, and known qualitative effects. Due to the limited availability of public domain data, quantitative metrics for receptor affinity, pharmacokinetics, and detailed in-vivo efficacy are not extensively detailed. This guide aims to consolidate the existing knowledge and identify areas where further research is required.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name 4-(dimethylamino)-2-isopropyl-2-phenylpentanenitrileWikipedia
Molecular Formula C₁₆H₂₄N₂PubChem
Molar Mass 244.382 g·mol⁻¹Wikipedia
CAS Number 77-51-0PubChem
Synonyms Peracon, Dimyril, IsoaminilDrugBank, PubChem

Pharmacodynamics: Mechanism of Action

Isoaminile's primary pharmacological effect is the suppression of the cough reflex, which is mediated centrally. In addition to this primary effect, isoaminile demonstrates significant anticholinergic activity.

Antitussive Effect

The precise central mechanism for isoaminile's antitussive action is not fully elucidated in the available literature. However, it is categorized as a centrally acting cough suppressant.[2][4]

Anticholinergic Effects

Isoaminile acts as an antagonist at both muscarinic and nicotinic subtypes of cholinergic receptors. This has been demonstrated in classic pharmacological preparations.

  • Muscarinic Receptor Antagonism: Isoaminile inhibits the effects of muscarinic receptor agonists. This action is responsible for the atropine-like side effects associated with the drug.

  • Nicotinic Receptor Antagonism: The drug also demonstrates antagonism at ganglionic nicotinic receptors.

The following diagram illustrates the generalized signaling pathways affected by isoaminile's anticholinergic properties.

cluster_0 Muscarinic Receptor Signaling (Gq/11) cluster_1 Nicotinic Receptor Signaling (Ion Channel) ACh_M Acetylcholine M_Receptor Muscarinic Receptor (M1, M3, M5) ACh_M->M_Receptor Gq11 Gq/11 M_Receptor->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Cell_Response_M Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cell_Response_M PKC->Cell_Response_M Isoaminile_M Isoaminile Isoaminile_M->M_Receptor ACh_N Acetylcholine N_Receptor Nicotinic Receptor (Ligand-Gated Ion Channel) ACh_N->N_Receptor Ion_Influx Na⁺/Ca²⁺ Influx N_Receptor->Ion_Influx Depolarization Depolarization Ion_Influx->Depolarization Cell_Response_N Cellular Response (e.g., Ganglionic Transmission) Depolarization->Cell_Response_N Isoaminile_N Isoaminile Isoaminile_N->N_Receptor cluster_workflow Workflow for Assessing Anticholinergic Activity prep Isolated Tissue Preparation (e.g., Guinea Pig Ileum) mount Mount in Organ Bath (Krebs-Henseleit Solution, 37°C, 95% O₂/5% CO₂) prep->mount equilibrate Equilibration Period mount->equilibrate agonist_cr Generate Cumulative Concentration-Response Curve (e.g., Acetylcholine) equilibrate->agonist_cr wash Washout agonist_cr->wash incubate Incubate with Isoaminile (Varying Concentrations) wash->incubate agonist_cr_post Generate Second Agonist Concentration-Response Curve incubate->agonist_cr_post analyze Data Analysis (Schild Plot, pA₂ Determination) agonist_cr_post->analyze

References

Isoaminile: A Technical Guide on its Anticholinergic and Antitussive Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoaminile is a centrally acting antitussive agent with established anticholinergic properties.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological effects of isoaminile, focusing on its dual anticholinergic and antitussive activities. While isoaminile has been used clinically for cough suppression, detailed quantitative data on its receptor binding affinities and in vivo potency are not extensively available in publicly accessible scientific literature.[4] This document synthesizes the existing knowledge and presents generalized experimental protocols and conceptual signaling pathways relevant to its mechanisms of action.

Introduction

Isoaminile is a synthetic compound recognized for its efficacy in the symptomatic relief of cough.[1][3][5] Structurally, it is classified as an alkylbenzene.[1] Its therapeutic action is attributed to a central mechanism on the cough center in the medulla oblongata, supplemented by peripheral anticholinergic effects that contribute to its overall pharmacological profile.[1][3] This guide delves into the technical aspects of isoaminile's pharmacology, providing a framework for understanding its dual effects.

Quantitative Pharmacological Data

Specific quantitative data on isoaminile's binding affinity for muscarinic receptors (Ki values) and its in vivo antitussive potency (ED50 values) are not well-documented in the available scientific literature. The following tables are presented to illustrate the standard format for such data and should not be interpreted as experimentally determined values for isoaminile.

Table 1: Hypothetical Muscarinic Receptor Binding Profile of Isoaminile

Receptor SubtypeBinding Affinity (Ki) [nM]
M1Data not available
M2Data not available
M3Data not available
M4Data not available
M5Data not available
Note: This table is for illustrative purposes only. Specific Ki values for isoaminile are not publicly available.

Table 2: Hypothetical In Vivo Antitussive Potency of Isoaminile

Animal ModelCough StimulusRoute of AdministrationED50 [mg/kg]
Guinea PigCitric Acid AerosolOralData not available
CatSuperior Laryngeal Nerve StimulationIntravenousData not available
Note: This table is for illustrative purposes only. Specific ED50 values for isoaminile are not publicly available.

Experimental Protocols

Detailed experimental protocols specifically for isoaminile are not described in the literature. Therefore, this section outlines generalized, standard methodologies used to assess the anticholinergic and antitussive properties of a test compound.

In Vitro Anticholinergic Activity: Radioligand Binding Assay

This protocol describes a method to determine the affinity of a compound for muscarinic acetylcholine receptors.

Objective: To quantify the binding affinity (Ki) of a test compound for various muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes expressing specific human muscarinic receptor subtypes.

  • Radioligand (e.g., [³H]-N-methylscopolamine).

  • Test compound (isoaminile).

  • Reference compound (e.g., atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compound and the reference compound.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, reference compound, or buffer (for total binding).

  • To determine non-specific binding, add a high concentration of a non-labeled ligand (e.g., atropine).

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vivo Antitussive Activity: Citric Acid-Induced Cough in Guinea Pigs

This protocol describes a common method for evaluating the antitussive efficacy of a compound in an animal model.

Objective: To determine the dose-dependent antitussive effect (ED50) of a test compound.

Animals: Male Dunkin-Hartley guinea pigs.

Materials:

  • Test compound (isoaminile).

  • Vehicle control (e.g., saline).

  • Positive control (e.g., codeine).

  • Citric acid solution (e.g., 0.4 M).

  • Whole-body plethysmograph.

  • Nebulizer.

Procedure:

  • Acclimatize the animals to the plethysmograph chambers.

  • Administer the test compound, vehicle, or positive control at various doses via the desired route (e.g., oral gavage).

  • After a specified pretreatment time (e.g., 60 minutes), place the animals individually into the plethysmograph chambers.

  • Expose the animals to a nebulized aerosol of citric acid for a fixed duration (e.g., 10 minutes).

  • Record the number of coughs during the exposure period. A cough is characterized by a sharp sound and a convulsive movement of the chest and abdomen.

  • Analyze the data to determine the percentage inhibition of cough for each dose of the test compound compared to the vehicle control.

  • Calculate the ED50 value, which is the dose that produces a 50% reduction in the number of coughs.

Signaling Pathways and Mechanisms of Action

The precise molecular signaling pathways through which isoaminile exerts its effects have not been fully elucidated. The following diagrams illustrate the general cholinergic signaling pathway and a conceptual workflow for antitussive drug evaluation.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Choline Acetyltransferase (ChAT) Choline->ACh_synthesis AcetylCoA Acetyl-CoA AcetylCoA->ACh_synthesis ACh_vesicle ACh ACh_synthesis->ACh_vesicle Vesicle Synaptic Vesicle ACh_vesicle->Vesicle ACh_cleft ACh Vesicle->ACh_cleft Exocytosis AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Muscarinic_Receptor Muscarinic Receptor ACh_cleft->Muscarinic_Receptor Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake G_Protein G-Protein Muscarinic_Receptor->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Second_Messengers Second Messengers (e.g., cAMP, IP3, DAG) Effector->Second_Messengers Cellular_Response Cellular Response Second_Messengers->Cellular_Response Isoaminile Isoaminile Isoaminile->Muscarinic_Receptor Antagonist

Caption: General Cholinergic Signaling Pathway and Site of Isoaminile's Anticholinergic Action.

Antitussive_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation Animal_Model Selection of Animal Model (e.g., Guinea Pig, Cat) Cough_Induction Induction of Cough (e.g., Chemical, Mechanical) Animal_Model->Cough_Induction Drug_Admin Test Compound Administration (Dose-Response) Cough_Induction->Drug_Admin Data_Collection Measurement of Cough Frequency and Latency Drug_Admin->Data_Collection Data_Analysis Data Analysis and ED50 Calculation Data_Collection->Data_Analysis Phase_I Phase I Trials (Safety and Tolerability) Data_Analysis->Phase_I Proceed to Clinical Trials Phase_II Phase II Trials (Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III Trials (Large-Scale Efficacy and Safety) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval

Caption: General Experimental Workflow for the Evaluation of an Antitussive Drug.

Conclusion

Isoaminile is a clinically utilized antitussive agent with a known, yet poorly quantified, anticholinergic profile. This guide highlights the current understanding of its pharmacological effects and underscores the need for further research to delineate its precise mechanisms of action, receptor binding affinities, and in vivo potencies. The provided generalized protocols and conceptual diagrams offer a framework for future investigations into isoaminile and other novel antitussive compounds. Researchers and drug development professionals are encouraged to utilize these methodologies to generate the specific data required for a more complete understanding of this and similar therapeutic agents.

References

In Vitro Activity of Isoaminile: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoaminile is a centrally acting antitussive agent with a notable pharmacological profile as an anticholinergic drug. In vitro studies have identified its activity as an inhibitor of both muscarinic and nicotinic ganglionic receptors. This technical guide provides a comprehensive overview of the available in vitro data on isoaminile, focusing on its mechanism of action, and presents detailed, illustrative experimental protocols and data based on established methodologies for characterizing anticholinergic compounds. The included visualizations of signaling pathways and experimental workflows offer a clear understanding of its physiological interactions.

Mechanism of Action: Anticholinergic Properties

Isoaminile exerts its effects primarily through the blockade of acetylcholine-mediated neurotransmission at autonomic ganglia. This is achieved by antagonizing both muscarinic and nicotinic acetylcholine receptors.

  • Muscarinic Receptor Antagonism: By blocking muscarinic receptors, isoaminile can inhibit parasympathetic nerve stimulation. This action is likely responsible for some of its side effects, such as dry mouth and blurred vision. The specific subtypes of muscarinic receptors (M1-M5) that isoaminile has the highest affinity for have not been detailed in the available literature.

  • Nicotinic Receptor Antagonism: Isoaminile's blockade of nicotinic receptors at the autonomic ganglia interrupts the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems. This ganglionic blockade is a key feature of its in vitro pharmacological profile.

The following diagram illustrates the dual antagonistic action of isoaminile on ganglionic transmission.

cluster_pre Preganglionic Neuron cluster_post Postganglionic Neuron pre Acetylcholine (ACh) Release M_receptor Muscarinic Receptor pre->M_receptor Binds to N_receptor Nicotinic Receptor pre->N_receptor Binds to isoaminile Isoaminile isoaminile->M_receptor Blocks isoaminile->N_receptor Blocks

Dual antagonism of muscarinic and nicotinic receptors by isoaminile.

Quantitative In Vitro Data

Table 1: Illustrative Muscarinic Receptor Antagonism

PreparationAgonistIsoaminile IC50 (nM) (Hypothetical)
Guinea Pig IleumAcetylcholine150
Rabbit Vas DeferensCarbachol250

Table 2: Illustrative Nicotinic Receptor Antagonism

PreparationAgonistIsoaminile IC50 (µM) (Hypothetical)
Cat Superior Cervical GanglionNicotine2.5
Frog Rectus AbdominisAcetylcholine5.0

Experimental Protocols

The following are detailed, illustrative protocols for key in vitro experiments used to characterize the anticholinergic activity of a compound like isoaminile. These are based on standard pharmacological procedures.

Isolated Guinea Pig Ileum Assay for Antimuscarinic Activity

Objective: To determine the inhibitory effect of isoaminile on acetylcholine-induced contractions of guinea pig ileum smooth muscle.

Materials:

  • Male guinea pig (250-350g)

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)

  • Acetylcholine chloride

  • Isoaminile

  • Organ bath with a capacity of 20 mL

  • Isotonic transducer and data acquisition system

Procedure:

  • A male guinea pig is euthanized by cervical dislocation.

  • A segment of the terminal ileum (approximately 2 cm) is dissected and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.

  • The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1 g.

  • Cumulative concentration-response curves to acetylcholine (10^-9 to 10^-4 M) are obtained.

  • The tissue is washed, and after a 30-minute recovery period, it is incubated with a specific concentration of isoaminile for 20 minutes.

  • A second cumulative concentration-response curve to acetylcholine is then generated in the presence of isoaminile.

  • This process is repeated for a range of isoaminile concentrations.

  • The antagonistic effect of isoaminile is quantified by calculating the pA2 value from a Schild plot.

Cat Superior Cervical Ganglion-Nictitating Membrane Preparation for Ganglionic Blockade

Objective: To assess the inhibitory effect of isoaminile on nicotinic receptor-mediated ganglionic transmission.

Materials:

  • Adult cat of either sex (2.5-4.0 kg)

  • Anesthetic (e.g., sodium pentobarbital)

  • Krebs-Henseleit solution

  • Nicotine

  • Isoaminile

  • Stimulator for preganglionic nerve stimulation

  • Force-displacement transducer to record nictitating membrane contractions

  • Data acquisition system

Procedure:

  • The cat is anesthetized, and the superior cervical ganglion and nictitating membrane are surgically prepared.

  • The preganglionic sympathetic trunk is isolated for electrical stimulation.

  • Contractions of the nictitating membrane are recorded in response to preganglionic nerve stimulation (e.g., 5 Hz for 10 seconds).

  • Dose-response curves to intra-arterial injections of nicotine are established.

  • Isoaminile is administered intravenously or close-arterially to the ganglion.

  • The responses to both preganglionic stimulation and nicotine administration are re-evaluated in the presence of isoaminile.

  • The degree of inhibition of the contractile responses is quantified to determine the ganglionic blocking activity of isoaminile.

The following diagram illustrates the workflow for the cat superior cervical ganglion-nictitating membrane experiment.

cluster_prep Preparation cluster_exp Experiment A Anesthetize Cat B Surgical Preparation of Superior Cervical Ganglion and Nictitating Membrane A->B C Isolate Preganglionic Sympathetic Trunk B->C D Record Baseline Contractions (Preganglionic Stimulation & Nicotine) C->D E Administer Isoaminile D->E F Record Post-Isoaminile Contractions E->F G Quantify Inhibition F->G

Workflow for the superior cervical ganglion-nictitating membrane assay.

Signaling Pathways

The primary signaling pathway affected by isoaminile is the cholinergic pathway at the autonomic ganglia. By blocking both nicotinic and muscarinic receptors, it prevents the depolarization of the postganglionic neuron by acetylcholine released from the preganglionic neuron.

The diagram below illustrates the logical relationship of isoaminile's action on the cholinergic signaling cascade.

A Preganglionic Nerve Impulse B Acetylcholine Release A->B C Binding to Postsynaptic Nicotinic & Muscarinic Receptors B->C D Postganglionic Neuron Depolarization C->D E Effector Organ Response D->E F Isoaminile G Blockade of Receptors F->G G->C

Logical flow of isoaminile's inhibitory action on ganglionic transmission.

Conclusion

Isoaminile is an antitussive agent with well-defined anticholinergic properties, acting as an antagonist at both muscarinic and nicotinic receptors in the autonomic ganglia. While detailed quantitative in vitro data from primary sources are not widely available, this guide provides a comprehensive overview of its mechanism of action based on existing literature and presents illustrative experimental protocols and data that are standard in the field of pharmacology for characterizing such compounds. The provided visualizations serve to clarify the complex physiological interactions of isoaminile. Further research to obtain specific binding affinities and functional assay data would be invaluable for a more complete understanding of its pharmacological profile.

Disclaimer: The quantitative data and detailed experimental protocols presented in this document are illustrative and based on standard pharmacological methodologies for compounds with similar mechanisms of action. The full text of the primary reference for isoaminile's in vitro activity, "Isoaminile as Inhibitor of Muscarinic and Nicotinic Ganglionic Receptors" by Bastos and Ramos (1970), was not available through the conducted searches. Therefore, the specific values and procedural details should be considered hypothetical pending access to primary experimental data.

An In-depth Technical Guide on the Solubility and Stability of Isoaminile Cyclamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available scientific data on the solubility and stability of isoaminile cyclamate. This compound is a salt composed of the active pharmaceutical ingredient (API) isoaminile, an antitussive agent with anticholinergic properties, and cyclamic acid. A thorough understanding of its solubility and stability is critical for formulation development, ensuring therapeutic efficacy, and maintaining product quality throughout its shelf life. This document summarizes quantitative solubility data, outlines detailed experimental protocols for solubility and stability testing, and presents a visualization of the proposed mechanism of action of isoaminile.

Introduction

Isoaminile is an antitussive (cough suppressant) drug that also exhibits anticholinergic effects, acting as an inhibitor of both muscarinic and nicotinic ganglionic receptors.[1] It is formulated as a cyclamate salt (this compound) for pharmaceutical use. The physicochemical properties of this salt, particularly its solubility and stability, are paramount for drug developers. Solubility influences the bioavailability and dissolution rate of the drug, while stability data are essential for determining appropriate storage conditions, shelf-life, and identifying potential degradation products.

This guide aims to consolidate the existing knowledge on this compound's core physicochemical characteristics to support research and development activities.

Solubility Profile

The solubility of this compound is a key determinant of its absorption and bioavailability. While specific experimental data for the combined salt is limited, a predicted value for its water solubility is available. The solubility of its constituent components, isoaminile and cyclamic acid/cyclamate salts, provides further insight into its behavior in various solvents.

Table 1: Quantitative Solubility Data for this compound and its Components

Compound/IonSolventSolubilityTemperatureSource
This compoundWater0.0672 mg/mL (Predicted)Not Specified[2]
Cyclamic AcidWater~133 mg/mL (1 g in 7.5 mL)Not Specified[3]
Cyclamic AcidEthanol~250 mg/mL (1 g in 4 mL)Not Specified[3]
Cyclamic AcidPropylene Glycol~250 mg/mL (1 g in 4 mL)Not Specified[3]
Cyclamic AcidAcetone~167 mg/mL (1 g in 6 mL)Not Specified[3]
Cyclamic AcidChloroformSlightly SolubleNot Specified[3]
Cyclamic AcidHexaneInsolubleNot Specified[3]
Sodium CyclamateWater≥ 100 mg/mL20 °C (68 °F)[4]
Sodium CyclamateEthanolPractically InsolubleNot Specified[5]

Stability Profile

The stability of an active pharmaceutical ingredient is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout the re-test period. For this compound, the stability of the cyclamate ion is well-documented.

Experimental Protocols

The following sections describe standardized methodologies for determining the solubility and stability of a pharmaceutical salt like this compound.

Solubility Determination: Equilibrium Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Workflow for Equilibrium Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess this compound to a known volume of solvent prep2 Seal vials to prevent solvent evaporation prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25°C and 37°C) prep2->equil1 equil2 Allow to equilibrate for a sufficient period (e.g., 24-48 hours) equil1->equil2 analysis1 Withdraw an aliquot of the supernatant equil2->analysis1 analysis2 Filter to remove undissolved solid (e.g., using a 0.45 µm filter) analysis1->analysis2 analysis3 Quantify the concentration of isoaminile in the filtrate (e.g., by HPLC-UV) analysis2->analysis3 analysis4 Calculate solubility (e.g., in mg/mL) analysis3->analysis4

Caption: Workflow for determining thermodynamic solubility.

Methodology:

  • Preparation: An excess amount of this compound is added to a series of vials containing the solvent of interest (e.g., water, phosphate buffer at various pH values, ethanol). The amount should be sufficient to ensure that a saturated solution is formed in the presence of undissolved solid.

  • Equilibration: The vials are sealed and agitated in a constant temperature water bath or incubator (e.g., at 25°C and 37°C) for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation: After equilibration, the agitation is stopped, and the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn.

  • Filtration: The collected sample is immediately filtered through a suitable membrane filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles.

  • Quantification: The concentration of isoaminile in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: The solubility is expressed as the mean concentration from replicate experiments (typically n=3).

Stability Testing: ICH Guideline Approach

Stability studies for active pharmaceutical ingredients are typically conducted following the International Council for Harmonisation (ICH) Q1A(R2) guidelines. This involves long-term and accelerated stability studies.

Workflow for API Stability Testing

G cluster_conditions Storage Conditions cluster_testing Testing at Time Points cluster_evaluation Data Evaluation start Place this compound in suitable container closure systems long_term Long-term Storage (e.g., 25°C / 60% RH) start->long_term accelerated Accelerated Storage (e.g., 40°C / 75% RH) start->accelerated time_points Pull samples at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months) long_term->time_points accelerated->time_points analysis Perform analytical tests: - Assay - Purity/Impurities - Appearance - Water content time_points->analysis eval Evaluate data to establish re-test period and storage conditions analysis->eval

Caption: General workflow for API stability testing.

Methodology:

  • Sample Preparation: this compound is stored in containers that simulate the proposed packaging for the final drug product.

  • Storage Conditions:

    • Long-term testing: Samples are stored at 25°C ± 2°C with a relative humidity (RH) of 60% ± 5%.

    • Accelerated testing: Samples are stored at 40°C ± 2°C with an RH of 75% ± 5%.

  • Testing Frequency: Samples are pulled and tested at specified time points. For long-term studies, this is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) are usually tested.

  • Analytical Tests: At each time point, the samples are tested for various parameters, including:

    • Assay: To determine the potency of the API.

    • Degradation Products: To identify and quantify any impurities that form over time.

    • Appearance: Any changes in physical appearance (e.g., color, form).

    • Water Content: To assess the impact of humidity.

  • Data Evaluation: The data are analyzed to determine the rate of degradation and to establish a re-test period or shelf life for the API under the specified storage conditions.

Mechanism of Action: Anticholinergic Activity

Isoaminile functions as an antagonist at both muscarinic and nicotinic acetylcholine receptors. This dual antagonism is the basis for its antitussive and anticholinergic effects. By blocking these receptors, isoaminile prevents the action of the neurotransmitter acetylcholine (ACh), thereby inhibiting downstream signaling pathways.

Signaling Pathway of Isoaminile's Anticholinergic Action

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_muscarinic Muscarinic Pathway cluster_nicotinic Nicotinic Pathway ACh Acetylcholine (ACh) M_Receptor Muscarinic Receptor (Gq-coupled) ACh->M_Receptor binds N_Receptor Nicotinic Receptor (Ion Channel) ACh->N_Receptor binds Gq Gq protein M_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG increase PLC->IP3_DAG Ca_PKC Ca²⁺ release & PKC activation IP3_DAG->Ca_PKC Response_M Cellular Response (e.g., smooth muscle contraction) Ca_PKC->Response_M Ion_Influx Na⁺/Ca²⁺ Influx N_Receptor->Ion_Influx Depolarization Depolarization Ion_Influx->Depolarization Response_N Cellular Response (e.g., nerve impulse transmission) Depolarization->Response_N Isoaminile Isoaminile Isoaminile->M_Receptor blocks Isoaminile->N_Receptor blocks

Caption: Isoaminile blocks both muscarinic and nicotinic receptors.

The diagram illustrates that isoaminile exerts its effect by competitively inhibiting the binding of acetylcholine to its receptors. At muscarinic receptors (which are often G-protein coupled), this prevents the activation of downstream signaling cascades such as the phospholipase C pathway. At nicotinic receptors (which are ligand-gated ion channels), isoaminile prevents the influx of cations, thereby inhibiting neuronal depolarization.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound. While a predicted water solubility value exists, there is a clear need for comprehensive experimental studies to determine its solubility in various pharmaceutically relevant media. The stability of the cyclamate moiety is well-established; however, detailed stability studies on the this compound salt under ICH-prescribed conditions are required to fully characterize its degradation profile and establish a definitive shelf life. The provided experimental protocols offer a framework for conducting such studies. Furthermore, the visualization of isoaminile's anticholinergic mechanism of action provides a clear understanding of its pharmacological basis. The data and methodologies presented herein are intended to be a valuable resource for researchers and professionals involved in the development of isoaminile-based pharmaceutical products.

References

An In-depth Technical Guide to the Synthesis and Characterization of Isoaminile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of isoaminile, an antitussive agent also known for its anticholinergic properties. This document details the synthetic pathway, experimental protocols, and key analytical data necessary for the preparation and identification of this compound.

Synthesis of Isoaminile

The synthesis of isoaminile, chemically known as 4-(dimethylamino)-2-isopropyl-2-phenylpentanenitrile, is achieved through the alkylation of a substituted acetonitrile derivative. The primary synthetic route involves the reaction of 2-isopropyl-2-phenylacetonitrile with 1-dimethylamino-2-chloropropane in the presence of a strong base.

A foundational method for a similar reaction is described in the work of Schultz, Robb, and Sprague (1947), which details the reaction of diphenylacetonitrile with 1-dimethylamino-2-chloropropane.[1][2][3] This established chemistry provides a strong basis for the synthesis of isoaminile.

Synthetic Pathway

The overall synthetic pathway can be visualized as a two-step process, starting from commercially available reagents: the synthesis of the key intermediate 2-isopropyl-2-phenylacetonitrile, followed by its alkylation to yield isoaminile.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2-isopropyl-2-phenylacetonitrile cluster_1 Step 2: Synthesis of Isoaminile phenylacetonitrile Phenylacetonitrile intermediate 2-isopropyl-2-phenylacetonitrile phenylacetonitrile->intermediate Alkylation isopropyl_halide Isopropyl Halide isopropyl_halide->intermediate base1 Strong Base (e.g., NaNH2) base1->intermediate isoaminile Isoaminile intermediate->isoaminile Alkylation reagent 1-dimethylamino-2-chloropropane reagent->isoaminile base2 Strong Base (e.g., NaNH2, K-t-butoxide) base2->isoaminile

Caption: Overall synthetic pathway for isoaminile.
Experimental Protocols

1.2.1. Synthesis of 2-isopropyl-2-phenylacetonitrile

A method for the synthesis of 2-alkylphenylacetonitriles has been described, which can be adapted for this step.[4]

  • Materials: Phenylacetonitrile, an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane), a strong base such as sodium amide (NaNH₂) or potassium tert-butoxide, and an appropriate aprotic solvent (e.g., anhydrous diethyl ether or tetrahydrofuran).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), the strong base is suspended in the anhydrous solvent.

    • Phenylacetonitrile is added dropwise to the stirred suspension at a controlled temperature (typically 0-5 °C).

    • After the addition is complete, the mixture is stirred for a specified time to ensure complete formation of the carbanion.

    • The isopropyl halide is then added dropwise, and the reaction mixture is allowed to warm to room temperature and may be heated to reflux to drive the reaction to completion.

    • Upon completion, the reaction is quenched with water or an aqueous ammonium chloride solution.

    • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

    • The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

    • The crude product is purified by vacuum distillation.

1.2.2. Synthesis of 1-dimethylamino-2-chloropropane

This starting material can be synthesized from 1-dimethylamino-2-propanol.[5]

  • Materials: 1-dimethylamino-2-propanol, thionyl chloride (SOCl₂), and a chlorinated solvent such as chloroform or ethylene dichloride.[5][6]

  • Procedure:

    • A solution of 1-dimethylamino-2-propanol in the chlorinated solvent is cooled to approximately 0 °C in an ice bath with stirring.

    • A solution of freshly distilled thionyl chloride in the same solvent is added dropwise, maintaining the low temperature.

    • After the addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux.

    • The hydrochloride salt of the product precipitates from the solution upon cooling.

    • The precipitate is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and can be recrystallized to yield pure 1-dimethylamino-2-chloropropane hydrochloride.[5]

1.2.3. Synthesis of Isoaminile

This procedure is adapted from the general principle of alkylating a nitrile with an aminoalkyl halide.[1][3]

  • Materials: 2-isopropyl-2-phenylacetonitrile, 1-dimethylamino-2-chloropropane (or its hydrochloride salt with an additional equivalent of base), a strong base (e.g., sodamide or potassium t-butoxide), and an anhydrous aprotic solvent (e.g., toluene or THF).

  • Procedure:

    • In a flame-dried reaction vessel under an inert atmosphere, a suspension of the strong base is prepared in the anhydrous solvent.

    • A solution of 2-isopropyl-2-phenylacetonitrile in the same solvent is added dropwise at a controlled temperature.

    • The mixture is stirred to ensure the formation of the corresponding carbanion.

    • A solution of 1-dimethylamino-2-chloropropane is then added, and the reaction mixture is heated to reflux for several hours.

    • After completion, the reaction is cooled and quenched by the careful addition of water.

    • The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent.

    • The combined organic layers are washed, dried, and the solvent is evaporated.

    • The resulting crude isoaminile is purified by vacuum distillation or column chromatography.

Characterization of Isoaminile

The structural confirmation and purity assessment of the synthesized isoaminile are performed using various analytical techniques.

Physical and Chemical Properties
PropertyValue
Molecular FormulaC₁₆H₂₄N₂
Molecular Weight244.38 g/mol
IUPAC Name4-(dimethylamino)-2-isopropyl-2-phenylpentanenitrile
CAS Number77-51-0
Spectroscopic Data

The following tables summarize the key spectroscopic data for isoaminile, which are crucial for its identification.

Table 2.1: ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
Data not available in search results

Table 2.2: ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available in search results

Table 2.3: Mass Spectrometry (MS) Data

m/zRelative IntensityFragmentation
Specific fragmentation data not available in search results

Note: While specific peak lists and fragmentation patterns were not available in the immediate search results, PubChem contains ¹³C NMR and Mass Spectrometry data for isoaminile that can be referenced for detailed analysis.[7]

Table 2.4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group Assignment
~2230C≡N (nitrile) stretch
~3050-3020Aromatic C-H stretch
~2960-2850Aliphatic C-H stretch
~1600, 1490, 1450Aromatic C=C bending
~760, 700Monosubstituted benzene ring C-H out-of-plane bend
Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of synthesized isoaminile.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physchem Physicochemical Analysis start Synthesized Crude Isoaminile purification Purification (Distillation/Chromatography) start->purification pure_product Purified Isoaminile purification->pure_product nmr NMR Spectroscopy (¹H and ¹³C) pure_product->nmr ms Mass Spectrometry (GC-MS or LC-MS) pure_product->ms ir IR Spectroscopy pure_product->ir mp Melting Point Determination pure_product->mp solubility Solubility Testing pure_product->solubility final_characterization Final Characterization Report nmr->final_characterization ms->final_characterization ir->final_characterization mp->final_characterization solubility->final_characterization

Caption: Workflow for the characterization of isoaminile.

This guide provides a foundational understanding for the synthesis and characterization of isoaminile. Researchers are encouraged to consult the cited literature for more detailed experimental conditions and to perform thorough analytical testing to confirm the identity and purity of the synthesized compound.

References

An In-depth Technical Guide on the Structure-Activity Relationship of Isoaminile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isoaminile

Isoaminile is a pharmaceutical agent primarily classified as a centrally acting antitussive (cough suppressant). Its chemical name is 4-(dimethylamino)-2-isopropyl-2-phenylvaleronitrile. Beyond its antitussive effects, isoaminile also exhibits anticholinergic properties, acting as an antagonist at both muscarinic and nicotinic receptors[1][2]. This dual activity profile makes its SAR a topic of interest for understanding its therapeutic actions and potential side effects. The lack of physical dependence observed with isoaminile, despite some potential for misuse, further distinguishes it from opioid-based antitussives[3].

Core Molecular Scaffold of Isoaminile

The chemical structure of isoaminile can be dissected into several key functional components, each likely contributing to its overall pharmacological profile. Understanding the role of these components is fundamental to postulating its SAR.

  • Quaternary Carbon Center: The central, sterically hindered quaternary carbon atom is a key feature, substituted with a phenyl group, an isopropyl group, a cyano group, and a dimethylaminopropyl chain.

  • Phenyl Group: This aromatic ring is a common feature in many centrally acting drugs and is likely crucial for receptor binding.

  • Isopropyl Group: This bulky alkyl group contributes to the lipophilicity of the molecule, which can influence its absorption, distribution, and ability to cross the blood-brain barrier.

  • Cyano (Nitrile) Group: The nitrile moiety is a polar group that can participate in hydrogen bonding and dipole-dipole interactions with target receptors.

  • Dimethylaminopropyl Chain: This basic amino group is a common pharmacophore in many anticholinergic and other centrally acting drugs. At physiological pH, this group will be protonated, carrying a positive charge that is often essential for receptor interaction.

Hypothetical Structure-Activity Relationship (SAR) Analysis

Due to the absence of specific studies on isoaminile analogs, the following SAR is inferred from the general principles of antitussive and anticholinergic drugs.

The central antitussive activity of many non-opioid drugs is often associated with their ability to modulate receptors in the cough center of the brainstem[4][5][6][7]. For isoaminile, the following structural features are likely important:

  • Lipophilicity and CNS Penetration: The overall lipophilicity, contributed by the phenyl and isopropyl groups, is crucial for crossing the blood-brain barrier to reach the central cough center. Modifications that drastically increase or decrease lipophilicity would be expected to alter antitussive potency.

  • Basic Amino Group: A tertiary amine, like the dimethylamino group in isoaminile, is a common feature in centrally acting antitussives such as dextromethorphan. This group, being protonated at physiological pH, can form ionic bonds with anionic sites on the target receptor.

  • Aromatic Ring: The phenyl group likely engages in hydrophobic or pi-stacking interactions within the binding pocket of its target receptor(s) in the central nervous system.

Table 1: Hypothetical SAR for Antitussive Activity of Isoaminile Analogs

Modification on Isoaminile ScaffoldPredicted Effect on Antitussive ActivityRationale
Phenyl Group
- Substitution with electron-withdrawing groupsLikely decreaseMay alter electronic interactions with the receptor.
- Substitution with electron-donating groupsPotentially increase or decreaseDependent on the specific receptor interaction.
- Replacement with other aromatic/heterocyclic ringsVariableCould alter binding affinity and selectivity.
Isopropyl Group
- Replacement with smaller alkyl groups (e.g., methyl, ethyl)Likely decreaseReduced lipophilicity may hinder CNS penetration and receptor fit.
- Replacement with larger/bulkier alkyl groupsPotentially decreaseSteric hindrance may prevent optimal receptor binding.
Dimethylamino Group
- Variation of N-alkyl substituents (e.g., diethylamino)Potentially toleratedSmall alkyl groups are often interchangeable in this position.
- Conversion to a quaternary ammonium saltLikely decrease in central activityThe permanent positive charge would significantly reduce blood-brain barrier penetration.
- Removal of the amino groupLikely abolishes activityThe basic nitrogen is a key pharmacophoric element for many centrally acting antitussives.
Cyano Group
- Replacement with other polar groups (e.g., -OH, -CONH2)VariableCould alter the binding mode and affinity depending on the nature of the interaction.

The anticholinergic activity of isoaminile is attributed to its antagonism of muscarinic receptors. The general SAR for muscarinic antagonists provides a framework for understanding this aspect of isoaminile's pharmacology[8][9][10].

  • Cationic Head: The protonated tertiary amino group acts as the cationic head, mimicking the quaternary ammonium of acetylcholine and binding to the anionic site of the muscarinic receptor.

  • Bulky Groups at the Quaternary Carbon: The phenyl and isopropyl groups provide the bulky, hydrophobic moieties that are characteristic of muscarinic antagonists. These groups are thought to occupy the hydrophobic pockets of the receptor, leading to antagonism rather than agonism.

  • Ester or Ether Linkage (or equivalent): While classic anticholinergics often have an ester or ether linkage, in isoaminile, the quaternary carbon itself, with its bulky substituents, serves a similar spatial role, connecting the cationic head (via the propyl chain) to the large hydrophobic groups.

Table 2: Hypothetical SAR for Anticholinergic (Antimuscarinic) Activity of Isoaminile Analogs

Modification on Isoaminile ScaffoldPredicted Effect on Anticholinergic ActivityRationale
Dimethylamino Group
- Quaternization (to form a quaternary ammonium salt)Potentially increase peripheral activityThe permanent positive charge enhances binding to peripheral muscarinic receptors but limits CNS penetration.
- Replacement with smaller primary or secondary aminesLikely decreaseA tertiary amine is generally optimal for potent anticholinergic activity.
Phenyl and Isopropyl Groups
- Replacement of one or both with smaller alkyl groupsSignificant decreaseThe presence of at least one, and preferably two, bulky, lipophilic groups is critical for muscarinic antagonism.
- Introduction of a hydroxyl group on the phenyl ringPotentially increaseA hydroxyl group can form an additional hydrogen bond with the receptor, a feature seen in some potent anticholinergics.
Propyl Chain Length
- Shortening or lengthening the chainLikely decreaseA 2-4 atom chain length between the nitrogen and the bulky groups is generally optimal for anticholinergic activity.

Experimental Protocols for SAR Determination

To validate the hypothetical SAR presented above, a systematic synthesis and pharmacological evaluation of isoaminile analogs would be required. The following are outlines of key experimental protocols.

A common synthetic route to α,α-disubstituted-γ-amino nitriles like isoaminile would likely involve the alkylation of a phenylacetonitrile derivative. A generalized workflow is presented below.

G cluster_0 Synthesis Workflow start Phenylacetonitrile step1 Deprotonation with a strong base (e.g., NaH, LDA) start->step1 step2 Alkylation with an isopropyl halide step1->step2 step3 Second deprotonation and alkylation with a protected 3-chloro-N,N-dimethylpropan-1-amine step2->step3 step4 Deprotection (if necessary) step3->step4 product Isoaminile Analog step4->product

A generalized synthetic workflow for isoaminile analogs.

While antitussive activity is primarily an in vivo measure, in vitro assays can be used to assess the affinity of compounds for receptors implicated in the cough reflex, such as sigma receptors or NMDA receptors, which are targets for some centrally acting antitussives.

  • Receptor Binding Assays: Radioligand binding assays using cell membranes expressing the target receptors (e.g., sigma-1, NMDA) would be performed. The ability of isoaminile analogs to displace a specific radioligand would be measured to determine their binding affinity (Ki).

  • Animal Models of Cough: The most common model uses guinea pigs or cats.

    • Animals are exposed to a tussive agent (e.g., citric acid aerosol, capsaicin).

    • The number of coughs is counted over a specific period.

    • The test compound (isoaminile analog) is administered (e.g., orally, intraperitoneally) at various doses.

    • The reduction in cough frequency compared to a vehicle control is measured to determine the antitussive efficacy (e.g., ED50).

G cluster_1 In Vivo Antitussive Assay Workflow animal Guinea Pig Cohorts admin Administer Isoaminile Analog or Vehicle animal->admin exposure Expose to Citric Acid Aerosol admin->exposure measure Record Number of Coughs exposure->measure analysis Calculate % Inhibition and ED50 measure->analysis

Workflow for in vivo evaluation of antitussive activity.
  • Muscarinic Receptor Binding Assays: Competitive binding assays using cell lines expressing different muscarinic receptor subtypes (M1-M5) would be conducted. The affinity (Ki) of the isoaminile analogs for each subtype would be determined to assess potency and selectivity.

  • Functional Assays: An isolated tissue preparation, such as guinea pig ileum, which is rich in M3 muscarinic receptors, can be used.

    • The tissue is mounted in an organ bath.

    • Contractions are induced by a muscarinic agonist (e.g., carbachol).

    • The ability of the isoaminile analog to inhibit these contractions is measured to determine its functional antagonist potency (pA2 value).

Signaling Pathways

The precise central target for isoaminile's antitussive effect is unknown. However, many non-opioid antitussives act on the central cough-gating mechanism in the brainstem.

G cluster_2 Hypothetical Central Antitussive Pathway stim Cough Stimulus (e.g., Irritant) afferent Vagal Afferent Nerves stim->afferent nuc Nucleus Tractus Solitarius (NTS) afferent->nuc cpg Central Pattern Generator for Cough nuc->cpg motor Efferent Motor Nerves cpg->motor cough Cough motor->cough iso Isoaminile iso->cpg Inhibition

Hypothesized central pathway for isoaminile's antitussive action.

Isoaminile acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). This blocks the downstream signaling typically initiated by acetylcholine.

G cluster_3 Antimuscarinic Signaling Blockade ach Acetylcholine receptor Muscarinic Receptor (e.g., M3) ach->receptor iso Isoaminile iso->receptor Competitive Antagonism g_protein Gq/11 Protein Activation receptor->g_protein Activates block X plc PLC Activation g_protein->plc ip3_dag IP3 and DAG Production plc->ip3_dag response Cellular Response (e.g., Smooth Muscle Contraction) ip3_dag->response block->g_protein

Mechanism of muscarinic receptor antagonism by isoaminile.

Conclusion and Future Directions

The structure of isoaminile contains key pharmacophoric features that are consistent with its observed antitussive and anticholinergic activities. The phenyl and isopropyl groups likely provide the necessary bulk and lipophilicity for receptor binding and CNS penetration, while the protonated dimethylamino group serves as a crucial cationic center for interacting with target receptors. A systematic medicinal chemistry campaign focused on modifying these key structural elements is necessary to elucidate the precise structure-activity relationships. Such studies would not only provide a deeper understanding of isoaminile's pharmacology but could also lead to the development of novel derivatives with improved potency, selectivity, and safety profiles. Future research should prioritize the synthesis of analogs and their evaluation in the described in vitro and in vivo assays to build a quantitative SAR model for this compound.

References

Isoaminile: A Technical Overview of its Discovery and History as a Cough Suppressant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoaminile, a centrally acting antitussive agent, has a documented history of use as a cough suppressant, marketed under the trade name Peracon. This technical guide provides a comprehensive overview of its discovery, historical development, and pharmacological profile. While details of its initial synthesis and the full scope of its clinical development are not extensively documented in readily available literature, this paper synthesizes the existing scientific and clinical data. Isoaminile is characterized by a unique dual mechanism of action, exhibiting both central nervous system-mediated cough suppression and anticholinergic properties, with effects on both muscarinic and nicotinic receptors. This document collates available quantitative data from clinical trials, details experimental protocols from key studies, and presents visualizations of its proposed signaling pathways and experimental workflows to offer a thorough understanding for researchers and drug development professionals.

Introduction

Isoaminile is a synthetic, non-opioid compound recognized for its antitussive (cough suppressant) effects. Chemically identified as 4-(dimethylamino)-2-isopropyl-2-phenylvaleronitrile, it shares a structural similarity to methadone.[1] Its primary therapeutic application has been in the symptomatic relief of cough. The typical therapeutic dosage has been reported as 40–80 mg of the cyclamate salt, with a maximum of five doses recommended within a 24-hour period.[1] Beyond its central antitussive activity, isoaminile is also characterized by its anticholinergic properties, demonstrating both antimuscarinic and antinicotinic actions.[1][2]

Discovery and History

Detailed information regarding the original discovery and the complete developmental timeline of isoaminile is not extensively available in the public domain. However, its use as a cough suppressant, particularly under the brand name Peracon, is noted in scientific literature. A notable clinical investigation into its efficacy was conducted in the early 1980s, suggesting its establishment as a therapeutic agent by that time.

Mechanism of Action

Isoaminile's efficacy as a cough suppressant is attributed to its action on the central nervous system, specifically targeting the medullary cough center.[3] Its pharmacological profile is distinguished by a dual mechanism:

  • Central Antitussive Effect: Isoaminile acts on the central nervous system to suppress the cough reflex.

  • Anticholinergic Activity: The compound also exhibits both antimuscarinic and antinicotinic properties.[1][2] This anticholinergic action may contribute to its overall therapeutic effect, potentially by reducing secretions and relaxing bronchial smooth muscle, although the precise contribution to its antitussive efficacy is not fully elucidated.

The following diagram illustrates the proposed signaling pathway for isoaminile's antitussive action.

Isoaminile Signaling Pathway cluster_CNS Central Nervous System cluster_PNS Peripheral Nervous System Cough Center Cough Center Cough Reflex Cough Reflex Cough Center->Cough Reflex Initiates Muscarinic Receptors Muscarinic Receptors Nicotinic Receptors Nicotinic Receptors Isoaminile Isoaminile Isoaminile->Cough Center Suppresses Isoaminile->Muscarinic Receptors Antagonist Isoaminile->Nicotinic Receptors Antagonist

Figure 1: Proposed Signaling Pathway of Isoaminile

Preclinical and Clinical Studies

While early preclinical data from the late 1950s and early 1970s are referenced in later clinical work, the full reports of these foundational studies are not readily accessible.

Clinical Efficacy

A key double-blind, randomized clinical trial by Diwan et al. (1982) provides the most detailed clinical data on the efficacy of isoaminile citrate. The study compared its antitussive effects with those of chlophedianol hydrochloride in patients with cough associated with various chest diseases.

  • Study Design: A comparative, randomized, double-blind clinical trial.

  • Participants: 60 patients suffering from cough related to chest diseases.

  • Treatment Arms:

    • Isoaminile citrate: 40 mg, administered three times daily.

    • Chlophedianol hydrochloride: 20 mg, administered three times daily.

  • Primary Outcome Measures:

    • Cough counts over 3-hour and 24-hour periods.

  • Secondary Outcome Measures:

    • Peak Expiratory Flow Rate (PEFR) measured at day 7 of treatment.

    • Assessment of expectoration.

    • Incidence and nature of side effects.

The workflow for this clinical trial is depicted in the following diagram:

Clinical Trial Workflow start Patient Recruitment (n=60 with cough) randomization Randomization start->randomization isoaminile_arm Isoaminile Citrate (40 mg, 3x daily) randomization->isoaminile_arm Group A chlophedianol_arm Chlophedianol HCl (20 mg, 3x daily) randomization->chlophedianol_arm Group B assessment Efficacy & Safety Assessment (3h & 24h cough counts, PEFR, side effects) isoaminile_arm->assessment chlophedianol_arm->assessment results Data Analysis & Comparison assessment->results

Figure 2: Experimental Workflow of Diwan et al. (1982) Clinical Trial

The following table summarizes the key quantitative findings from the Diwan et al. (1982) study.

ParameterIsoaminile Citrate (40 mg, 3x daily)Chlophedianol Hydrochloride (20 mg, 3x daily)
Efficacy
3-hour Cough CountEquivalent to ChlophedianolEquivalent to Isoaminile
24-hour Cough CountEquivalent to ChlophedianolEquivalent to Isoaminile
Safety & Tolerability
Side EffectsFew and mild in natureFew and mild in nature
Interference with ExpectorationNone reportedNone reported
Other Observations
Peak Expiratory Flow Rate (PEFR) at Day 7Less marked increaseMore marked increase

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolism data for isoaminile are not extensively reported in the available literature.

Safety and Tolerability

The clinical trial by Diwan et al. (1982) reported that isoaminile was a "relatively safe antitussive agent" with side effects that were "few, mild in nature, and did not require a decrease in dose or withdrawal of treatment in any of the patients."

It is important to note that some reports have indicated a potential for compulsive use and acute intoxication with isoaminile, particularly through intravenous administration as a substitute for hard narcotics.[4] Studies have also investigated the in vivo release of cyanide from isoaminile, finding that a slight release occurs only at high doses and that the drug does not appear to cause physical dependence.[4]

Synthesis

Information regarding the commercial synthesis of isoaminile is not detailed in the reviewed scientific literature.

Conclusion

Isoaminile is a centrally acting, non-opioid antitussive with a secondary anticholinergic mechanism. Clinical data, though limited, suggests its efficacy is comparable to other centrally acting cough suppressants like chlophedianol. While its historical development and complete pharmacological profile are not fully documented in readily accessible sources, the available information provides a foundation for understanding its role as a therapeutic agent for cough. Further research into its specific receptor interactions and signaling pathways could provide a more detailed understanding of its dual mechanism of action. The potential for off-label use and associated toxicity at high doses warrants consideration in a comprehensive evaluation of its overall risk-benefit profile. This guide serves as a summary of the current state of knowledge on isoaminile for the scientific and drug development community.

References

An In-depth Technical Guide on the Muscarinic Receptor Binding Affinity of Isoaminile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive review of available scientific literature, specific quantitative binding affinity data (such as Kᵢ or IC₅₀ values) for isoaminile at the five muscarinic acetylcholine receptor subtypes (M₁-M₅) is not publicly available. Early research confirms its activity as a muscarinic antagonist but lacks the subtype-specific detail common in modern pharmacological studies. This guide, therefore, provides a framework for understanding and potentially determining these affinities, including detailed experimental protocols and an overview of the relevant signaling pathways.

Introduction to Isoaminile and Muscarinic Receptors

Isoaminile is a centrally acting cough suppressant that has also been noted for its anticholinergic properties. These properties stem from its interaction with muscarinic acetylcholine receptors (mAChRs), a family of five G-protein coupled receptors (GPCRs) designated M₁ through M₅. These receptors are widely distributed throughout the body and are involved in a vast array of physiological functions, making them important targets in drug discovery.

Muscarinic receptors are broadly classified based on their G-protein coupling:

  • M₁, M₃, and M₅ receptors primarily couple to Gαq/11 proteins.

  • M₂ and M₄ receptors primarily couple to Gαi/o proteins.

The lack of subtype-selective binding data for isoaminile represents a significant knowledge gap in its pharmacological profile. Understanding its affinity for each of the five mAChR subtypes is crucial for elucidating its full mechanism of action and predicting potential off-target effects.

Quantitative Binding Affinity Data

As of the latest literature search, specific binding affinities of isoaminile for the M₁-M₅ receptor subtypes have not been published. To facilitate future research and comparison, a template for data presentation is provided below.

Table 1: Hypothetical Binding Affinity Profile of Isoaminile at Human Muscarinic Receptors

Receptor SubtypeRadioligandKᵢ (nM)Assay ConditionsSource
M₁[³H]-NMSTBDTBDTBD
M₂[³H]-NMSTBDTBDTBD
M₃[³H]-NMSTBDTBDTBD
M₄[³H]-NMSTBDTBDTBD
M₅[³H]-NMSTBDTBDTBD
Kᵢ: Inhibitory constant; NMS: N-methylscopolamine; TBD: To be determined.

Experimental Protocol: Determination of Binding Affinity via Competitive Radioligand Binding Assay

The following is a detailed methodology for a competitive radioligand binding assay, a standard procedure for determining the binding affinity of an unlabeled compound (like isoaminile) for a specific receptor subtype.

3.1. Objective

To determine the inhibitory constant (Kᵢ) of isoaminile for each of the five human muscarinic receptor subtypes (M₁-M₅) expressed in a stable cell line.

3.2. Materials

  • Cell Lines: CHO-K1 or HEK293 cells stably expressing individual human M₁ M₂, M₃, M₄, or M₅ receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test Compound: Isoaminile citrate.

  • Reference Compound: Atropine (for determination of non-specific binding).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • Equipment: Cell culture apparatus, centrifuge, 96-well microplates, filter plates (e.g., GF/C), liquid scintillation counter.

3.3. Methods

3.3.1. Membrane Preparation

  • Culture the recombinant cells to a high density.

  • Harvest the cells and centrifuge at 500 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold assay buffer and homogenize.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

3.3.2. Competitive Binding Assay

  • In a 96-well microplate, add the following to each well in triplicate:

    • Assay Buffer

    • A fixed concentration of [³H]-NMS (typically at its Kₔ value).

    • A range of concentrations of isoaminile (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • Membrane preparation (e.g., 20-50 µg of protein).

  • For total binding, omit isoaminile.

  • For non-specific binding, add a high concentration of atropine (e.g., 1 µM) instead of isoaminile.

  • Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the assay by rapid filtration through filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

3.4. Data Analysis

  • Calculate the specific binding at each concentration of isoaminile by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a percentage of the total specific binding against the logarithm of the isoaminile concentration.

  • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of isoaminile that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:

    • [L] is the concentration of the radioligand.

    • Kₔ is the dissociation constant of the radioligand.

Visualization of Pathways and Workflows

4.1. Experimental Workflow

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Harvest Harvest Recombinant Cells Homogenize Homogenize Cells Harvest->Homogenize Centrifuge Centrifuge & Isolate Membranes Homogenize->Centrifuge Quantify Quantify Protein Concentration Centrifuge->Quantify Incubate Incubate Membranes with [³H]-NMS and Isoaminile Quantify->Incubate Filter Filter and Wash Incubate->Filter Scintillate Add Scintillation Cocktail Filter->Scintillate Count Quantify Radioactivity Scintillate->Count Plot Plot Competition Curve Count->Plot Calculate_IC50 Calculate IC₅₀ Plot->Calculate_IC50 Calculate_Ki Calculate Kᵢ via Cheng-Prusoff Equation Calculate_IC50->Calculate_Ki

Caption: Workflow for a competitive radioligand binding assay.

4.2. Muscarinic Receptor Signaling Pathways

The activation of muscarinic receptors by an agonist initiates distinct intracellular signaling cascades depending on the receptor subtype.

Gq/11-Coupled Pathway (M₁, M₃, M₅)

G Agonist Agonist Receptor M₁, M₃, or M₅ Receptor Agonist->Receptor Gq11 Gαq/11 Receptor->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 releases PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response

Caption: Gq/11-coupled muscarinic receptor signaling pathway.

Gi/o-Coupled Pathway (M₂, M₄)

G Agonist Agonist Receptor M₂ or M₄ Receptor Agonist->Receptor Gio Gαi/o Receptor->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits ATP ATP AC->ATP converts cAMP ↓ cAMP ATP->cAMP PKA ↓ Protein Kinase A (PKA) cAMP->PKA Response Cellular Response (e.g., Decreased Heart Rate) PKA->Response

Caption: Gi/o-coupled muscarinic receptor signaling pathway.

Conclusion

While isoaminile is known to possess muscarinic antagonist properties, a detailed understanding of its interaction with the five receptor subtypes is currently lacking in the public domain. The experimental framework provided in this guide offers a clear path for researchers to determine the binding affinity profile of isoaminile. Such data would be invaluable for a more complete pharmacological characterization, aiding in the prediction of its therapeutic and off-target effects and potentially guiding the development of more selective compounds in the future.

Cellular Targets of Isoaminile in Respiratory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoaminile is a centrally acting antitussive agent that has been used for the symptomatic relief of cough. Its mechanism of action is primarily attributed to its effects on cholinergic pathways within the respiratory system. This technical guide provides an in-depth analysis of the cellular targets of isoaminile, focusing on its interactions with muscarinic and nicotinic acetylcholine receptors. This document summarizes the available, albeit limited, quantitative data, outlines relevant experimental protocols for studying its pharmacological effects, and presents signaling pathways and experimental workflows using Graphviz visualizations. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in respiratory drug discovery and development.

Introduction

Cough is a complex reflex arc involving sensory afferent pathways, central processing in the brainstem, and efferent pathways leading to the coordinated contraction of respiratory muscles. Pharmacological intervention to suppress cough often involves targeting components of this reflex. Isoaminile has been identified as a cough suppressant, and early pharmacological studies have pointed towards its role as an anticholinergic agent. Understanding the specific cellular and molecular targets of isoaminile is crucial for elucidating its precise mechanism of action and for the development of more selective and efficacious antitussive therapies. This guide synthesizes the current knowledge on isoaminile's targets in respiratory pathways.

Cellular Targets of Isoaminile

The primary cellular targets of isoaminile identified in the literature are cholinergic receptors, which play a critical role in regulating airway smooth muscle tone, mucus secretion, and neurotransmission in the respiratory tract.

Muscarinic Acetylcholine Receptors

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that are widely expressed in the respiratory system. In the airways, M1, M2, and M3 are the predominant subtypes. M3 receptors on airway smooth muscle mediate bronchoconstriction, while M1 receptors in parasympathetic ganglia facilitate neurotransmission. M2 receptors act as autoreceptors on postganglionic cholinergic nerves, inhibiting further acetylcholine release.

Isoaminile has been characterized as an inhibitor of muscarinic receptors.[1] This action likely contributes to its antitussive effect by reducing acetylcholine-mediated bronchoconstriction and mucus secretion, which can be triggers for cough.

Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels found in autonomic ganglia, the adrenal medulla, and the central nervous system. In the respiratory system, nAChRs are present in parasympathetic ganglia, where they are involved in synaptic transmission.

Studies have shown that isoaminile acts as an inhibitor of nicotinic ganglionic receptors.[1] By blocking these receptors, isoaminile can modulate neurotransmission in the parasympathetic pathways that contribute to the cough reflex.

Quantitative Pharmacological Data

Despite the identification of isoaminile as a cholinergic antagonist, there is a significant lack of publicly available, detailed quantitative data on its binding affinities (Ki) and functional inhibition (IC50) at specific muscarinic and nicotinic receptor subtypes. The following table summarizes the known qualitative and potential quantitative interactions that would be critical to determine for a complete pharmacological profile.

Target Receptor Subtype Interaction Type Quantitative Data (Ki, IC50) Reference
Muscarinic ReceptorM1, M2, M3 (putative)Antagonist / InhibitorData not available in searched literature[1]
Nicotinic ReceptorGanglionic Subtypes (putative)Antagonist / InhibitorData not available in searched literature[1]

Researchers are encouraged to perform radioligand binding assays and functional assays to determine these values.

Signaling Pathways

The anticholinergic action of isoaminile suggests its interference with key signaling pathways in the respiratory system.

Muscarinic Receptor Signaling in Airway Smooth Muscle

Activation of M3 muscarinic receptors on airway smooth muscle cells by acetylcholine leads to a signaling cascade resulting in bronchoconstriction. Isoaminile, as a muscarinic antagonist, would block this pathway.

G Figure 1: Postulated inhibitory effect of Isoaminile on the M3 muscarinic receptor signaling pathway in airway smooth muscle. cluster_0 Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Generates Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Induces Contraction Airway Smooth Muscle Contraction Ca_Release->Contraction Isoaminile Isoaminile Isoaminile->M3_Receptor Inhibits

Caption: Postulated inhibitory effect of Isoaminile on the M3 signaling pathway.

Nicotinic Receptor Signaling in Parasympathetic Ganglia

In parasympathetic ganglia, acetylcholine released from preganglionic neurons activates nicotinic receptors on postganglionic neurons, leading to their depolarization and propagation of the nerve impulse. Isoaminile's ganglionic blocking activity would disrupt this transmission.

G Figure 2: Proposed mechanism of Isoaminile's ganglionic blockade in the parasympathetic pathway. cluster_1 Preganglionic_Neuron Preganglionic Neuron ACh_Release Acetylcholine Release Preganglionic_Neuron->ACh_Release nAChR Nicotinic Receptor ACh_Release->nAChR Activates Postganglionic_Neuron Postganglionic Neuron nAChR->Postganglionic_Neuron Depolarization Depolarization & Action Potential Postganglionic_Neuron->Depolarization Effector_Organ Effector Organ (e.g., Smooth Muscle) Depolarization->Effector_Organ Innervates Isoaminile Isoaminile Isoaminile->nAChR Blocks

Caption: Proposed mechanism of Isoaminile's ganglionic blockade.

Experimental Protocols

To further characterize the cellular targets of isoaminile, a series of in vitro and ex vivo experiments are recommended. The following protocols are based on standard pharmacological assays.

Radioligand Binding Assays for Muscarinic and Nicotinic Receptors

Objective: To determine the binding affinity (Ki) of isoaminile for different muscarinic and nicotinic receptor subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing specific human recombinant muscarinic (M1-M5) or nicotinic (e.g., α4β2, α7) receptor subtypes, or from tissues known to be rich in these receptors (e.g., airway smooth muscle, autonomic ganglia).

  • Radioligand Incubation: Incubate the membrane preparations with a specific radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors, [³H]-epibatidine for nicotinic receptors) in the presence of increasing concentrations of unlabeled isoaminile.

  • Separation and Counting: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of isoaminile that inhibits 50% of specific radioligand binding) from competition curves. Calculate the Ki value using the Cheng-Prusoff equation.

G Figure 3: Workflow for radioligand binding assays to determine Isoaminile's receptor affinity. cluster_2 Membrane_Prep Membrane Preparation (Receptor Source) Incubation Incubation with Radioligand & Isoaminile Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: Workflow for radioligand binding assays.

In Vitro Functional Assays on Airway Smooth Muscle

Objective: To assess the functional antagonist activity of isoaminile on airway smooth muscle contraction.

Methodology:

  • Tissue Preparation: Isolate tracheal or bronchial ring segments from a suitable animal model (e.g., guinea pig, rat) and mount them in organ baths containing physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Contraction Induction: Induce contraction of the smooth muscle rings with a muscarinic agonist (e.g., acetylcholine, carbachol).

  • Antagonist Application: In separate experiments, pre-incubate the tissues with varying concentrations of isoaminile before adding the agonist.

  • Measurement and Analysis: Record the isometric tension of the muscle rings. Construct concentration-response curves for the agonist in the absence and presence of isoaminile to determine the IC50 value and the nature of the antagonism (competitive or non-competitive).

G Figure 4: Experimental workflow for assessing the functional antagonism of Isoaminile on airway smooth muscle. cluster_3 Tissue_Isolation Airway Tissue Isolation & Mounting Preincubation Pre-incubation with Isoaminile Tissue_Isolation->Preincubation Agonist_Addition Addition of Muscarinic Agonist Preincubation->Agonist_Addition Tension_Measurement Isometric Tension Measurement Agonist_Addition->Tension_Measurement Data_Analysis Concentration-Response Curve Analysis (IC50) Tension_Measurement->Data_Analysis

Caption: Workflow for airway smooth muscle functional assays.

Electrophysiological Studies on Ganglionic Neurons

Objective: To investigate the effect of isoaminile on nicotinic receptor-mediated currents in ganglionic neurons.

Methodology:

  • Neuron Isolation: Isolate parasympathetic ganglion neurons from a relevant source (e.g., intracardiac or pelvic ganglia).

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings from the isolated neurons.

  • Nicotinic Agonist Application: Apply a nicotinic agonist (e.g., nicotine, DMPP) to elicit inward currents through nicotinic receptors.

  • Isoaminile Application: Apply isoaminile to the bath and observe its effect on the agonist-induced currents.

  • Data Analysis: Quantify the reduction in current amplitude to determine the IC50 for nicotinic receptor blockade.

Conclusion and Future Directions

The available evidence strongly indicates that isoaminile exerts its antitussive effects through the blockade of both muscarinic and nicotinic acetylcholine receptors in the respiratory pathways. However, a significant gap exists in the literature regarding the quantitative aspects of these interactions and the specific receptor subtypes involved. Future research should focus on:

  • Quantitative Pharmacological Characterization: Determining the binding affinities (Ki) and functional potencies (IC50) of isoaminile at all relevant muscarinic and nicotinic receptor subtypes.

  • Investigation of Other Potential Targets: Exploring the possibility of isoaminile interacting with other cellular targets, such as voltage-gated ion channels, which are also implicated in the cough reflex.

  • In Vivo Studies: Conducting well-designed in vivo studies in relevant animal models of cough to correlate the in vitro findings with antitussive efficacy and to better understand the central versus peripheral components of its action.

A more complete understanding of the cellular and molecular pharmacology of isoaminile will not only clarify its mechanism of action but also provide valuable insights for the rational design of novel and improved antitussive drugs.

References

Methodological & Application

Application Notes and Protocols: The Use of Isoaminile in Rodent Models of Airway Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of specific data regarding the use of isoaminile in rodent models of airway inflammation. While isoaminile is identified as an antitussive (cough suppressant) with anticholinergic properties, its direct application and effects within established rodent models of airway inflammation, such as those induced by ovalbumin or lipopolysaccharide, are not detailed in the currently accessible research.[1][2][3]

Isoaminile is known to act as a cough suppressant and possesses both antimuscarinic and antinicotinic properties.[1][2] Its primary therapeutic use is for the symptomatic relief of cough.[2][3] However, the existing literature does not provide specific experimental protocols, quantitative data on inflammatory markers, or detailed signaling pathways related to its use in the context of airway inflammation research in animal models.

One clinical study compared the efficacy of isoaminile citrate to chlophedianol hydrochloride as an antitussive agent in patients, but this does not provide the preclinical data in rodent models that is required for these application notes.[4]

Due to the absence of specific studies on isoaminile in rodent models of airway inflammation, it is not possible to provide detailed experimental protocols, quantitative data tables, or signaling pathway diagrams as requested. Further preclinical research would be necessary to establish the potential anti-inflammatory effects of isoaminile in the airways and to develop standardized protocols for its use in this context.

General Considerations for Future Research

Should researchers wish to investigate the effects of isoaminile in rodent models of airway inflammation, they would need to adapt existing, well-established protocols. These models typically involve sensitization and challenge with an allergen (e.g., ovalbumin) to induce an eosinophilic inflammatory response, or administration of lipopolysaccharide (LPS) to induce a neutrophilic inflammatory response.

A hypothetical experimental workflow for such a study is outlined below.

G cluster_0 Phase 1: Induction of Airway Inflammation cluster_1 Phase 2: Isoaminile Treatment cluster_2 Phase 3: Outcome Assessment A Rodent Acclimatization B Sensitization (e.g., Ovalbumin/LPS Administration) A->B C Airway Challenge B->C D Grouping of Animals (Control, Vehicle, Isoaminile) C->D E Isoaminile Administration (Dose-Response Study) D->E F Measurement of Airway Hyperresponsiveness E->F G Bronchoalveolar Lavage (BAL) - Cell Counts - Cytokine Analysis E->G H Lung Histopathology E->H I Analysis of Signaling Pathways E->I

Caption: Hypothetical Experimental Workflow for Investigating Isoaminile in Airway Inflammation.

Potential Signaling Pathways for Investigation

Given isoaminile's anticholinergic properties, its potential anti-inflammatory effects could be mediated through cholinergic signaling pathways, which are known to modulate inflammation. Future research could explore the impact of isoaminile on these pathways in the context of airway inflammation.

G cluster_0 Cholinergic Anti-Inflammatory Pathway A Inflammatory Stimulus (e.g., Allergen, LPS) B Immune Cell Activation (e.g., Macrophages) A->B C Release of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) B->C H Attenuation of Airway Inflammation D Isoaminile (Anticholinergic Agent) E Cholinergic Receptors (e.g., α7nAChR) D->E F Inhibition of NF-κB Pathway E->F Activation G Reduced Cytokine Production F->G G->H

References

Evaluating the Cytotoxic Potential of Isoaminile: A General Framework for In Vitro Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

The evaluation of a compound's cytotoxic potential is a critical step in drug discovery and development, providing essential information on its safety profile and potential as a therapeutic agent. This document provides a comprehensive set of protocols and application notes for assessing the cytotoxicity of chemical compounds, using Isoaminile as a theoretical subject for a cytotoxic screening workflow.

Disclaimer: As of the current scientific literature, Isoaminile is primarily recognized as an antitussive and anticholinergic agent. There is a notable absence of published studies detailing its cytotoxic effects or its potential as an anti-cancer agent. Therefore, the following protocols and data presentations are provided as a general framework for evaluating the cytotoxicity of a novel compound, referred to herein as "Compound X (e.g., Isoaminile)". The experimental outcomes and signaling pathways described are hypothetical and serve as illustrative examples.

Compound Information (Hypothetical)

For the purpose of this illustrative guide, we will proceed with the hypothetical assumption that preliminary screening has suggested potential cytotoxic activity for Isoaminile.

Choosing the Right Cell Line

The selection of an appropriate cell line is paramount for obtaining relevant and translatable results. The choice should be guided by the research question. For general cytotoxicity screening, a panel of cell lines representing different tissue origins is recommended. For targeted cancer research, cell lines derived from the cancer type of interest should be used.

Examples of Commonly Used Cell Lines:

  • A549: Human lung carcinoma

  • MCF-7: Human breast adenocarcinoma

  • HeLa: Human cervical adenocarcinoma

  • HepG2: Human hepatocellular carcinoma

  • NIH/3T3: Mouse embryonic fibroblast (often used as a non-cancerous control)

Experimental Protocols

This section provides detailed methodologies for a panel of standard cell culture assays to comprehensively evaluate the cytotoxicity of Compound X (e.g., Isoaminile).

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Culture the selected cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in a fresh complete culture medium.

    • Count the cells using a hemocytometer or an automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Compound X (e.g., Isoaminile) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound.

    • Include vehicle control (medium with the same concentration of solvent) and untreated control wells.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Membrane Integrity Assay (LDH Release Assay)

Principle: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from the cytosol of damaged cells into the culture medium. The amount of LDH released is proportional to the number of cells with compromised membrane integrity.

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

    • It is crucial to include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).

  • LDH Assay:

    • After the treatment period, carefully collect 50 µL of the culture supernatant from each well.

    • Transfer the supernatant to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of the stop solution provided in the kit.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Absorbance of treated cells - Absorbance of untreated control) / (Absorbance of maximum LDH release control - Absorbance of untreated control)) x 100

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat them with Compound X (e.g., Isoaminile) at the desired concentrations for the specified time.

  • Cell Staining:

    • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer within one hour.

    • FITC signal is detected in the FL1 channel and PI signal in the FL2 channel.

    • The cell population will be distributed into four quadrants:

      • Lower-left (Annexin V- / PI-): Viable cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical IC₅₀ Values of Compound X (e.g., Isoaminile) in Different Cell Lines after 48h Treatment (MTT Assay)

Cell LineIC₅₀ (µM)
A54925.3 ± 2.1
MCF-715.8 ± 1.5
HeLa32.1 ± 3.4
HepG245.6 ± 4.2
NIH/3T3> 100

Table 2: Hypothetical Percentage of Cytotoxicity of Compound X (e.g., Isoaminile) at 2x IC₅₀ Concentration after 48h Treatment (LDH Assay)

Cell Line% Cytotoxicity
A54962.5 ± 5.3
MCF-775.1 ± 6.8
HeLa55.9 ± 4.9

Table 3: Hypothetical Apoptosis Induction by Compound X (e.g., Isoaminile) in MCF-7 Cells after 24h Treatment (Annexin V/PI Staining)

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control95.2 ± 2.32.1 ± 0.52.7 ± 0.6
Compound X (IC₅₀)48.3 ± 4.535.7 ± 3.116.0 ± 2.2
Compound X (2x IC₅₀)22.1 ± 3.158.9 ± 5.219.0 ± 2.8

Visualizations

Diagrams can effectively illustrate experimental workflows and hypothetical signaling pathways.

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Culture cell_seeding Cell Seeding (96-well / 6-well plates) cell_culture->cell_seeding compound_prep Compound X Preparation (e.g., Isoaminile) treatment Compound Treatment (Dose-Response & Time-Course) compound_prep->treatment cell_seeding->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis data_acquisition Data Acquisition (Plate Reader / Flow Cytometer) mtt->data_acquisition ldh->data_acquisition apoptosis->data_acquisition ic50 IC50 Determination data_acquisition->ic50 statistical_analysis Statistical Analysis data_acquisition->statistical_analysis

Caption: General experimental workflow for evaluating the cytotoxicity of a test compound.

hypothetical_pathway compound_x Compound X (e.g., Isoaminile) cell_membrane Cell Membrane compound_x->cell_membrane ros Increased ROS Production cell_membrane->ros Internalization mitochondria Mitochondrial Dysfunction ros->mitochondria bax_bak Bax/Bak Activation mitochondria->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway potentially induced by a cytotoxic compound.

Application Notes and Protocols for Preclinical Administration of Isoaminile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available preclinical data for Isoaminile is limited. The following application notes and protocols are based on general principles of preclinical drug development for antitussive agents and include hypothetical data for illustrative purposes. Researchers should establish specific parameters based on their own experimental findings.

Introduction

Isoaminile is a centrally acting antitussive agent with anticholinergic properties, exhibiting both antimuscarinic and antinicotinic actions.[1] It is used to suppress coughing. Preclinical animal studies are essential to determine the pharmacokinetic profile, efficacy, and safety of Isoaminile prior to human clinical trials. These notes provide an overview of standard preclinical assessments for a compound like Isoaminile.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from preclinical studies with Isoaminile.

Table 1: Pharmacokinetic Parameters of Isoaminile in Different Species

ParameterRat (Oral, 10 mg/kg)Dog (Oral, 5 mg/kg)
Cmax (ng/mL) 450320
Tmax (h) 1.52.0
AUC (ng·h/mL) 28003500
t1/2 (h) 4.26.8
Bioavailability (%) 6580

Table 2: Acute Toxicity of Isoaminile

SpeciesRoute of AdministrationLD50 (mg/kg)
Mouse Oral850
Rat Oral1200
Mouse Intravenous75
Rat Intravenous90

Experimental Protocols

Antitussive Efficacy in a Guinea Pig Model

Objective: To evaluate the cough-suppressing activity of Isoaminile in a citric acid-induced cough model in guinea pigs.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-350 g)

  • Isoaminile

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Citric acid solution (0.4 M)

  • Whole-body plethysmograph

Procedure:

  • Fast animals overnight with free access to water.

  • Administer Isoaminile or vehicle orally at desired doses (e.g., 5, 10, 20 mg/kg).

  • After a set pretreatment time (e.g., 60 minutes), place each animal in the whole-body plethysmograph.

  • Expose the animals to a nebulized citric acid solution for a fixed period (e.g., 10 minutes).

  • Record the number of coughs during the exposure period.

  • Compare the number of coughs in the Isoaminile-treated groups to the vehicle-treated group to determine the percent inhibition.

Safety Pharmacology: Cardiovascular Effects in Dogs

Objective: To assess the potential cardiovascular effects of Isoaminile in conscious telemetered dogs.

Materials:

  • Male Beagle dogs instrumented with telemetry transmitters

  • Isoaminile

  • Vehicle

  • Telemetry data acquisition system

Procedure:

  • House dogs in a quiet, controlled environment.

  • Record baseline cardiovascular parameters (e.g., heart rate, blood pressure, ECG) for a sufficient period before dosing.

  • Administer a single oral dose of Isoaminile or vehicle.

  • Continuously monitor and record cardiovascular parameters for at least 24 hours post-dose.

  • Analyze the data for any significant changes from baseline and compared to the vehicle control group.

Diagrams

experimental_workflow cluster_preclinical Preclinical Evaluation of an Antitussive Agent formulation Drug Formulation pk_studies Pharmacokinetic Studies (Rat, Dog) formulation->pk_studies efficacy_models Efficacy Models (Guinea Pig Cough Model) formulation->efficacy_models safety_pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) formulation->safety_pharm tox_studies Toxicology Studies (Acute & Repeat-Dose) formulation->tox_studies data_analysis Data Analysis & Reporting pk_studies->data_analysis efficacy_models->data_analysis safety_pharm->data_analysis tox_studies->data_analysis

Caption: General experimental workflow for the preclinical evaluation of an antitussive drug.

signaling_pathway cluster_pathway Hypothetical Anticholinergic Antitussive Mechanism isoaminile Isoaminile m_receptor Muscarinic Receptor (in airway smooth muscle) isoaminile->m_receptor blocks n_receptor Nicotinic Receptor (in cough reflex pathway) isoaminile->n_receptor blocks bronchoconstriction Bronchoconstriction m_receptor->bronchoconstriction cough_reflex Cough Reflex n_receptor->cough_reflex reduced_cough Reduced Cough cough_reflex->reduced_cough

Caption: Hypothetical signaling pathway for the anticholinergic action of Isoaminile in cough suppression.

References

HPLC-MS/MS method for isoaminile detection

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-MS/MS method for the sensitive and selective detection of isoaminile, a peripherally acting antitussive agent, is presented. This application note provides a comprehensive protocol for the quantification of isoaminile in plasma samples, tailored for researchers, scientists, and professionals in drug development. The method is designed to be robust and reliable, offering the high sensitivity and specificity characteristic of tandem mass spectrometry.

Principle and Application

This method employs High-Performance Liquid Chromatography (HPLC) for the separation of isoaminile from endogenous plasma components, followed by tandem mass spectrometry (MS/MS) for detection and quantification. The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode ensures excellent selectivity and sensitivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Isoaminile is a basic compound, and the described method is optimized for its efficient extraction from a biological matrix and subsequent analysis. A structural analog is proposed as an internal standard (IS) to ensure accuracy and precision by compensating for variations during sample preparation and analysis.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters of the HPLC-MS/MS method for isoaminile. These values are representative of a validated bioanalytical method for a small molecule basic drug.

ParameterTypical Value
Limit of Detection (LOD) 0.05 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Upper Limit of Quantification (ULOQ) 100 ng/mL
Linearity (r²) ≥ 0.995
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%RE) ± 15%
Recovery > 85%
Matrix Effect Minimal and compensated by IS

Experimental Protocols

Materials and Reagents
  • Isoaminile reference standard

  • Internal Standard (IS): A structurally similar basic compound (e.g., Verapamil)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation
  • HPLC system capable of binary gradient elution

  • Autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Add 10 µL of the internal standard working solution to all tubes except for the blank matrix.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL into the HPLC-MS/MS system.

Chromatographic Conditions
  • Column: C18 analytical column (e.g., 50 x 2.1 mm, 3 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10% to 90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90% to 10% B

    • 3.1-5.0 min: 10% B (Re-equilibration)

Mass Spectrometric Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: Nitrogen

  • MRM Transitions:

    • Isoaminile: Precursor ion (Q1) m/z 245.2 -> Product ion (Q3) m/z 58.1

    • Internal Standard (Verapamil): Precursor ion (Q1) m/z 455.3 -> Product ion (Q3) m/z 165.1

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve integration->calibration quantification Quantification of Isoaminile calibration->quantification

Figure 1: Experimental workflow for isoaminile detection.

hplc_msms_principle cluster_hplc HPLC System cluster_ms Mass Spectrometer sample_mixture Sample Mixture (Isoaminile, IS, Matrix) hplc_column HPLC Column (C18) Separates components based on polarity sample_mixture->hplc_column ion_source Ion Source (ESI+) Generates charged precursor ions hplc_column->ion_source Elution quadrupole1 Quadrupole 1 (Q1) Selects precursor ion of Isoaminile/IS ion_source->quadrupole1 collision_cell Collision Cell (Q2) Fragments precursor ion quadrupole1->collision_cell quadrupole3 Quadrupole 3 (Q3) Selects specific product ion collision_cell->quadrupole3 detector Detector Measures intensity of product ion quadrupole3->detector

Figure 2: Principle of HPLC-MS/MS detection.

Application of Isoaminile in Neuropharmacology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoaminile is a compound primarily recognized for its antitussive (cough suppressant) properties.[1] In the realm of neuropharmacology, its principal mechanism of action is as an anticholinergic agent, exhibiting inhibitory effects on both muscarinic and nicotinic receptors.[1][2] Specifically, it functions as a ganglionic blocker, interfering with neurotransmission in the autonomic nervous system.[1] While modern, in-depth research on its neuropharmacological applications is limited, historical studies provide a basis for its use as a tool to probe cholinergic signaling pathways. Isoaminile's dual antagonism at both major classes of acetylcholine receptors makes it a subject of interest for specific research questions aimed at broadly inhibiting cholinergic transmission.

Mechanism of Action: Anticholinergic Effects

Isoaminile exerts its neuropharmacological effects by acting as an antagonist at acetylcholine receptors. It has been demonstrated to inhibit both muscarinic and nicotinic ganglionic receptors, thereby blocking the action of acetylcholine, a key neurotransmitter in both the central and peripheral nervous systems.[1][2] This dual antagonistic action results in the blockade of nerve impulse transmission across autonomic ganglia.

Signaling Pathway of Cholinergic Transmission and Inhibition by Isoaminile

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Action Potential Action Potential Voltage-gated Ca2+ channels Voltage-gated Ca2+ channels Action Potential->Voltage-gated Ca2+ channels 1. Arrival ACh Vesicles ACh Vesicles Voltage-gated Ca2+ channels->ACh Vesicles 2. Ca2+ Influx ACh Release ACh Release ACh Vesicles->ACh Release 3. Vesicular Fusion ACh ACh ACh Release->ACh 4. Diffusion across synaptic cleft Muscarinic Receptor Muscarinic Receptor Postsynaptic Response Postsynaptic Response Muscarinic Receptor->Postsynaptic Response 5a. Signal Transduction Nicotinic Receptor Nicotinic Receptor Nicotinic Receptor->Postsynaptic Response 5b. Ion Influx ACh->Muscarinic Receptor ACh->Nicotinic Receptor Isoaminile Isoaminile Isoaminile->Muscarinic Receptor Blocks Isoaminile->Nicotinic Receptor Blocks

Caption: Cholinergic signaling at the ganglion and points of inhibition by Isoaminile.

Data Presentation

The following tables summarize the qualitative and semi-quantitative data from in vivo studies on the effects of isoaminile. The data is primarily derived from classical pharmacological preparations in animal models.

Table 1: Effect of Isoaminile on Responses Mediated by Muscarinic Receptor Stimulation

Experimental ModelAgonist/StimulusMeasured ResponseIsoaminile Dose (mg/kg, i.v.)Result
Cat Nictitating MembraneMcN-A-343Contraction2 - 4Inhibition/Abolition of response
Dog Blood PressureMcN-A-343Hypertension2 - 25Inhibition/Abolition of response

Data extracted from Bastos & Ramos, 1970.[1]

Table 2: Effect of Isoaminile on Responses Mediated by Nicotinic Receptor Stimulation

Experimental ModelAgonist/StimulusMeasured ResponseIsoaminile Dose (mg/kg, i.v.)Result
Cat Nictitating MembraneNicotineContraction≥ 10Inhibition of response
Dog Blood Pressure (atropinized)NicotineHypertension10 - 30Reduction/Abolition of response
Dog Blood Pressure (atropinized)Acetylcholine (high dose)Hypertension10 - 30Reduction/Abolition of response

Data extracted from Bastos & Ramos, 1970.[1]

Table 3: Effect of Isoaminile on Responses to Preganglionic Nerve Stimulation

Experimental ModelStimulusMeasured ResponseIsoaminile Dose (mg/kg, i.v.)Result
Cat Nictitating MembraneElectrical stimulation of preganglionic sympathetic nerveContractionNot specified, but effectiveBlockade of response
Dog Blood PressureElectrical stimulation of splanchnic nerveHypertensionNot specified, but effectiveReduction/Abolition of response

Data extracted from Bastos & Ramos, 1970.[1]

Experimental Protocols

Protocol 1: In Vivo Assessment of Ganglionic Blockade in the Anesthetized Cat

This protocol is a reconstruction of the methodology used to assess the effect of isoaminile on the nictitating membrane.

Objective: To evaluate the inhibitory effect of isoaminile on nicotinic and muscarinic receptor-mediated contractions of the nictitating membrane.

Materials:

  • Adult cats

  • Anesthetic (e.g., pentobarbital sodium)

  • Surgical instruments for cannulation and nerve exposure

  • Isotonic transducer for measuring membrane contraction

  • Stimulator for preganglionic nerve stimulation

  • Agonists: Nicotine, McN-A-343

  • Isoaminile solution for intravenous administration

Procedure:

  • Anesthetize the cat and maintain a stable level of anesthesia.

  • Cannulate the trachea for artificial respiration if necessary.

  • Cannulate a femoral vein for drug administration and a femoral artery for blood pressure monitoring.

  • Expose the cervical sympathetic trunk and place electrodes for preganglionic stimulation.

  • Attach the nictitating membrane to an isotonic transducer to record contractions.

  • Baseline Responses:

    • Administer a standard dose of nicotine intravenously and record the contraction of the nictitating membrane.

    • Administer a standard dose of the muscarinic agonist McN-A-343 and record the contraction.

    • Apply electrical stimulation to the preganglionic nerve and record the contraction.

  • Isoaminile Administration:

    • Administer a dose of isoaminile intravenously (starting with 2-4 mg/kg for muscarinic antagonism and higher doses, ≥10 mg/kg, for nicotinic antagonism).

  • Post-Isoaminile Responses:

    • Repeat the administration of nicotine, McN-A-343, and electrical stimulation at set intervals after isoaminile administration.

  • Data Analysis:

    • Measure the amplitude of contractions before and after isoaminile administration.

    • Calculate the percentage inhibition of the response to each stimulus.

Protocol 2: Representative In Vitro Radioligand Binding Assay for Muscarinic Receptor Affinity

This is a general protocol that can be adapted to determine the binding affinity of isoaminile for muscarinic receptors.

Objective: To quantify the binding affinity (Ki) of isoaminile for a specific muscarinic acetylcholine receptor subtype (e.g., M1, M2, M3).

Materials:

  • Cell membranes expressing the desired muscarinic receptor subtype.

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Non-labeled competitor (e.g., atropine for non-specific binding).

  • Isoaminile solutions at various concentrations.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare a series of dilutions of isoaminile.

  • In a multi-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a non-labeled competitor (for non-specific binding), or a concentration of isoaminile.

  • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the isoaminile concentration.

    • Determine the IC50 value (concentration of isoaminile that inhibits 50% of specific radioligand binding) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflow for In Vivo Assessment

cluster_prep Animal Preparation cluster_testing Experimental Testing cluster_analysis Data Analysis Anesthesia Anesthesia Surgical Instrumentation Cannulation & Surgical Exposure Anesthesia->Surgical Instrumentation Transducer Setup Transducer Setup Surgical Instrumentation->Transducer Setup Baseline Establish Baseline Responses (Nicotine, McN-A-343, Nerve Stim.) Transducer Setup->Baseline Drug_Admin Administer Isoaminile (i.v.) Baseline->Drug_Admin Post_Drug Record Post-Isoaminile Responses Drug_Admin->Post_Drug Measure Measure Response Amplitudes Post_Drug->Measure Calculate Calculate % Inhibition Measure->Calculate Conclusion Determine Antagonistic Potency Calculate->Conclusion

Caption: Workflow for in vivo evaluation of Isoaminile's ganglionic blocking effects.

Logical Relationships of Isoaminile's Neuropharmacological Profile

cluster_mechanism Mechanism of Action cluster_targets Molecular Targets cluster_effects Physiological Effects Isoaminile Isoaminile Anticholinergic Anticholinergic Agent Isoaminile->Anticholinergic Antitussive Antitussive Effect Isoaminile->Antitussive Muscarinic_Antagonist Muscarinic Receptor Antagonist Anticholinergic->Muscarinic_Antagonist Nicotinic_Antagonist Nicotinic Receptor Antagonist Anticholinergic->Nicotinic_Antagonist Ganglionic_Blockade Ganglionic Blockade Muscarinic_Antagonist->Ganglionic_Blockade Nicotinic_Antagonist->Ganglionic_Blockade Hypotension Hypotension Ganglionic_Blockade->Hypotension Inhibition_of_Nictitating_Membrane Inhibition of Nictitating Membrane Contraction Ganglionic_Blockade->Inhibition_of_Nictitating_Membrane

Caption: Summary of Isoaminile's known neuropharmacological properties and effects.

Conclusion and Future Directions

Isoaminile is a compound with established anticholinergic activity, acting as an antagonist at both muscarinic and nicotinic ganglionic receptors. Its application in modern neuropharmacology research is limited by a lack of recent studies and detailed characterization of its effects on a molecular level. The available data, primarily from in vivo animal studies, confirms its ability to block cholinergic neurotransmission.

For future research, isoaminile could be utilized as a pharmacological tool for studies requiring broad and non-selective blockade of autonomic ganglia. However, a more thorough characterization using modern techniques is warranted. This would include:

  • Receptor Binding Assays: To determine the affinity (Ki) of isoaminile for all subtypes of muscarinic and nicotinic receptors.

  • In Vitro Functional Assays: To characterize its potency (IC50) and efficacy (agonist vs. antagonist activity) at these receptors using techniques like calcium imaging or electrophysiology in cultured neuronal cells.

  • Central Nervous System Effects: To investigate its ability to cross the blood-brain barrier and its effects on cholinergic pathways in the brain, which could be relevant to its abuse potential.

By undertaking such studies, the neuropharmacological profile of isoaminile can be more clearly defined, potentially revealing more specific applications for this compound in neuroscience research.

References

Isoaminile: A Versatile Tool for Interrogating Cholinergic Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isoaminile is a tertiary amine that acts as an anticholinergic agent, exhibiting inhibitory effects on both muscarinic and nicotinic acetylcholine receptors.[1] Its dual action makes it a valuable, albeit under-characterized, tool compound for dissecting the complex roles of cholinergic signaling in various physiological and pathophysiological processes. These application notes provide a comprehensive overview of isoaminile's utility in cholinergic research, including its mechanism of action, potential applications, and detailed protocols for its experimental use.

While isoaminile has been identified as an inhibitor of both muscarinic and nicotinic ganglionic receptors, specific quantitative data on its binding affinities (Ki) and functional inhibition (IC50) at various cholinergic receptor subtypes are not extensively documented in publicly available literature. The data tables provided below are intended as templates for researchers to populate with their own experimentally determined values, facilitating the characterization of isoaminile within their specific model systems.

Mechanism of Action

Isoaminile exerts its effects by acting as an antagonist at both major classes of cholinergic receptors:

  • Muscarinic Receptors: These are G-protein coupled receptors (GPCRs) that are subdivided into five subtypes (M1-M5). Isoaminile's antagonism at these receptors can modulate a wide range of downstream signaling cascades.

    • M1, M3, and M5 Receptors: These subtypes typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

    • M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and modulation of ion channel activity.

  • Nicotinic Receptors: These are ligand-gated ion channels that mediate fast synaptic transmission. Isoaminile's blockade of these receptors, particularly at autonomic ganglia, contributes to its anticholinergic effects.

Data Presentation

The following tables are designed to structure the quantitative data obtained from experimental characterization of isoaminile.

Table 1: Muscarinic Receptor Binding Affinity of Isoaminile

Receptor SubtypeRadioligandTissue/Cell LineKᵢ (nM)Reference
M1[³H]-Pirenzepinee.g., Rat cerebral cortexData not available
M2[³H]-AF-DX 384e.g., Rat heartData not available
M3[³H]-4-DAMPe.g., Rat submandibular glandData not available
M4[³H]-NMSe.g., CHO-K1 cells expressing M4Data not available
M5[³H]-NMSe.g., CHO-K1 cells expressing M5Data not available

Table 2: Functional Antagonism of Isoaminile at Muscarinic Receptors

Receptor SubtypeAgonistAssay TypeCell Line/TissueIC₅₀ (nM)
M1CarbacholCalcium Mobilizatione.g., CHO-M1 cellsData not available
M2CarbacholcAMP Inhibitione.g., CHO-M2 cellsData not available
M3AcetylcholineIP1 Accumulatione.g., HT-29 cellsData not available
M4CarbacholcAMP Inhibitione.g., CHO-M4 cellsData not available
M5CarbacholCalcium Mobilizatione.g., CHO-M5 cellsData not available

Table 3: Functional Antagonism of Isoaminile at Nicotinic Receptors

Receptor SubtypeAgonistAssay TypeTissue/Cell LineIC₅₀ (nM)
Neuronal (e.g., α4β2)NicotineCalcium Influxe.g., SH-SY5Y cellsData not available
Neuronal (e.g., α7)CholineCalcium Influxe.g., GH4C1 cellsData not available
MuscleAcetylcholineElectrophysiologye.g., TE-671 cellsData not available

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anticholinergic properties of isoaminile.

Protocol 1: Muscarinic Receptor Binding Assay (Radioligand Competition)

Objective: To determine the binding affinity (Ki) of isoaminile for muscarinic receptor subtypes.

Materials:

  • Cell membranes prepared from tissues or cultured cells expressing the muscarinic receptor subtype of interest.

  • Radioligand specific for the receptor subtype (e.g., [³H]-N-methylscopolamine (NMS) for general muscarinic binding, or more selective radioligands).

  • Non-labeled competing ligand (e.g., atropine) for determination of non-specific binding.

  • Isoaminile stock solution.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare a series of dilutions of isoaminile.

  • In a 96-well plate, add binding buffer, the cell membrane preparation, and the radioligand at a concentration near its Kd.

  • Add the various concentrations of isoaminile to the appropriate wells.

  • For total binding, add vehicle instead of isoaminile.

  • For non-specific binding, add a high concentration of the non-labeled competing ligand (e.g., 1 µM atropine).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of isoaminile and determine the Ki value using appropriate software (e.g., GraphPad Prism) and the Cheng-Prusoff equation.

Protocol 2: Functional Assessment of Muscarinic Receptor Antagonism (Calcium Mobilization Assay for M1/M3/M5 Receptors)

Objective: To determine the functional potency (IC50) of isoaminile in blocking agonist-induced calcium mobilization mediated by Gq-coupled muscarinic receptors.

Materials:

  • Cultured cells stably expressing the M1, M3, or M5 muscarinic receptor subtype.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Muscarinic agonist (e.g., carbachol or acetylcholine).

  • Isoaminile stock solution.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescent plate reader with an injection system.

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer.

  • Prepare a series of dilutions of isoaminile and pre-incubate the cells with these dilutions for a specified time (e.g., 15-30 minutes).

  • Place the plate in the fluorescent plate reader and begin recording baseline fluorescence.

  • Inject the muscarinic agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Continue recording the fluorescence to measure the change in intracellular calcium concentration.

  • Calculate the inhibition of the agonist-induced response by isoaminile at each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Functional Assessment of Nicotinic Receptor Antagonism (Electrophysiology - Two-Electrode Voltage Clamp)

Objective: To determine the inhibitory effect of isoaminile on nicotinic receptor-mediated currents.

Materials:

  • Xenopus laevis oocytes expressing the nicotinic receptor subtype of interest.

  • Two-electrode voltage clamp setup.

  • Recording solution (e.g., ND96).

  • Nicotinic agonist (e.g., acetylcholine or nicotine).

  • Isoaminile stock solution.

Procedure:

  • Prepare and inject Xenopus oocytes with cRNA encoding the desired nicotinic receptor subunits.

  • After 2-5 days of incubation, place an oocyte in the recording chamber and perfuse with recording solution.

  • Clamp the oocyte at a holding potential of -70 mV.

  • Apply the nicotinic agonist to elicit an inward current.

  • Wash the oocyte with recording solution until the current returns to baseline.

  • Perfuse the oocyte with a known concentration of isoaminile for a few minutes.

  • Co-apply the agonist and isoaminile and record the current response.

  • Repeat with a range of isoaminile concentrations to determine the concentration-dependent inhibition of the agonist-induced current and calculate the IC50.

Visualizations

The following diagrams illustrate key concepts related to the use of isoaminile in cholinergic signaling studies.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Membrane cluster_2 Isoaminile Action ACh_synthesis Acetyl-CoA + Choline -> ACh Vesicle ACh Vesicle ACh_synthesis->Vesicle Release ACh Release Vesicle->Release Muscarinic_Receptor Muscarinic Receptor (M1-M5) Release->Muscarinic_Receptor ACh Nicotinic_Receptor Nicotinic Receptor Release->Nicotinic_Receptor ACh Isoaminile Isoaminile Isoaminile->Muscarinic_Receptor Antagonism Isoaminile->Nicotinic_Receptor Antagonism

Caption: Mechanism of action of isoaminile in the cholinergic synapse.

G cluster_M1M3M5 M1/M3/M5 Receptor Signaling cluster_M2M4 M2/M4 Receptor Signaling cluster_isoaminile ACh_M1M3M5 Acetylcholine M1M3M5 M1/M3/M5 Receptor ACh_M1M3M5->M1M3M5 Gq11 Gq/11 M1M3M5->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response_M1M3M5 Cellular Response Ca_release->Cellular_Response_M1M3M5 PKC_activation->Cellular_Response_M1M3M5 ACh_M2M4 Acetylcholine M2M4 M2/M4 Receptor ACh_M2M4->M2M4 Gi_o Gi/o M2M4->Gi_o AC Adenylyl Cyclase Gi_o->AC cAMP ↓ cAMP AC->cAMP Cellular_Response_M2M4 Cellular Response cAMP->Cellular_Response_M2M4 Isoaminile Isoaminile Isoaminile->M1M3M5 Inhibition Isoaminile->M2M4 Inhibition G start Start: Prepare Cell Culture Expressing Target Receptor step1 Plate cells in 96-well plate start->step1 step2 Load cells with fluorescent calcium indicator step1->step2 step3 Pre-incubate with varying concentrations of Isoaminile step2->step3 step4 Measure baseline fluorescence step3->step4 step5 Inject agonist (e.g., Acetylcholine) step4->step5 step6 Measure peak fluorescence response step5->step6 step7 Data Analysis: Calculate % inhibition and determine IC50 step6->step7 end End: Determine functional potency of Isoaminile step7->end

References

Application Notes and Protocols: Protocol for Dissolving Isoaminile Cyclamate for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoaminile is an antitussive agent that also exhibits anticholinergic properties, acting as both an antimuscarinic and antinicotinic antagonist.[1][2][3] For researchers investigating its mechanism of action or screening its effects in in vitro systems, proper preparation of isoaminile cyclamate solutions is critical for obtaining accurate and reproducible results. Due to its poor aqueous solubility, a specific protocol is required to ensure complete dissolution and minimize solvent-induced artifacts in cell-based assays. This document provides a detailed protocol for the solubilization of this compound using dimethyl sulfoxide (DMSO) and subsequent dilution for use in in vitro assays.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₂H₃₇N₃O₃S[4]
Molecular Weight423.62 g/mol [4]
Predicted Water Solubility0.0672 mg/mL[4]
Recommended SolventDimethyl sulfoxide (DMSO)[4]

Table 2: Recommended Storage Conditions

FormStorage TemperatureDurationSource
Solid Powder0 - 4°CShort-term (days to weeks)[4]
-20°CLong-term (months to years)[4]
DMSO Stock Solution0 - 4°CShort-term (days to weeks)[4]
-20°CLong-term (months)[4]

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed. For example, for 1 mL of a 10 mM solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 423.62 g/mol = 4.2362 mg

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add the desired volume of cell culture grade DMSO to the tube containing the this compound powder.

  • Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles are present.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.[4]

Serial Dilution of DMSO Stock Solution for In Vitro Assays

This protocol outlines the preparation of working solutions by serially diluting the DMSO stock solution into cell culture medium. It is crucial to maintain a low final DMSO concentration (ideally ≤ 0.1%) to prevent solvent-induced cytotoxicity.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes or 96-well plates

  • Calibrated pipettes

Procedure:

  • Prepare an intermediate dilution: Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to achieve a 100 µM working solution with a final DMSO concentration of 0.1%, dilute the stock solution 1:100 in culture medium (e.g., 10 µL of 10 mM stock in 990 µL of medium).

  • Perform serial dilutions:

    • For a 2-fold serial dilution, add a specific volume of the 100 µM working solution to an equal volume of cell culture medium containing 0.1% DMSO (to maintain a constant solvent concentration). Mix well by pipetting up and down.

    • Repeat this process for the desired number of dilutions.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO (e.g., 0.1%) in the cell culture medium without the compound. This is essential to account for any effects of the solvent on the cells.

  • Application to Cells: Add the prepared working solutions (and vehicle control) to the cells in your assay plate.

Mandatory Visualization

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_sol Working Solution Preparation weigh Weigh Isoaminile Cyclamate Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve store_stock Aliquot and Store at -20°C dissolve->store_stock intermediate_dilution Intermediate Dilution in Culture Medium store_stock->intermediate_dilution Use Stock serial_dilution Serial Dilution intermediate_dilution->serial_dilution add_to_cells Add to In Vitro Assay serial_dilution->add_to_cells vehicle_control Prepare Vehicle Control (DMSO) vehicle_control->add_to_cells

Caption: Workflow for preparing this compound solutions.

signaling_pathway cluster_receptor Cell Membrane receptor Muscarinic/Nicotinic Receptor downstream Downstream Signaling (e.g., Ca2+ flux) receptor->downstream Activation isoaminile Isoaminile isoaminile->receptor Antagonist ach Acetylcholine ach->receptor Agonist

Caption: Anticholinergic mechanism of isoaminile.

References

Troubleshooting & Optimization

Technical Support Center: Isoaminile Cyclamate Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with isoaminile cyclamate in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in PBS?

A1: this compound has a very low aqueous solubility. DrugBank lists a predicted water solubility for the active moiety, isoaminile, of approximately 0.0672 mg/mL[1]. PBS, being an aqueous buffer with a pH typically around 7.4, is not an ideal solvent for this compound on its own. The limited solubility can lead to precipitation or the formation of a suspension rather than a true solution.

Q2: What is the pKa of isoaminile and how does it affect solubility in PBS?

A2: Isoaminile is a weakly basic drug with a predicted pKa of 8.73.[1] This means that at a pH below its pKa, it will be more protonated and thus more soluble in aqueous solutions. Since the typical pH of PBS (7.4) is below the pKa of isoaminile, the drug will be predominantly in its more soluble, ionized form. However, the intrinsic low solubility of the molecule may still present challenges. Adjusting the pH of the PBS to be more acidic can further increase its solubility.

Q3: Are there any common solvents I can use to first dissolve this compound?

A3: Yes, it is common practice to first dissolve poorly soluble drugs in a small amount of an organic solvent before diluting with PBS. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose in in vitro studies.[1][2][3] Ethanol is another potential co-solvent.[1][2] It is crucial to keep the final concentration of the organic solvent in your experimental system low (typically <0.5% for DMSO) to avoid solvent-induced toxicity or artifacts.[3]

Q4: Can I heat the solution to improve solubility?

A4: While heating can increase the solubility of some compounds, its effect on this compound is not well-documented. There is a risk of degrading the compound, especially at higher temperatures. It is generally recommended to explore other solubilization methods first. If you do choose to heat the solution, do so gently and for a short period, and always check for any signs of degradation.

Troubleshooting Guide

Issue: Precipitate forms when adding this compound stock solution (in organic solvent) to PBS.

This is a common issue when a drug that is highly soluble in an organic solvent is introduced into an aqueous buffer where it is poorly soluble.

G start Precipitation observed in PBS step1 Decrease final concentration of This compound start->step1 step2 Optimize co-solvent concentration (e.g., lower final DMSO %) step1->step2 If precipitation continues end_success Solution is clear: Proceed with experiment step1->end_success If solution is clear step3 Adjust PBS pH to a more acidic value (e.g., pH 6.5) step2->step3 If precipitation continues step2->end_success If solution is clear step4 Incorporate a solubilizing excipient (Surfactant or Cyclodextrin) step3->step4 If precipitation continues step3->end_success If solution is clear step5 Evaluate different excipients or combinations step4->step5 step5->end_success If solution is clear end_fail Precipitation persists: Consider alternative formulation step5->end_fail If precipitation persists

Caption: Decision tree for troubleshooting this compound precipitation in PBS.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions using a Co-solvent

This protocol describes the preparation of a 10 mM stock solution in DMSO and subsequent dilution to a 10 µM working solution in PBS.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molar mass of this compound is 423.61 g/mol ).

    • Weigh the this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare a 10 µM Working Solution in PBS:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Vortex the stock solution briefly.

    • To prepare a 10 µM working solution, perform a 1:1000 dilution of the stock solution in PBS. For example, to make 1 mL of working solution, add 1 µL of the 10 mM stock solution to 999 µL of sterile PBS.

    • Crucially , add the stock solution to the PBS while vortexing the PBS to ensure rapid dispersion and minimize local high concentrations that can lead to precipitation.

    • Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide. The final DMSO concentration in this example is 0.1%.

Data Presentation

The following table summarizes various strategies to enhance the solubility of this compound in PBS, based on general principles for poorly soluble drugs.

Method Description Typical Working Concentration Advantages Potential Disadvantages
Co-solvency Use of a water-miscible organic solvent to increase solubility.DMSO: <0.5% (v/v) Ethanol: <1% (v/v)Simple and effective for creating stock solutions.Can be toxic to cells at higher concentrations; may interfere with some assays.[1][2][3]
pH Adjustment Lowering the pH of the PBS to increase the ionization of the basic drug.pH 6.0 - 7.0Can significantly increase the solubility of basic drugs.The altered pH may not be suitable for all biological experiments.
Surfactants Use of non-ionic surfactants to form micelles that encapsulate the drug.Tween® 80: 0.01 - 0.1% (v/v) Cremophor® EL: 0.01 - 0.1% (v/v)Effective at low concentrations.Can cause cell lysis at higher concentrations; may interfere with protein-binding assays.
Cyclodextrins Use of cyclic oligosaccharides to form inclusion complexes with the drug.Hydroxypropyl-β-cyclodextrin (HP-β-CD): 1 - 10 mMGenerally have low toxicity; can significantly improve solubility and stability.[4][5]Can sometimes extract cholesterol from cell membranes; may have a higher cost.

Signaling Pathway

Isoaminile is known to be an anticholinergic agent, acting on both muscarinic and nicotinic acetylcholine receptors.[6] The following diagram illustrates a simplified, hypothetical signaling pathway for its action at a muscarinic receptor.

G cluster_membrane Cell Membrane receptor Muscarinic Receptor g_protein G-protein receptor->g_protein Activates effector Effector Enzyme (e.g., PLC, AC) g_protein->effector Modulates response Inhibition of Downstream Signaling & Cellular Response effector->response Leads to isoaminile Isoaminile isoaminile->receptor Antagonist (Blocks binding) ach Acetylcholine ach->receptor Agonist

Caption: Hypothetical antagonistic action of Isoaminile at a muscarinic receptor.

References

Technical Support Center: Optimizing Isoaminile Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of isoaminile?

A1: Isoaminile is an antitussive (cough suppressant) agent that also possesses anticholinergic properties. Its primary mechanism of action involves the inhibition of both muscarinic and nicotinic acetylcholine receptors. By blocking these receptors, isoaminile can reduce smooth muscle contractions in the airways and decrease secretions, contributing to its antitussive effect.

Q2: What are the expected physiological effects of isoaminile in vivo?

A2: Based on its anticholinergic properties, administration of isoaminile can be expected to produce effects such as:

  • Dry mouth and decreased respiratory secretions.

  • Bronchodilation.

  • Increased heart rate.

  • Mydriasis (dilation of the pupils).

  • Potential central nervous system (CNS) effects such as sedation or excitement, depending on the dose.

Q3: What are the potential side effects to monitor during in vivo experiments?

A3: Researchers should carefully monitor animals for signs of anticholinergic toxicity, which may include:

  • Excessive sedation or agitation.

  • Ataxia (loss of coordination).

  • Urinary retention.

  • Constipation.

  • Hyperthermia.

  • Tachycardia.

  • In cases of severe overdose, respiratory depression may occur.

Q4: How can I determine a starting dose for my in vivo experiments with isoaminile?

A4: In the absence of published data, a conservative approach is essential. A thorough literature search for compounds with similar mechanisms of action (other anticholinergic antitussives) can provide a preliminary, estimated starting point. However, it is crucial to perform a dose-range finding study in a small cohort of animals to determine the maximum tolerated dose (MTD) and a preliminary effective dose range.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No observable antitussive effect. 1. Insufficient Dose: The administered dose of isoaminile may be too low to elicit a therapeutic response. 2. Route of Administration: The chosen route (e.g., oral) may result in poor bioavailability. 3. Timing of Administration: The drug may not have reached peak plasma concentration at the time of the tussive challenge.1. Dose Escalation: Cautiously increase the dose in a stepwise manner, closely monitoring for any adverse effects. 2. Alternative Routes: Consider alternative routes of administration with potentially higher bioavailability, such as intraperitoneal (IP) or subcutaneous (SC) injection. 3. Pharmacokinetic Pilot Study: If resources allow, conduct a pilot pharmacokinetic study to determine the time to maximum concentration (Tmax) to optimize the timing of the tussive challenge.
Significant adverse effects observed (e.g., excessive sedation, ataxia). 1. Dose is too high: The administered dose is likely exceeding the maximum tolerated dose (MTD). 2. Animal Strain Sensitivity: The specific strain of mouse or rat being used may be particularly sensitive to the anticholinergic effects of isoaminile.1. Dose Reduction: Immediately reduce the dose to a lower, previously tolerated level. 2. Refine Dose-Response Curve: Conduct a more detailed dose-response study with smaller dose increments to identify a narrower therapeutic window.
High variability in experimental results. 1. Inconsistent Dosing Technique: Variations in the volume or concentration of the administered drug. 2. Biological Variability: Natural physiological differences between individual animals. 3. Inconsistent Tussive Challenge: Variations in the concentration or duration of the citric acid aerosol exposure.1. Standardize Procedures: Ensure all personnel are trained on and adhere to standardized protocols for drug preparation and administration. 2. Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability. 3. Calibrate Equipment: Regularly calibrate the nebulizer to ensure consistent aerosol delivery.

Data Presentation

The following are template tables that researchers can use to structure and present the data from their in vivo isoaminile experiments.

Table 1: Dose-Response of Isoaminile on Cough Inhibition in Mice

Treatment GroupDose (mg/kg)Route of AdministrationNMean Coughs (± SEM)% Inhibition
Vehicle Control-0%
Isoaminile
Isoaminile
Isoaminile
Positive Control (e.g., Codeine)

Table 2: Pharmacokinetic Parameters of Isoaminile in Rats (Example)

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Bioavailability (%)
Intravenous (IV)100%
Oral (PO)
Intraperitoneal (IP)

Table 3: Acute Toxicity of Isoaminile in Mice (LD50 Determination)

Route of AdministrationDose (mg/kg)NMortality (%)LD50 (mg/kg) (95% CI)
Oral (PO)
Oral (PO)
Oral (PO)
Intraperitoneal (IP)
Intraperitoneal (IP)
Intraperitoneal (IP)

Experimental Protocols

Protocol 1: Determination of Antitussive Activity of Isoaminile in Mice (Citric Acid-Induced Cough Model)

1. Animals:

  • Male BALB/c mice (or other suitable strain), 8-10 weeks old, weighing 20-25g.

  • Acclimatize animals for at least one week before the experiment.

  • House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

2. Materials:

  • Isoaminile

  • Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose)

  • Positive control: Codeine phosphate (e.g., 10 mg/kg)

  • Citric acid solution (0.1 M in sterile water)

  • Whole-body plethysmography chamber or a similar exposure chamber

  • Ultrasonic nebulizer

  • Sound recording and analysis software (optional, for cough sound validation)

3. Experimental Procedure:

  • Fasting: Fast the mice for 3-4 hours before drug administration, with water available ad libitum.

  • Grouping: Randomly divide the mice into experimental groups (e.g., vehicle control, isoaminile low dose, isoaminile medium dose, isoaminile high dose, positive control). A minimum of 6-8 animals per group is recommended.

  • Drug Administration: Administer isoaminile or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection). The volume of administration should be consistent across all groups (e.g., 10 mL/kg for oral gavage).

  • Acclimatization to Chamber: 30 minutes post-drug administration (or at a time determined by pilot pharmacokinetic studies), place each mouse individually into the exposure chamber for a 5-minute acclimatization period.

  • Cough Induction: Following acclimatization, expose the mouse to an aerosol of 0.1 M citric acid generated by an ultrasonic nebulizer for a fixed period (e.g., 5 minutes).

  • Cough Counting: During the exposure period, an experienced observer, blinded to the treatment groups, should count the number of coughs. Coughs can be identified by a characteristic sharp, explosive sound and a convulsive abdominal movement. Video recording can aid in accurate counting and post-experimental verification.

  • Data Analysis: Calculate the mean number of coughs for each group. The percentage of cough inhibition can be calculated using the following formula: % Inhibition = [ (Mean coughs in vehicle group - Mean coughs in treated group) / Mean coughs in vehicle group ] x 100

  • Statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) should be performed to determine the significance of the results.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Acclimatize Animals C Randomize into Groups A->C B Prepare Isoaminile Doses B->C D Administer Isoaminile/Vehicle C->D E Acclimatize to Chamber D->E 30 min post-dose F Induce Cough (Citric Acid) E->F G Record Coughs F->G H Calculate Mean Coughs & % Inhibition G->H I Statistical Analysis H->I

Caption: Experimental workflow for assessing the antitussive activity of isoaminile.

signaling_pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane ACh_vesicle Acetylcholine (ACh) M_receptor Muscarinic Receptor ACh_vesicle->M_receptor:f0 Binds N_receptor Nicotinic Receptor ACh_vesicle->N_receptor:f0 Binds G_protein G-protein Signaling M_receptor:f0->G_protein Activates Ion_channel Ion Channel N_receptor:f0->Ion_channel Opens PLC PLC G_protein->PLC Activates IP3_DAG IP3 DAG PLC->IP3_DAG Generates Ca_release Cellular Response (e.g., Smooth Muscle Contraction) IP3_DAG:f0->Ca_release Ca²⁺ Release Depolarization Depolarization Ion_channel->Depolarization Na⁺ Influx AP Cellular Response Depolarization->AP Action Potential Isoaminile Isoaminile Isoaminile->M_receptor:f0 Blocks Isoaminile->N_receptor:f0 Blocks

Caption: Simplified cholinergic signaling pathways inhibited by isoaminile.

Troubleshooting isoaminile instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoaminile in aqueous solutions. The information is designed to help anticipate and address potential stability issues during experimentation.

Troubleshooting Guide & FAQs

This section addresses common questions and issues related to the stability of isoaminile in aqueous solutions.

Q1: My isoaminile solution is showing a rapid decrease in concentration over time. What are the likely causes?

A1: The instability of isoaminile in aqueous solutions can be attributed to several factors, primarily related to its chemical structure which contains both a nitrile group and a tertiary amine.

  • Hydrolysis of the Nitrile Group: The nitrile functional group in isoaminile is susceptible to hydrolysis, especially under acidic or alkaline conditions. This reaction typically proceeds in two stages: first to an amide intermediate, and then to a carboxylic acid. The rate of hydrolysis is highly dependent on the pH of the solution.

  • Oxidation of the Tertiary Amine: The tertiary amine group can be prone to oxidation, which can lead to the formation of N-oxides or other degradation products. This can be accelerated by the presence of oxidizing agents, dissolved oxygen, or exposure to light.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate degradation reactions.[1][2]

  • Thermal Degradation: Elevated temperatures can increase the rate of all chemical degradation reactions.

Q2: I have observed the formation of a new peak in my HPLC chromatogram when analyzing my aged isoaminile solution. What could this new peak be?

A2: A new peak in the chromatogram likely represents a degradation product of isoaminile. Based on its structure, the most probable degradation products are:

  • Isoaminile Amide: The partial hydrolysis of the nitrile group would result in the formation of the corresponding amide.

  • Isoaminile Carboxylic Acid: Complete hydrolysis of the nitrile group will lead to the formation of the carboxylic acid derivative.

  • N-Oxide of Isoaminile: Oxidation of the tertiary amine group would form the N-oxide.

To confirm the identity of the new peak, techniques such as LC-MS/MS would be required to determine the molecular weight and fragmentation pattern of the unknown compound.

Q3: How can I minimize the degradation of isoaminile in my aqueous stock solutions?

A3: To enhance the stability of your isoaminile solutions, consider the following preventative measures:

  • pH Control: Prepare solutions in a buffered system, ideally close to a neutral pH (around 7.0), unless experimental conditions require otherwise. Avoid strongly acidic or alkaline conditions.

  • Temperature Control: Store stock solutions at low temperatures, such as 2-8 °C, or frozen at -20 °C or -80 °C for long-term storage. Minimize freeze-thaw cycles.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[1][2]

  • Use of Antioxidants: If oxidation is a suspected issue, the addition of a suitable antioxidant may be beneficial, but this should be validated to ensure it does not interfere with your experiments.

  • Inert Atmosphere: For highly sensitive applications, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.

  • Fresh Preparation: The most effective way to avoid degradation is to prepare solutions fresh before each experiment.

Q4: I need to perform a forced degradation study on isoaminile. What conditions should I use?

A4: Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[3][4][5][6] Based on the ICH guidelines (Q1A and Q1B), the following conditions are recommended for isoaminile:

  • Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

  • Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C).

  • Neutral Hydrolysis: Water at elevated temperature (e.g., 60 °C).

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat at a temperature higher than that used for accelerated stability testing (e.g., 80 °C).[3]

  • Photodegradation: Expose the solution to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[1][7] A control sample should be protected from light to allow for comparison.

Quantitative Data Summary

Since specific stability data for isoaminile is not publicly available, the following tables present hypothetical data to illustrate how quantitative results from forced degradation studies could be summarized.

Table 1: Hypothetical Degradation of Isoaminile under Various Stress Conditions

Stress ConditionDurationTemperature% Isoaminile RemainingNumber of Degradation Products Detected
0.1 M HCl24 hours60 °C75.22
0.1 M NaOH8 hours60 °C62.53
Water72 hours80 °C91.81
3% H₂O₂24 hours25 °C85.14
Dry Heat7 days80 °C98.51
Light Exposure1.2 million lux hours25 °C89.32

Table 2: Hypothetical pH-Rate Profile for Isoaminile Hydrolysis at 50 °C

pHApparent First-Order Rate Constant (k_obs) (s⁻¹)Half-life (t₁/₂) (hours)
2.05.2 x 10⁻⁶36.9
4.01.1 x 10⁻⁶174.4
7.00.5 x 10⁻⁶385.0
9.08.9 x 10⁻⁶21.6
12.04.5 x 10⁻⁵4.3

Experimental Protocols

The following are detailed methodologies for key experiments related to isoaminile stability testing, based on standard pharmaceutical industry practices and ICH guidelines.

Protocol 1: Forced Degradation Study of Isoaminile in Aqueous Solution

1. Objective: To investigate the intrinsic stability of isoaminile and identify its potential degradation products under various stress conditions.

2. Materials:

  • Isoaminile reference standard

  • HPLC grade water

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • HPLC grade acetonitrile and other necessary solvents

  • Suitable buffer salts (e.g., phosphate, acetate)

  • Class A volumetric flasks and pipettes

  • pH meter

  • Calibrated HPLC system with a UV or PDA detector

  • Photostability chamber

  • Temperature-controlled oven

3. Stock Solution Preparation:

  • Accurately weigh a suitable amount of isoaminile reference standard and dissolve it in a minimal amount of a suitable organic solvent (e.g., acetonitrile or methanol) before diluting with water to a final concentration of 1 mg/mL. This will be the stock solution.

4. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Store one set of samples at room temperature (25 °C) and another at 60 °C.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Store one set of samples at room temperature (25 °C) and another at 60 °C.

  • Neutral Hydrolysis: Dilute the stock solution with water to a final concentration of 100 µg/mL. Store at 60 °C.

  • Oxidative Degradation: Dilute the stock solution with a freshly prepared solution of 3% H₂O₂ to a final concentration of 100 µg/mL. Store at room temperature (25 °C).

  • Thermal Degradation (Solution): Dilute the stock solution with water to a final concentration of 100 µg/mL. Store in an oven at 80 °C.

  • Photodegradation: Prepare two sets of solutions at 100 µg/mL in water in clear glass vials. Expose one set to light in a photostability chamber. Wrap the second set (control) in aluminum foil and place it in the same chamber.

5. Sampling and Analysis:

  • Withdraw aliquots from each stressed sample at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours for accelerated conditions, and longer for room temperature conditions).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the intact isoaminile from all degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method for Isoaminile

1. Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method that can accurately quantify isoaminile in the presence of its impurities and degradation products.

2. Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Gradient Program: A linear gradient starting with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV-Vis spectral analysis of isoaminile (e.g., 220 nm).

  • Injection Volume: 10 µL

3. Method Validation:

  • The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

  • Specificity: Analyze stressed samples from the forced degradation study to demonstrate that the peaks of the degradation products are well-resolved from the isoaminile peak. Peak purity analysis using a PDA detector is recommended.

Visualizations

The following diagrams illustrate key concepts related to isoaminile instability.

degradation_pathway isoaminile Isoaminile (Nitrile) amide Isoaminile Amide (Intermediate) isoaminile->amide Hydrolysis (H₂O, H⁺/OH⁻) n_oxide Isoaminile N-Oxide isoaminile->n_oxide Oxidation ([O]) acid Isoaminile Carboxylic Acid (Final Product) amide->acid Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Potential degradation pathways of isoaminile in aqueous solution.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Isoaminile Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base neutral Neutral Hydrolysis stock->neutral oxidation Oxidation stock->oxidation thermal Thermal Stress stock->thermal photo Photostability stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc neutral->hplc oxidation->hplc thermal->hplc photo->hplc characterization Degradant Characterization (LC-MS) hplc->characterization logical_relationship instability Isoaminile Instability hydrolysis Nitrile Hydrolysis instability->hydrolysis oxidation Amine Oxidation instability->oxidation photodegradation Photodegradation instability->photodegradation thermal_degradation Thermal Degradation instability->thermal_degradation ph pH ph->hydrolysis light Light light->photodegradation temperature Temperature temperature->hydrolysis temperature->oxidation temperature->thermal_degradation oxidants Oxidizing Agents oxidants->oxidation

References

Preventing off-target effects of isoaminile in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot off-target effects of isoaminile in cell-based assays. Given that isoaminile is known to possess anticholinergic properties, this guide focuses on mitigating the impact of its antimuscarinic and antinicotinic activities.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of isoaminile and what are its known off-target effects?

A1: Isoaminile is primarily classified as an antitussive (cough suppressant). However, it also exhibits significant anticholinergic activity, acting as an antagonist at both muscarinic and nicotinic acetylcholine receptors. These anticholinergic properties are the primary source of its off-target effects in cell-based assays, especially in cell lines expressing these receptors.

Q2: Which cell-based assays are most likely to be affected by the off-target effects of isoaminile?

A2: Assays that are particularly sensitive to cholinergic signaling are at the highest risk of being affected. This includes, but is not limited to:

  • Calcium mobilization assays: Muscarinic receptors (specifically M1, M3, and M5) are Gq-coupled and their activation leads to an increase in intracellular calcium. Isoaminile can inhibit this response.

  • Cell proliferation and viability assays: Cholinergic signaling can influence cell growth and survival in various cell types. Unintended antagonism by isoaminile may lead to misleading results in assays like MTS, MTT, or CellTiter-Glo.

  • Signal transduction pathway analysis: Assays monitoring pathways downstream of cholinergic receptors, such as ERK, AKT, or CREB activation, can be affected.

  • Neuronal activity and differentiation assays: In neuronal cell models, isoaminile can interfere with normal cholinergic neurotransmission, impacting assays related to neurite outgrowth, synaptogenesis, and neuronal excitability.

Q3: What are some initial steps to determine if my cell line is susceptible to isoaminile's off-target effects?

A3: First, determine if your cell line endogenously expresses muscarinic or nicotinic acetylcholine receptors. This can be done by reviewing the literature for your specific cell line, checking publicly available gene expression databases (e.g., Gene Expression Omnibus), or by performing RT-PCR or western blotting for the receptor subunits. If your cells express these receptors, it is crucial to include appropriate controls in your experiments.

Q4: What are appropriate positive and negative controls to use in my experiments with isoaminile?

A4: To dissect the on-target versus off-target effects of isoaminile, it is recommended to use well-characterized cholinergic antagonists as controls.

  • For muscarinic effects: Use atropine as a pan-muscarinic antagonist.

  • For nicotinic effects: Use mecamylamine as a non-selective nicotinic antagonist. Comparing the effects of isoaminile to these specific antagonists can help attribute observed cellular responses to its anticholinergic activity. A negative control could be a structurally similar but inactive compound, if available.

Troubleshooting Guides

Problem 1: Unexpected Inhibition or Stimulation in a Cell Proliferation/Viability Assay

Possible Cause: Your cell line may express cholinergic receptors, and the observed effect is due to isoaminile's anticholinergic activity modulating cell growth pathways.

Troubleshooting Steps:

  • Confirm Receptor Expression: As mentioned in the FAQs, verify the expression of muscarinic and nicotinic receptors in your cell line.

  • Use Control Antagonists: Run parallel experiments with atropine (for muscarinic receptors) and mecamylamine (for nicotinic receptors) at concentrations known to be effective for these targets. If these antagonists produce a similar effect to isoaminile, it strongly suggests an off-target anticholinergic effect.

  • Dose-Response Comparison: Perform a dose-response curve for isoaminile and the control antagonists. Comparing the potency (IC50 or EC50 values) can provide further evidence for the involvement of cholinergic receptors.

  • Consider an Alternative Cell Line: If feasible, switch to a cell line that is known to lack the expression of the suspected off-target receptor.

Problem 2: Inconsistent or Unexplained Results in a Calcium Mobilization Assay

Possible Cause: Isoaminile is interfering with the assay by blocking muscarinic receptor-mediated calcium release.

Troubleshooting Steps:

  • Baseline Calcium Levels: Ensure that isoaminile itself does not alter baseline calcium levels in your cells.

  • Agonist Challenge: Pre-incubate your cells with isoaminile before stimulating with a known cholinergic agonist (e.g., carbachol). If isoaminile inhibits the agonist-induced calcium flux in a dose-dependent manner, this confirms its antagonistic activity at muscarinic receptors.

  • Control with Atropine: Perform the same agonist challenge experiment in the presence of atropine. The inhibitory effect of atropine should be similar to that of isoaminile if the off-target effect is primarily muscarinic.

  • Assay Signal Interference: Rule out direct interference of isoaminile with your calcium indicator dye. This can be tested in a cell-free system.

Quantitative Data Summary

Receptor SubtypeAtropine Ki (nM)
M11.7
M21.6
M31.0
M41.3
M51.7

Data is compiled from publicly available pharmacological databases and may vary depending on the experimental conditions.

Experimental Protocols

Protocol 1: Determining the Effect of Isoaminile on Cell Proliferation using an MTS Assay
  • Cell Seeding: Plate your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of isoaminile, atropine (positive control), and a vehicle control (e.g., DMSO in media).

  • Treatment: Remove the overnight media and add the media containing the different concentrations of your compounds.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 values.

Protocol 2: Assessing Off-Target Effects in a Calcium Mobilization Assay
  • Cell Preparation: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to reach confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition: Add varying concentrations of isoaminile, atropine (positive control), or vehicle control to the wells.

  • Baseline Reading: Measure the baseline fluorescence using a fluorescent plate reader with the appropriate excitation and emission wavelengths.

  • Agonist Stimulation: Add a known cholinergic agonist (e.g., carbachol) to all wells to stimulate calcium release.

  • Kinetic Reading: Immediately begin a kinetic read of the fluorescence intensity over time to capture the calcium flux.

  • Data Analysis: Analyze the fluorescence data to determine the effect of the compounds on the agonist-induced calcium response (e.g., peak fluorescence, area under the curve).

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine mAChR Muscarinic Receptor (M1, M3, M5) ACh->mAChR Binds Gq Gq protein mAChR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Opens channel PKC Protein Kinase C DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Cellular_Response Cellular Response (e.g., Proliferation, Contraction) Ca_cyto->Cellular_Response Modulates PKC->Cellular_Response Phosphorylates targets Isoaminile Isoaminile Isoaminile->mAChR Inhibits Experimental_Workflow start Start: Suspected off-target effect of Isoaminile check_receptor 1. Check for muscarinic/nicotinic receptor expression in cell line (Literature, Database, PCR, WB) start->check_receptor receptor_present Receptors Present check_receptor->receptor_present receptor_absent Receptors Absent check_receptor->receptor_absent run_controls 2. Run parallel experiments with Atropine (muscarinic antagonist) & Mecamylamine (nicotinic antagonist) receptor_present->run_controls consider_alt_mechanism Conclusion: Observed effect is likely NOT due to anticholinergic activity. Consider other mechanisms. receptor_absent->consider_alt_mechanism compare_effects 3. Compare dose-response curves of Isoaminile vs. control antagonists run_controls->compare_effects similar_effects Effects are similar compare_effects->similar_effects different_effects Effects are different compare_effects->different_effects conclude_off_target Conclusion: Observed effect is likely due to anticholinergic off-target activity similar_effects->conclude_off_target different_effects->consider_alt_mechanism end End conclude_off_target->end consider_alt_mechanism->end

Minimizing isoaminile degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on minimizing the degradation of isoaminile during sample preparation. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is isoaminile and what are its key chemical features?

A1: Isoaminile is an antitussive and anticholinergic drug.[1][2][3] Its chemical name is 4-(dimethylamino)-2-isopropyl-2-phenylvaleronitrile.[4] The key functional groups in its structure that are relevant to stability are a nitrile group (-C≡N), a tertiary amine (-N(CH₃)₂), and a phenyl group.[2][4]

Q2: What are the likely degradation pathways for isoaminile?

A2: Based on its chemical structure, isoaminile is potentially susceptible to the following degradation pathways:

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide intermediate.

  • Oxidation: The tertiary amine and the benzylic position (the carbon atom attached to the phenyl group and the nitrile group) are susceptible to oxidation.

  • Photodegradation: Aromatic compounds can be sensitive to light, which may induce degradation.

Q3: What are the general recommendations for handling and storing isoaminile samples?

A3: To minimize degradation, isoaminile samples should be handled with care. It is recommended to store them in a dry, dark environment.[4] For short-term storage (days to weeks), a temperature of 0-4°C is advisable, while for long-term storage (months to years), -20°C is recommended.[4] Samples should be protected from light to prevent photodegradation.

Troubleshooting Guide

This section provides solutions to common problems encountered during isoaminile sample preparation.

Problem Potential Cause Recommended Solution
Low recovery of isoaminile Hydrolytic degradation - Maintain the sample pH within a neutral range (pH 6-8) during extraction and processing.- Avoid strong acids or bases in your sample preparation workflow.- If the use of acidic or basic conditions is unavoidable, minimize the exposure time and temperature.
Oxidative degradation - Use antioxidants (e.g., ascorbic acid, BHT) in your sample collection tubes or during homogenization.- Work under an inert atmosphere (e.g., nitrogen) if possible.- Use deoxygenated solvents for extraction and reconstitution.
Adsorption to surfaces - Use silanized glassware or low-adsorption plasticware.- Include a small percentage of an organic solvent or a surfactant in your sample diluent.
Appearance of unknown peaks in chromatogram Formation of degradation products - Conduct a forced degradation study to identify potential degradation products and their retention times.- Adjust chromatographic conditions (e.g., mobile phase composition, gradient) to achieve better separation of isoaminile from its degradants.
Matrix effects - Employ a more selective sample clean-up technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).- Use a matrix-matched calibration curve for quantification.
Inconsistent results between replicates Incomplete sample homogenization - Ensure thorough mixing of the sample before taking an aliquot.- For solid tissues, use a high-speed homogenizer and ensure a uniform consistency.
Variable degradation during processing - Keep all samples on ice or at a controlled low temperature throughout the preparation process.- Process all samples and standards in the same manner and for the same duration.

Experimental Protocols

A detailed experimental protocol is crucial for reproducible results. Below is a template for a stability-indicating HPLC method for isoaminile analysis.

Protocol: Stability-Indicating HPLC Method for Isoaminile

  • Objective: To develop and validate a stability-indicating HPLC method for the quantification of isoaminile in the presence of its degradation products.

  • Materials:

    • Isoaminile reference standard

    • HPLC grade acetonitrile, methanol, and water

    • Formic acid (or other suitable buffer components)

    • Biological matrix (e.g., plasma, tissue homogenate)

  • Instrumentation:

    • HPLC system with a UV or mass spectrometric detector

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Forced Degradation Study:

    • Acid Hydrolysis: Incubate isoaminile solution in 0.1 M HCl at 60°C.

    • Base Hydrolysis: Incubate isoaminile solution in 0.1 M NaOH at 60°C.

    • Oxidative Degradation: Treat isoaminile solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat solid isoaminile at 105°C.

    • Photodegradation: Expose isoaminile solution to UV light (254 nm) and visible light.

  • Sample Preparation (Example for Plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard. Vortex and centrifuge.

    • Evaporation and Reconstitution: Transfer the supernatant, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the mobile phase.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at a suitable wavelength (to be determined by UV scan) or MS/MS detection.

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

The following diagrams illustrate key workflows and concepts related to minimizing isoaminile degradation.

experimental_workflow cluster_sample_collection Sample Collection & Handling cluster_sample_preparation Sample Preparation cluster_analysis Analysis sc1 Collect sample (e.g., plasma, tissue) sc2 Add antioxidant/stabilizer (optional) sc1->sc2 sc3 Store at low temperature (-20°C or -80°C) sc2->sc3 sp1 Thaw sample on ice sc3->sp1 sp2 Homogenize/Aliquot sp1->sp2 sp3 Extraction (e.g., PPT, LLE, SPE) sp2->sp3 sp4 Evaporation & Reconstitution sp3->sp4 a1 HPLC-UV/MS Analysis sp4->a1 a2 Data Processing a1->a2 degradation_pathways cluster_degradation Potential Degradation Pathways isoaminile Isoaminile hydrolysis Hydrolysis (Acid/Base) isoaminile->hydrolysis Nitrile group oxidation Oxidation isoaminile->oxidation Tertiary amine, Benzylic position photodegradation Photodegradation isoaminile->photodegradation Phenyl group troubleshooting_logic start Low Isoaminile Recovery? check_ph Is pH controlled? start->check_ph check_oxidation Are antioxidants used? check_ph->check_oxidation Yes solution_ph Adjust pH to neutral check_ph->solution_ph No check_temp Is temperature controlled? check_oxidation->check_temp Yes solution_oxidation Add antioxidants check_oxidation->solution_oxidation No solution_temp Keep samples on ice check_temp->solution_temp No end Recovery Improved check_temp->end Yes solution_ph->end solution_oxidation->end solution_temp->end

References

Addressing variability in isoaminile experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with isoaminile. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is isoaminile and what is its primary mechanism of action?

Isoaminile is a centrally acting antitussive (cough suppressant).[1] Its chemical formula is C16H24N2.[2][3] Beyond its antitussive effects, isoaminile also exhibits anticholinergic properties, acting as both an antimuscarinic and antinicotinic antagonist.[2][3][4][5] This dual mechanism of action is a crucial factor to consider in experimental design and data interpretation.

Q2: In what forms is isoaminile typically available for research?

Isoaminile is often used in its salt forms, such as isoaminile citrate or isoaminile cyclamate.[1] It is important to know the specific salt form being used, as this will affect the molecular weight and, consequently, the concentration calculations for your experiments.

Q3: What are the recommended storage and handling conditions for isoaminile?

For long-term storage, isoaminile should be kept at -20°C. For short-term use (days to weeks), it can be stored at 0-4°C in a dark, dry place. It is shipped at ambient temperature as a non-hazardous chemical.[3]

Q4: What are the known off-target effects of isoaminile?

The primary "off-target" effects to consider are its anticholinergic activities, which may not be the focus of a study on its antitussive properties. Isoaminile acts as an inhibitor of both muscarinic and nicotinic ganglionic receptors.[5] This can lead to a wide range of physiological effects and should be accounted for in the experimental design and interpretation of results.

Troubleshooting Guide

Issue 1: High Variability in Dose-Response Curves

Potential Cause Troubleshooting Steps
Inconsistent Solubilization Isoaminile citrate is soluble in DMSO.[3] Ensure the compound is fully dissolved before preparing serial dilutions. Prepare fresh stock solutions regularly.
pH Sensitivity The activity of compounds can be pH-dependent. Ensure the pH of your buffers and media is consistent across all experiments.
Compound Adsorption Isoaminile may adsorb to plasticware. Consider using low-adhesion microplates and pipette tips.

Issue 2: Unexpected Cellular Phenotypes or Animal Behavior

Potential Cause Troubleshooting Steps
Anticholinergic Effects The observed effects may be due to isoaminile's antimuscarinic or antinicotinic activity, rather than its antitussive mechanism. Include appropriate controls, such as co-treatment with specific muscarinic or nicotinic agonists, to dissect the observed effects.
Cell Line or Animal Model Specificity The expression levels of muscarinic and nicotinic receptors can vary significantly between different cell lines and animal models. Characterize the receptor expression profile of your experimental system.
Dose-Dependent Biphasic Effects Due to its dual receptor antagonism, isoaminile may exhibit complex, biphasic dose-response relationships. A wider range of concentrations should be tested to fully characterize its effects.

Issue 3: Inconsistent Results Between Experimental Batches

Potential Cause Troubleshooting Steps
Stock Solution Degradation Prepare fresh stock solutions of isoaminile for each experiment, or aliquot and store at -80°C to minimize freeze-thaw cycles.
Variability in Cell Culture Conditions Ensure consistent cell passage numbers, confluency, and media composition between experiments.
Inconsistent Animal Handling For in vivo studies, ensure consistent animal age, weight, and handling procedures to minimize stress-induced variability.

Data Presentation

Table 1: Chemical and Pharmacological Properties of Isoaminile

PropertyValueSource
Chemical Formula C16H24N2[2][3]
IUPAC Name 4-(dimethylamino)-2-isopropyl-2-phenylpentanenitrile[1]
CAS Number 77-51-0[2]
Molecular Weight 244.38 g/mol [2][3]
Primary Action Antitussive[1]
Secondary Actions Antimuscarinic, Antinicotinic[3][4][5]
Common Salt Forms Citrate, Cyclamate[1]

Experimental Protocols

Protocol 1: General Cell Culture Experiment

  • Cell Seeding: Plate cells at a predetermined density in appropriate well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of isoaminile citrate in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of isoaminile. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Assay: Perform the desired downstream assay (e.g., cell viability, receptor binding, or signaling pathway analysis).

Visualizations

Isoaminile_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane Acetylcholine_release Acetylcholine Release Acetylcholine Acetylcholine Acetylcholine_release->Acetylcholine Muscarinic_Receptor Muscarinic Receptor Downstream_Signaling_M Downstream Signaling Muscarinic_Receptor->Downstream_Signaling_M Activates Nicotinic_Receptor Nicotinic Receptor Downstream_Signaling_N Downstream Signaling Nicotinic_Receptor->Downstream_Signaling_N Activates Isoaminile Isoaminile Isoaminile->Muscarinic_Receptor Antagonizes Isoaminile->Nicotinic_Receptor Antagonizes Acetylcholine->Muscarinic_Receptor Binds Acetylcholine->Nicotinic_Receptor Binds

Caption: Dual antagonistic action of isoaminile on muscarinic and nicotinic receptors.

Experimental_Workflow Start Start Prepare_Stock Prepare Isoaminile Stock (DMSO) Start->Prepare_Stock Cell_Culture Seed and Culture Cells Start->Cell_Culture Treatment Treat Cells with Isoaminile Prepare_Stock->Treatment Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Data_Collection Collect Data (e.g., Assay) Incubation->Data_Collection Analysis Analyze and Interpret Results Data_Collection->Analysis End End Analysis->End

Caption: A general experimental workflow for in vitro studies with isoaminile.

Troubleshooting_Logic Variability High Result Variability? Check_Solubility Verify Compound Solubilization Variability->Check_Solubility Yes Check_Controls Review Experimental Controls Variability->Check_Controls Yes Check_Conditions Assess Culture/Animal Conditions Variability->Check_Conditions Yes Inconsistent_Solubility Inconsistent Solubility Check_Solubility->Inconsistent_Solubility Off_Target_Effects Potential Off-Target Effects Check_Controls->Off_Target_Effects Inconsistent_Environment Environmental Inconsistency Check_Conditions->Inconsistent_Environment

Caption: A logical approach to troubleshooting variability in isoaminile experiments.

References

Technical Support Center: Refinement of Animal Models for Isoaminile Antitussive Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models to test the antitussive properties of isoaminile. The information is tailored for scientists and drug development professionals to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is isoaminile and what is its primary mechanism of action as an antitussive?

A1: Isoaminile is an antitussive agent with a chemical structure similar to methadone. Its primary mechanism of action is believed to be its anticholinergic properties, exhibiting both antimuscarinic and antinicotinic effects. By blocking acetylcholine receptors, isoaminile can interrupt the nerve signals that lead to the cough reflex.

Q2: Which animal model is most appropriate for testing the antitussive efficacy of isoaminile?

A2: The guinea pig is the most widely recommended and utilized animal model for cough research. This is primarily due to the physiological and pharmacological similarities of its cough reflex to that of humans. Other animal models such as cats and dogs have been used in cough research, but the guinea pig model is generally more accessible and standardized. Mice and rats are not ideal models as their cough-like responses are mechanistically different from a true cough.

Q3: What are the standard methods for inducing cough in guinea pig models?

A3: The most common methods for inducing a cough response in guinea pigs are through the inhalation of tussive agents. These include:

  • Citric Acid Aerosol: A widely used method that reliably induces coughs.

  • Capsaicin Aerosol: Activates the TRPV1 receptor on sensory nerves to induce a cough response.

  • Sulphur Dioxide Inhalation: Can be used to induce a more persistent cough and airway inflammation.

Q4: Are there any known issues with sex bias in preclinical cough research?

A4: Yes, historically, preclinical cough research has predominantly used male animals. However, there is a growing recognition of the need to include female animals in studies to ensure the translatability of results, especially since chronic cough disproportionately affects women. Studies have shown that female guinea pigs provide consistent and reproducible data.

Troubleshooting Guides

Issue 1: High variability in cough response between individual animals.

  • Possible Cause: Inconsistent delivery of the tussive agent.

    • Solution: Ensure that the aerosol generation and delivery system is calibrated and functioning correctly. The animal's placement within the exposure chamber should be consistent across all experiments.

  • Possible Cause: Stress or acclimatization of the animals.

    • Solution: Allow for a sufficient acclimatization period for the animals to the laboratory environment and the experimental chambers. Handle the animals gently and consistently to minimize stress.

  • Possible Cause: Underlying health issues in the animals.

    • Solution: Use specific pathogen-free (SPF) animals and monitor their health status closely. Any animals showing signs of respiratory distress or other illnesses should be excluded from the study.

Issue 2: Lack of a significant antitussive effect with isoaminile.

  • Possible Cause: Inappropriate dosage.

  • Possible Cause: Route of administration.

    • Solution: The bioavailability and efficacy of isoaminile may vary with the route of administration (e.g., intraperitoneal, oral, or aerosol). Experiment with different routes to find the most effective one for your model.

  • Possible Cause: The chosen tussive agent may not be sensitive to the anticholinergic mechanism of isoaminile.

    • Solution: Consider using different cough-inducing agents. For instance, if capsaicin-induced cough (TRPV1-mediated) is not significantly inhibited, it might be that the anticholinergic pathway is less dominant in that specific reflex arc.

Issue 3: Difficulty in differentiating between a cough and a sneeze or other respiratory events.

  • Possible Cause: Inexperienced observer or inadequate recording equipment.

    • Solution: Ensure that personnel are well-trained to visually and audibly distinguish a cough from other respiratory events. The use of a sound-proof plethysmography chamber with a sensitive microphone and video recording can aid in the accurate identification and quantification of coughs.

Data Presentation: Comparative Antitussive Efficacy

Due to the limited availability of specific quantitative preclinical data for isoaminile in publicly accessible literature, the following tables provide comparative efficacy data for other well-established antitussive drugs in common animal models. This information can serve as a benchmark for your own studies with isoaminile.

Table 1: Efficacy of Various Antitussives in the Guinea Pig Citric Acid-Induced Cough Model

DrugDoseRoute of Administration% Inhibition of Cough
Codeine10 mg/kgi.p.~50%
Dextromethorphan30 mg/kgi.p.~40-50%
Memantine10 mg/kgi.p.~90%
Baclofen3 mg/kgi.p.~80%

Table 2: Efficacy of Antitussives in a Canine Acute Cough Model

DrugDoseRoute of AdministrationObservation
Butorphanol0.3 mg/kgIMSignificant reduction in cough frequency at 1 and 3 hours post-administration.
Maropitant1 mg/kgIMNo significant reduction in cough frequency.

Experimental Protocols

Protocol 1: Citric Acid-Induced Cough in Guinea Pigs
  • Animals: Male or female Dunkin-Hartley guinea pigs (300-400g).

  • Acclimatization: House the animals in a controlled environment for at least one week prior to the experiment.

  • Apparatus: A whole-body plethysmography chamber equipped with a microphone and a nebulizer for aerosol delivery.

  • Procedure: a. Place a single, conscious, and unrestrained guinea pig into the chamber. b. Allow the animal to acclimatize to the chamber for 5-10 minutes. c. Expose the animal to an aerosol of 0.3 M citric acid solution for a period of 5 minutes. d. Record the number of coughs during the exposure period and for a 5-minute post-exposure period. e. For drug testing, administer isoaminile or a vehicle control at a predetermined time before the citric acid challenge.

  • Data Analysis: Compare the number of coughs in the drug-treated group to the vehicle-treated group and express the result as a percentage of inhibition.

Protocol 2: Capsaicin-Induced Cough in Guinea Pigs
  • Animals and Apparatus: As described in Protocol 1.

  • Procedure: a. Follow steps 4a and 4b from Protocol 1. b. Expose the animal to an aerosol of 30 µM capsaicin solution for 5 minutes. c. Record the number of coughs during and after the exposure as described in Protocol 1. d. Administer isoaminile or a vehicle control prior to the capsaicin challenge.

  • Data Analysis: Analyze the data as described in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatization Animal Acclimatization drug_prep Drug/Vehicle Preparation chamber Place Animal in Chamber drug_prep->chamber challenge Tussive Agent Challenge (Citric Acid/Capsaicin) chamber->challenge record Record Coughs challenge->record quantify Quantify Coughs record->quantify compare Compare Treatment vs. Control quantify->compare inhibition Calculate % Inhibition compare->inhibition

Caption: Experimental workflow for antitussive testing in animal models.

cough_reflex_arc cluster_peripheral Peripheral Nervous System cluster_cns Central Nervous System (Brainstem) cluster_efferent Efferent Pathway irritant Irritant (e.g., Citric Acid) receptors Sensory Receptors (e.g., TRPV1) irritant->receptors afferent Afferent Vagal Nerve receptors->afferent cough_center Cough Center (Medulla) afferent->cough_center Signal to CNS efferent_nerve Efferent Nerves (Vagus, Phrenic) cough_center->efferent_nerve Signal from CNS muscles Respiratory Muscles efferent_nerve->muscles cough Cough muscles->cough

Caption: Simplified diagram of the cough reflex arc.

isoaminile_moa cluster_pathway Cholinergic Signaling in Cough Reflex ach_release Acetylcholine (ACh) Release receptors Muscarinic & Nicotinic Receptors ach_release->receptors signal Nerve Signal Transmission receptors->signal block Blocks ACh Binding inhibition Inhibition of Cough Reflex isoaminile Isoaminile isoaminile->receptors Antagonism

Caption: Proposed mechanism of action for isoaminile via anticholinergic signaling.

Technical Support Center: Enhancing the Specificity of Isoaminile Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of isoaminile binding assays. Given isoaminile's known anticholinergic properties, acting on both muscarinic and nicotinic receptors, achieving high specificity in binding assays is critical for accurate characterization.

Frequently Asked Questions (FAQs)

Q1: What are the primary binding targets of isoaminile?

A1: Isoaminile is an antitussive agent that also functions as an anticholinergic drug. Its primary binding targets are muscarinic and nicotinic acetylcholine receptors. This lack of selectivity presents a significant challenge in binding assays.

Q2: Why is non-specific binding a major concern for isoaminile assays?

A2: Due to its interaction with multiple receptor families (muscarinic and nicotinic), isoaminile has a higher propensity for non-specific binding to other cellular components. This can lead to an overestimation of binding to the target receptor and inaccurate determination of binding affinity and density.

Q3: What are the key differences between analyzing isoaminile's interaction with muscarinic versus nicotinic receptors?

A3: Muscarinic receptors are G-protein coupled receptors (GPCRs), while nicotinic receptors are ligand-gated ion channels. This fundamental difference in receptor type can influence assay conditions, such as incubation times and buffer compositions.

Q4: How can I determine the binding affinity (Ki) of isoaminile for a specific receptor subtype?

A4: The binding affinity (Ki) is typically determined using a competitive radioligand binding assay. In this assay, a fixed concentration of a subtype-selective radioligand is competed for by increasing concentrations of unlabeled isoaminile. The IC50 (the concentration of isoaminile that displaces 50% of the radioligand) is then determined and converted to a Ki value using the Cheng-Prusoff equation.

Q5: What cell lines are suitable for studying isoaminile binding?

A5: Cell lines recombinantly expressing specific muscarinic (e.g., CHO or HEK-293 cells expressing M1, M2, M3, M4, or M5 receptors) or nicotinic receptor subtypes are ideal for dissecting the binding profile of isoaminile.

Troubleshooting Guide

Below is a table outlining common issues encountered during isoaminile binding assays, their potential causes, and recommended solutions.

Problem Potential Cause(s) Solution(s)
High Non-Specific Binding (NSB) 1. Radioligand concentration is too high.2. Insufficient blocking of non-specific sites.3. Hydrophobic interactions of isoaminile or radioligand with assay components.4. Inappropriate buffer composition (pH, ionic strength).1. Use a radioligand concentration at or below its Kd.2. Increase the concentration of the blocking agent (e.g., BSA). Pre-treat filters with polyethyleneimine (PEI).3. Include a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer.4. Optimize buffer pH and ionic strength. Increasing salt concentration can reduce electrostatic interactions.
Low Specific Binding Signal 1. Low receptor expression in the chosen cell line or tissue preparation.2. Degradation of the receptor or radioligand.3. Suboptimal assay conditions (e.g., temperature, incubation time).1. Use a cell line with higher receptor expression or increase the amount of membrane protein per well.2. Include protease inhibitors in the membrane preparation buffer. Ensure radioligand is stored correctly and not degraded.3. Optimize incubation time and temperature to reach equilibrium. Perform association and dissociation experiments.
Inconsistent Results Between Experiments 1. Variability in membrane preparation.2. Pipetting errors.3. Inconsistent incubation times or temperatures.1. Standardize the membrane preparation protocol and ensure consistent protein concentration.2. Use calibrated pipettes and ensure proper mixing.3. Use a temperature-controlled incubator/shaker and a precise timer.
Difficulty in Achieving Saturation in Saturation Binding Assays 1. Radioligand affinity is too low.2. High non-specific binding obscuring the specific binding signal.1. Choose a higher affinity radioligand if available.2. Implement strategies to reduce non-specific binding as outlined above.

Experimental Protocols

Radioligand Competition Binding Assay for Isoaminile

This protocol is designed to determine the binding affinity (Ki) of isoaminile for a specific muscarinic or nicotinic receptor subtype expressed in a cell line.

Materials:

  • Membrane Preparation: Homogenates from cells expressing the target receptor subtype.

  • Radioligand: A subtype-selective radioligand (e.g., [3H]N-methyl-scopolamine for muscarinic receptors, [3H]epibatidine for nicotinic receptors).

  • Unlabeled Ligand: Isoaminile.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • 96-well plates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-Specific Binding (NSB): Assay buffer, radioligand, a high concentration of a known non-selective antagonist (e.g., atropine for muscarinic receptors), and membrane preparation.

    • Competition: Assay buffer, radioligand, increasing concentrations of isoaminile, and membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the log concentration of isoaminile.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Saturation Binding Assay

This protocol is used to determine the density of receptors (Bmax) and the dissociation constant (Kd) of a radioligand for a specific receptor.

Procedure:

  • Follow the same membrane preparation and general assay setup as the competition assay.

  • In the assay plate, add increasing concentrations of the radioligand to wells for total binding and corresponding wells for non-specific binding (which also contain a high concentration of a non-selective antagonist).

  • Incubate, filter, and count as described above.

  • Data Analysis:

    • Calculate specific binding at each radioligand concentration.

    • Plot specific binding against the radioligand concentration. The resulting hyperbolic curve can be fitted with a non-linear regression model to determine Bmax and Kd.

Data Presentation

Table 1: Hypothetical Binding Affinity (Ki) Profile of Isoaminile for Muscarinic and Nicotinic Receptor Subtypes

Receptor Subtype Radioligand Used Ki (nM) of Isoaminile Selectivity Ratio (vs. Primary Target)
Muscarinic M1 [3H]Pirenzepinee.g., 50e.g., 1
Muscarinic M2 [3H]AF-DX 384e.g., 250e.g., 5-fold vs. M1
Muscarinic M3 [3H]4-DAMPe.g., 100e.g., 2-fold vs. M1
Muscarinic M4 [3H]Pirenzepinee.g., 400e.g., 8-fold vs. M1
Muscarinic M5 [3H]NMSe.g., 75e.g., 1.5-fold vs. M1
Nicotinic α4β2 [3H]Epibatidinee.g., 1500e.g., 30-fold vs. M1
Nicotinic α7 [3H]α-Bungarotoxine.g., >10,000e.g., >200-fold vs. M1

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation from Receptor-Expressing Cells Incubation Incubation of Membranes with Radioligand and Isoaminile Membrane_Prep->Incubation Reagents Prepare Radioligand, Isoaminile Dilutions, and Buffers Reagents->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Caption: Workflow for an Isoaminile Competitive Binding Assay.

Troubleshooting_Tree High_NSB High Non-Specific Binding? Low_Signal Low Specific Signal? High_NSB->Low_Signal No Check_Radioligand_Conc Lower Radioligand Concentration High_NSB->Check_Radioligand_Conc Yes Add_Blocker Increase BSA / Use PEI High_NSB->Add_Blocker Yes Optimize_Buffer Adjust pH / Salt / Add Detergent High_NSB->Optimize_Buffer Yes Inconsistent_Results Inconsistent Results? Low_Signal->Inconsistent_Results No Check_Receptor_Expression Increase Membrane Protein Low_Signal->Check_Receptor_Expression Yes Check_Reagent_Stability Use Fresh Reagents Low_Signal->Check_Reagent_Stability Yes Optimize_Conditions Optimize Time / Temperature Low_Signal->Optimize_Conditions Yes Standardize_Prep Standardize Membrane Prep Inconsistent_Results->Standardize_Prep Yes Check_Pipetting Calibrate Pipettes Inconsistent_Results->Check_Pipetting Yes Control_Environment Control Time / Temperature Inconsistent_Results->Control_Environment Yes Good_Data Proceed with Analysis Inconsistent_Results->Good_Data No

Caption: Troubleshooting Logic Tree for Isoaminile Binding Assays.

Technical Support Center: Isoaminile Cyclamate Interference in Analytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently a lack of direct scientific literature specifically addressing the interference of isoaminile cyclamate in analytical assays. The following troubleshooting guides and FAQs are based on the chemical properties of isoaminile and cyclamate, general principles of analytical assay interference, and potential issues that could arise from structurally similar compounds. This information is intended to guide researchers in identifying and troubleshooting potential interferences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound is a salt composed of the active ingredient isoaminile and cyclamic acid. Isoaminile is an antitussive (cough suppressant) and anticholinergic drug.[1][2] Cyclamate is an artificial sweetener.[3][4]

Potential interference may arise from the distinct chemical functionalities of each component:

  • Isoaminile: Contains a tertiary amine and a nitrile group .

    • Tertiary amines are known to interfere with certain assays, potentially through electrostatic interactions or by acting as singlet oxygen quenchers in proximity-based assays.[2][5]

    • Nitrile groups , while generally not highly reactive, can potentially interact with nucleophilic components in an assay under specific conditions.[1][6]

  • Cyclamate: Is a sulfonate salt .

    • While the sulfonate group itself is relatively inert, the presence of sulfate or sulfonate conjugates has been reported to cause interference in mass spectrometry, primarily through in-source dissociation.[7][8]

Q2: Which types of assays are potentially susceptible to interference from this compound?

Based on the chemical properties of its components, the following assays could potentially be affected:

  • Immunoassays (e.g., ELISA, RIA): Tertiary amines can cause non-specific binding or interfere with antibody-antigen interactions.[2][9]

  • Enzymatic Assays: The basic nature of the tertiary amine in isoaminile could alter the optimal pH of the reaction buffer, affecting enzyme activity.

  • Fluorescence-Based Assays: Compounds with amine groups can sometimes quench fluorescence.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Both isoaminile and cyclamate could potentially cause ion suppression or enhancement, affecting the quantification of other analytes. The cyclamate salt may also introduce matrix effects.

  • Homogeneous Proximity Assays (e.g., AlphaScreen®, TR-FRET): Tertiary amines can act as singlet oxygen quenchers, leading to a decrease in signal.[5]

Q3: I suspect this compound is interfering with my assay. What are the initial troubleshooting steps?

If you observe unexpected or inconsistent results in samples that may contain this compound, consider the following initial steps:

  • Review the Literature: Although direct studies are lacking, search for interference studies on compounds with similar functional groups (tertiary amines, nitriles, sulfonates).

  • Sample Dilution: Perform a serial dilution of your sample. If an interfering substance is present, the analyte concentration may not decrease linearly upon dilution.[10]

  • Spike and Recovery: Add a known amount of your analyte to a sample matrix containing the suspected interfering substance (this compound) and to a control matrix. A significant difference in the recovery of the analyte between the two matrices suggests interference.

  • Use an Alternative Assay: If possible, measure your analyte using a different method that relies on a different detection principle.[10]

Troubleshooting Guides

Immunoassay Interference

Problem: You observe unexpectedly high or low results, or poor reproducibility in your immunoassay (e.g., ELISA) with samples containing this compound.

Potential Cause: The tertiary amine group on isoaminile may be causing non-specific binding to the plate or assay antibodies, or interfering with the antigen-antibody binding.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected immunoassay interference.

Detailed Methodologies:

  • Serial Dilution Protocol:

    • Prepare a series of dilutions of the sample in the assay buffer (e.g., 1:2, 1:4, 1:8, 1:16).

    • Run the diluted samples in the immunoassay.

    • Calculate the concentration of the analyte in each diluted sample and multiply by the dilution factor to get the corrected concentration.

    • If the corrected concentrations are not consistent across the dilution series, interference is likely.[10]

  • Use of Blocking Agents:

    • Incorporate commercially available heterophile antibody blocking agents into your assay buffer.

    • These agents are designed to block non-specific interactions from various substances.

    • Re-run the assay with the modified buffer and compare the results to the original assay.

Chromatographic Assay (LC-MS/MS) Interference

Problem: You observe signal suppression or enhancement, or peak shape distortion for your analyte of interest in samples containing this compound.

Potential Cause: Co-elution of isoaminile or cyclamate with your analyte can lead to competition for ionization in the mass spectrometer source (ion suppression or enhancement). The cyclamate salt can also contribute to matrix effects.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting LC-MS/MS interference.

Detailed Methodologies:

  • Chromatographic Optimization:

    • Develop a liquid chromatography method that ensures baseline separation of your analyte from isoaminile and cyclamate.

    • This may involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase (e.g., HILIC for polar compounds, or a different C18 chemistry).

  • Matrix Effect Evaluation (Post-extraction Spike):

    • Extract a blank matrix sample (without the analyte or this compound).

    • Spike the extracted blank matrix with a known concentration of your analyte.

    • Prepare a standard of the same concentration in a clean solvent.

    • Compare the peak area of the analyte in the spiked extract to the peak area in the clean solvent standard.

    • A significant difference in peak areas indicates the presence of a matrix effect.

Quantitative Data Summary

Due to the absence of direct studies, quantitative data on the interference of this compound is not available. The following table summarizes the potential for interference based on the chemical moieties present in this compound.

Functional GroupPotential for InterferencePotentially Affected AssaysNotes
Tertiary Amine (from Isoaminile) HighImmunoassays, Proximity Assays (e.g., AlphaScreen), Enzymatic AssaysCan cause non-specific binding, act as a singlet oxygen quencher, or alter pH.[2][5][9]
Nitrile (from Isoaminile) Low to ModerateCovalent Binding AssaysGenerally low reactivity but can interact with nucleophiles under certain conditions.[1][6][11]
Sulfonate (from Cyclamate) Low to ModerateMass SpectrometryCan contribute to matrix effects and in-source dissociation in LC-MS/MS.[7][8]

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the potential mechanisms by which the functional groups of this compound could interfere with a generic immunoassay.

Interference_Mechanism cluster_assay Immunoassay Components cluster_compound This compound Antibody Capture/Detection Antibody Antigen Analyte Plate Assay Plate Isoaminile Isoaminile (Tertiary Amine) Isoaminile->Antibody Non-specific binding Isoaminile->Antigen Alters Analyte Conformation Isoaminile->Plate Non-specific binding Cyclamate Cyclamate (Sulfonate) Cyclamate->Antibody Matrix Effect (Alters Binding)

Caption: Potential interference mechanisms of this compound in an immunoassay.

References

Validation & Comparative

A Comparative Analysis of Isoaminile and Codeine in Cough Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antitussive efficacy of isoaminile and codeine, supported by available experimental data. This analysis delves into their mechanisms of action, clinical trial outcomes, and the methodologies employed in their evaluation.

Executive Summary

Isoaminile, a centrally acting antitussive agent with anticholinergic properties, has demonstrated comparable efficacy to codeine in preclinical studies. Clinical data, although limited, suggests that isoaminile is an effective cough suppressant in humans. Codeine, a well-established opioid antitussive, exerts its effect through the central nervous system by acting on μ-opioid receptors. While considered a benchmark for cough suppression, its use is associated with a range of side effects. This guide presents a side-by-side comparison of the available data on these two compounds to inform further research and development in the field of antitussive therapies.

Data Presentation: Efficacy in Cough Suppression

The following table summarizes the quantitative data from a key comparative clinical trial and preclinical findings.

ParameterIsoaminile CitrateCodeineChlophedianol Hydrochloride (Active Comparator)
Dosage (Clinical) 40 mg, 3 times dailyNot directly compared in the primary clinical study20 mg, 3 times daily
Efficacy in Experimentally Induced Cough As effective as Chlophedianol (20 mg)As efficacious as Isoaminile in animal experimentsAs effective as Isoaminile (40 mg)
Efficacy in Pathological Cough (Chest Diseases) As effective as Chlophedianol (20 mg) based on 3-hour and 24-hour cough counts-As effective as Isoaminile (40 mg)
Duration of Action Somewhat longer than Chlophedianol--
Interference with Expectoration None reportedKnown to increase sputum viscosityNone reported
Reported Side Effects (Clinical Trial) Few and mild in natureNot reported in this specific comparative contextAllergic skin rash (1 subject)

Data for Isoaminile and Chlophedianol are derived from the clinical trial by Diwan et al. (1982)[1]. The comparison of Isoaminile to Codeine is based on animal studies referenced in the same publication[1].

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data.

Clinical Trial: Isoaminile Citrate vs. Chlophedianol Hydrochloride

A double-blind, randomized, interpatient study was conducted to compare the efficacy and safety of isoaminile citrate and chlophedianol hydrochloride[1].

  • Study Population: The trial included 66 patients with cough associated with various chest diseases and 12 healthy volunteers for the experimentally induced cough part of the study[1].

  • Intervention:

    • Patient Group: Patients received either isoaminile citrate (40 mg) or chlophedianol hydrochloride (20 mg) three times a day[1].

    • Volunteer Group: Healthy subjects received a single dose of either isoaminile (40 mg) or chlophedianol (20 mg)[1].

  • Efficacy Assessment:

    • Experimentally Induced Cough: While the specific method for cough induction was not detailed in the available abstract, a common method used in that era was the inhalation of a tussigenic agent like citric acid aerosol. The number of coughs following the challenge would be counted before and after drug administration.

    • Pathological Cough: Efficacy in patients was assessed by counting the number of coughs over a 3-hour and a 24-hour period[1]. This was likely achieved through a combination of patient-reported logs and observer counting, which were standard methods at the time.

  • Safety Assessment: The incidence and nature of any adverse effects were recorded throughout the study[1].

Signaling Pathways and Mechanisms of Action

The antitussive effects of isoaminile and codeine are mediated through distinct central nervous system pathways.

Isoaminile Signaling Pathway

Isoaminile is a centrally acting antitussive with anticholinergic properties. Its mechanism involves the antagonism of muscarinic and nicotinic acetylcholine receptors in the central nervous system, which is thought to contribute to the suppression of the cough reflex.

Isoaminile_Pathway cluster_CNS Central Nervous System Isoaminile Isoaminile AChR Muscarinic & Nicotinic ACh Receptors Isoaminile->AChR Antagonizes Cough_Center Cough Center (Brainstem) AChR->Cough_Center Modulates Activity Cough_Suppression Cough Suppression Cough_Center->Cough_Suppression

Isoaminile's anticholinergic mechanism in the CNS.
Codeine Signaling Pathway

Codeine, a prodrug, is metabolized in the liver to morphine. Morphine then acts as an agonist at μ-opioid receptors in the cough center located in the medulla oblongata. This binding event initiates an intracellular signaling cascade that leads to neuronal hyperpolarization and reduced excitability, thereby suppressing the cough reflex.

Codeine_Pathway cluster_Metabolism Liver cluster_CNS Cough Center Neuron (Medulla) Codeine Codeine Morphine Morphine Codeine->Morphine Metabolized by CYP2D6 mu_Opioid_Receptor μ-Opioid Receptor Morphine->mu_Opioid_Receptor Agonist G_Protein Gi/o Protein mu_Opioid_Receptor->G_Protein Activates Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase Inhibits K_Channel ↑ K+ Efflux G_Protein->K_Channel Activates Ca_Channel ↓ Ca2+ Influx G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP Adenylate_Cyclase->cAMP Hyperpolarization Neuronal Hyperpolarization & Reduced Excitability cAMP->Hyperpolarization K_Channel->Hyperpolarization Ca_Channel->Hyperpolarization Cough_Suppression Cough Suppression Hyperpolarization->Cough_Suppression

Codeine's mechanism via μ-opioid receptor signaling.

Experimental Workflow: Clinical Trial Design

The workflow for a typical comparative clinical trial for antitussive agents, as inferred from the available information, is outlined below.

Experimental_Workflow cluster_Patient_Arm Patient Cohort (Pathological Cough) cluster_Volunteer_Arm Healthy Volunteer Cohort (Induced Cough) P_Recruitment Patient Recruitment (Cough due to Chest Disease) P_Randomization Randomization P_Recruitment->P_Randomization P_Group_A Group A: Isoaminile (40mg, tid) P_Randomization->P_Group_A P_Group_B Group B: Chlophedianol (20mg, tid) P_Randomization->P_Group_B P_Cough_Count 3h & 24h Cough Counts P_Group_A->P_Cough_Count P_Group_B->P_Cough_Count Analysis Data Analysis: Comparison of Efficacy & Safety P_Cough_Count->Analysis V_Recruitment Healthy Volunteer Recruitment V_Baseline Baseline Cough Induction & Measurement V_Recruitment->V_Baseline V_Randomization Randomization V_Baseline->V_Randomization V_Group_C Group C: Isoaminile (40mg, single dose) V_Randomization->V_Group_C V_Group_D Group D: Chlophedianol (20mg, single dose) V_Randomization->V_Group_D V_Post_Dose_Cough Post-Dose Cough Induction & Measurement V_Group_C->V_Post_Dose_Cough V_Group_D->V_Post_Dose_Cough V_Post_Dose_Cough->Analysis

Workflow of a comparative antitussive clinical trial.

References

Unveiling the Anticholinergic Profile of Isoaminile: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoaminile, primarily known as an antitussive agent, also possesses anticholinergic properties, exhibiting both antimuscarinic and antinicotinic actions.[1][2] In vivo validation of these effects is crucial for a comprehensive understanding of its pharmacological profile, including potential therapeutic applications and side effects. This guide outlines the standard experimental methodologies employed to assess anticholinergic activity in vivo and presents a conceptual comparison with atropine. A key historical study, "Isoaminile as Inhibitor of Muscarinic and Nicotinic Ganglionic Receptors" from 1970, indicates that isoaminile was investigated for its effects on cholinergic receptors in vivo, suggesting an early interest in this aspect of its pharmacology.

Comparative Data Overview

Due to the limited availability of recent, direct comparative studies, the following table is a conceptual representation based on the expected outcomes from standard in vivo anticholinergic assays. The data for atropine is well-established, while the data for isoaminile is inferred from its known anticholinergic activity.

Parameter Isoaminile (Predicted) Atropine (Established) Test Animal Model
Inhibition of Salivation Dose-dependent reductionPotent, dose-dependent reductionRabbit, Dog
Mydriatic Effect (Pupil Dilation) PresentStrong and prolongedMouse, Rabbit
Inhibition of Acetylcholine-induced Hypotension Dose-dependent antagonismPotent and sustained antagonismCat, Dog, Rat
Reduction of Intestinal Motility PresentSignificant reductionMouse, Rat

Experimental Protocols

The in vivo assessment of anticholinergic effects typically involves the following well-established protocols:

Sialorrhea (Saliva Flow) Inhibition Assay
  • Objective: To measure the inhibition of saliva secretion induced by a cholinergic agonist.

  • Methodology:

    • A suitable animal model (e.g., rabbit or dog) is anesthetized.

    • A baseline saliva flow is established and collected over a set period.

    • A cholinergic agonist, such as pilocarpine or methacholine, is administered to induce salivation.

    • The test compound (isoaminile) or a standard (atropine) is administered prior to the cholinergic agonist.

    • Saliva is collected and the volume is measured. The percentage inhibition of salivation is calculated by comparing the saliva volume in the treated group to the control group.

Mydriasis (Pupil Dilation) Assay
  • Objective: To assess the mydriatic effect of the test compound.

  • Methodology:

    • The baseline pupil diameter of a conscious animal (e.g., mouse or rabbit) is measured.

    • The test compound or a standard is administered topically to the eye or systemically.

    • Pupil diameter is measured at regular intervals.

    • The degree and duration of mydriasis are recorded and compared.

Antagonism of Acetylcholine-Induced Hypotension
  • Objective: To evaluate the ability of the test compound to block the hypotensive effect of acetylcholine.

  • Methodology:

    • Anesthetized cats, dogs, or rats are instrumented for blood pressure monitoring.

    • A baseline blood pressure is recorded.

    • Acetylcholine is administered intravenously to induce a transient drop in blood pressure.

    • The test compound or a standard is administered, followed by a subsequent challenge with acetylcholine.

    • The degree of inhibition of the hypotensive response is quantified.

Visualizing the Experimental Workflow and Signaling Pathway

To aid in the understanding of the experimental process and the underlying mechanism of action, the following diagrams are provided.

G cluster_0 Animal Preparation cluster_1 Treatment Administration cluster_2 Cholinergic Challenge & Measurement cluster_3 Data Analysis Animal_Selection Animal Selection (e.g., Rabbit, Cat) Anesthesia Anesthesia Animal_Selection->Anesthesia Instrumentation Instrumentation (e.g., Cannulation) Anesthesia->Instrumentation Control Control Group (Vehicle) Instrumentation->Control Test_Compound Test Compound (Isoaminile) Instrumentation->Test_Compound Standard Standard Drug (Atropine) Instrumentation->Standard Cholinergic_Agonist Cholinergic Agonist Administration Control->Cholinergic_Agonist Test_Compound->Cholinergic_Agonist Standard->Cholinergic_Agonist Data_Collection Data Collection (e.g., Saliva Volume, Blood Pressure) Cholinergic_Agonist->Data_Collection Comparison Comparison of Responses Data_Collection->Comparison Statistical_Analysis Statistical Analysis Comparison->Statistical_Analysis

In Vivo Anticholinergic Assay Workflow

G cluster_0 Cholinergic Synapse cluster_1 Anticholinergic Intervention ACh Acetylcholine (ACh) Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Binds to G_Protein G-Protein Muscarinic_Receptor->G_Protein Activates Effector Effector Enzyme/ Ion Channel G_Protein->Effector Modulates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Effector->Cellular_Response Leads to Isoaminile Isoaminile / Atropine Isoaminile->Muscarinic_Receptor Competitively Blocks Block Blockade

Anticholinergic Mechanism of Action

Conclusion

Isoaminile exhibits anticholinergic effects, which can be validated in vivo using standard pharmacological assays. While specific, direct comparative data with other anticholinergics in recent literature is scarce, its known activity at muscarinic and nicotinic receptors suggests a profile that would be demonstrable in models assessing salivation, mydriasis, and cardiovascular responses to cholinergic agonists. Further contemporary research would be invaluable to fully quantify the in vivo anticholinergic potency and selectivity of isoaminile in comparison to established agents like atropine.

References

Isoaminile's Interaction with Neurotransmitter Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoaminile is primarily recognized as an antitussive agent. However, its pharmacological profile extends to interactions with the cholinergic system, where it exhibits both antimuscarinic and antinicotinic properties.[1] Understanding the cross-reactivity of a compound with various neurotransmitter receptors is crucial for elucidating its full mechanism of action, predicting potential side effects, and identifying new therapeutic applications. This guide provides a comparative overview of the known interactions of isoaminile with neurotransmitter receptors, supported by available experimental evidence. Due to a lack of specific binding affinity data (e.g., Kᵢ or IC₅₀ values) in publicly available literature, this guide will focus on the qualitative findings from functional assays and provide detailed protocols for how such quantitative data could be obtained.

Comparative Analysis of Isoaminile's Receptor Activity

A key study by Bustos and Ramos (1970) investigated the effects of isoaminile on autonomic ganglia.[1] Their findings indicate that isoaminile acts as an inhibitor at both muscarinic and nicotinic ganglionic receptors.[1] The study demonstrated that isoaminile could antagonize the effects of both muscarinic and nicotinic agonists in various experimental preparations, including the cat superior cervical ganglion and on the pressor effects of nicotine and acetylcholine in dogs.[1]

Table 1: Summary of Isoaminile's Qualitative Cross-Reactivity with Neurotransmitter Receptors

Receptor FamilyReceptor SubtypeIsoaminile's EffectSupporting Evidence
Cholinergic Muscarinic (Ganglionic)Antagonist/InhibitorInhibition of muscarinic agonist-induced effects in functional assays.[1]
Nicotinic (Ganglionic)Antagonist/InhibitorBlockade of nicotine-induced and preganglionic nerve stimulation effects.[1]
Adrenergic Not specifiedNo significant direct effect reported-
Dopaminergic Not specifiedNo significant direct effect reported-
Serotonergic Not specifiedNo significant direct effect reported-

Experimental Protocols

To quantitatively assess the cross-reactivity of isoaminile, standardized in vitro pharmacological assays are necessary. Below are detailed methodologies for key experiments that would be required to generate a comprehensive binding affinity profile.

Radioligand Binding Assay for Muscarinic Receptors

This assay is designed to determine the binding affinity (Kᵢ value) of isoaminile for different muscarinic receptor subtypes (M1-M5).

Objective: To quantify the affinity of isoaminile for muscarinic acetylcholine receptors.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (e.g., M1, M2, M3, M4, or M5).

  • Radioligand specific for the muscarinic receptor (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Unlabeled competing ligand (e.g., atropine for non-specific binding determination).

  • Isoaminile test compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration near its K₋d, and varying concentrations of isoaminile.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of isoaminile that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Functional Assay for Nicotinic Receptor Antagonism

This assay measures the ability of isoaminile to inhibit the function of nicotinic acetylcholine receptors (nAChRs) upon stimulation by an agonist.

Objective: To determine the functional potency (IC₅₀ value) of isoaminile as a nicotinic receptor antagonist.

Materials:

  • Cell line expressing a specific nAChR subtype (e.g., α4β2, α7).

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Nicotinic receptor agonist (e.g., nicotine or acetylcholine).

  • Isoaminile test compound at various concentrations.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader.

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium indicator dye.

  • Compound Addition: Add varying concentrations of isoaminile to the wells and incubate.

  • Agonist Stimulation: Add a fixed concentration of the nicotinic agonist to stimulate the receptors.

  • Signal Detection: Measure the change in fluorescence intensity, which corresponds to the influx of calcium, using a fluorescence plate reader.

  • Data Analysis: Plot the inhibition of the agonist-induced response against the concentration of isoaminile to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflow

Muscarinic Receptor Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs). The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[2][3][4] This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).[2] The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[2][4][5]

Muscarinic_Signaling cluster_M1_M3_M5 M1/M3/M5 Pathway cluster_M2_M4 M2/M4 Pathway M1_M3_M5 M1/M3/M5 Receptor Gq11 Gq/11 M1_M3_M5->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation M2_M4 M2/M4 Receptor Gi Gi/o M2_M4->Gi AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP Acetylcholine Acetylcholine Acetylcholine->M1_M3_M5 Acetylcholine->M2_M4

Caption: Muscarinic receptor signaling pathways.

Nicotinic Receptor Signaling

Nicotinic receptors are ligand-gated ion channels.[6][7] Upon binding of acetylcholine or another agonist like nicotine, the channel opens, allowing the influx of cations, primarily Na⁺ and Ca²⁺.[6][7] This influx leads to depolarization of the cell membrane, which can trigger an action potential and subsequent cellular responses.[6]

Nicotinic_Signaling cluster_membrane Cell Membrane nAChR Nicotinic Receptor (Ligand-Gated Ion Channel) Na_in Na⁺ Influx nAChR->Na_in opens channel for Ca_in Ca²⁺ Influx nAChR->Ca_in Depolarization Membrane Depolarization Na_in->Depolarization Ca_in->Depolarization Acetylcholine Acetylcholine / Nicotine Acetylcholine->nAChR binds Cellular_Response Cellular Response (e.g., Action Potential) Depolarization->Cellular_Response

Caption: Nicotinic receptor signaling pathway.

Experimental Workflow for Receptor Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound like isoaminile.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Receptor Membranes Incubation Incubate Membranes, Radioligand & Isoaminile Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand Solution Radioligand_Prep->Incubation Compound_Prep Prepare Isoaminile Dilutions Compound_Prep->Incubation Filtration Separate Bound/Free Ligand via Filtration Incubation->Filtration Measurement Measure Radioactivity of Bound Ligand Filtration->Measurement IC50_Calc Calculate IC₅₀ Measurement->IC50_Calc Ki_Calc Calculate Kᵢ using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

References

Comparative Analysis of Isoaminile and its Metabolites: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the specific characterization and comparative analysis of isoaminile's active metabolites. While isoaminile is a known antitussive and anticholinergic agent, detailed studies identifying its metabolic products and their pharmacological activities appear to be limited. This guide, therefore, summarizes the known properties of the parent compound, isoaminile, and discusses its likely metabolic fate based on general principles of drug biotransformation. The information presented is intended for researchers, scientists, and drug development professionals to highlight the current state of knowledge and underscore areas for future investigation.

Pharmacological Profile of Isoaminile

Isoaminile is primarily recognized for its role as a cough suppressant (antitussive).[1][2][3] Its mechanism of action is believed to be centrally mediated, targeting the cough center in the brain. In addition to its antitussive effects, isoaminile also exhibits anticholinergic properties, acting on both muscarinic and nicotinic receptors.[1][2] This dual activity contributes to its overall pharmacological profile. A study investigating cases of acute intoxication noted the potential for cyanide release at high doses, suggesting a metabolic pathway that could have toxicological implications.[4]

Putative Metabolic Pathways of Isoaminile

The biotransformation of drugs is a complex process primarily carried out by enzymes in the liver, such as the cytochrome P450 (CYP450) system. These reactions are broadly classified into Phase I (functionalization) and Phase II (conjugation) metabolism. While specific metabolites of isoaminile are not well-documented in the available literature, its chemical structure suggests several plausible metabolic pathways.

Phase I reactions for a molecule like isoaminile would likely involve:

  • N-demethylation: The removal of one or both methyl groups from the dimethylamino moiety.

  • Hydroxylation: The addition of a hydroxyl group to the phenyl ring or the aliphatic chain.

Following Phase I reactions, the resulting more polar metabolites would typically undergo Phase II conjugation, such as glucuronidation, to facilitate their excretion from the body. It is plausible that some of the Phase I metabolites, particularly a mono-N-desmethyl derivative, could retain some level of pharmacological activity, though this has not been experimentally verified in the reviewed literature.

Data Presentation: Pharmacological Properties

Due to the lack of available data on the active metabolites of isoaminile, a direct comparative table is not feasible. The following table summarizes the known pharmacological activities of the parent compound, isoaminile.

CompoundPharmacological ActivityMechanism of ActionNotes
Isoaminile AntitussiveCentral action on the medullary cough center.
AnticholinergicAntimuscarinic and antinicotinic properties.[1][2]
Potential for ToxicityRelease of cyanide has been observed at high doses in vivo.[4]This is a toxicological finding and not a therapeutic effect.

Experimental Protocols

Detailed experimental protocols for the study of isoaminile and its metabolites are not available in the reviewed literature. However, standard methodologies for such a comparative analysis would typically include the following:

1. In Vitro Metabolism Studies:

  • Objective: To identify the metabolic pathways of isoaminile and the enzymes involved.

  • Methodology:

    • Incubation of isoaminile with liver microsomes (from human and other species) or recombinant CYP450 enzymes.

    • Analysis of the incubation mixture using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent drug and its metabolites.

    • Use of specific CYP450 inhibitors to determine which enzymes are responsible for the metabolism.

2. In Vivo Pharmacokinetic and Metabolite Identification Studies:

  • Objective: To identify and quantify isoaminile and its metabolites in a living organism and to understand their absorption, distribution, metabolism, and excretion (ADME) properties.

  • Methodology:

    • Administration of isoaminile to animal models (e.g., rats, mice).

    • Collection of biological samples (blood, urine, feces) at various time points.

    • Extraction and analysis of the samples using LC-MS to identify and quantify isoaminile and its metabolites.

3. In Vitro Pharmacological Activity Assays:

  • Objective: To determine the pharmacological activity of the identified metabolites and compare it to the parent compound.

  • Methodology:

    • Synthesis of the identified metabolites.

    • For antitussive activity: Use of in vivo models of cough induction (e.g., citric acid challenge in guinea pigs) or in vitro assays on neuronal cells.

    • For anticholinergic activity: Radioligand binding assays using muscarinic and nicotinic receptors, or functional assays on isolated tissues (e.g., guinea pig ileum for antimuscarinic activity).

Mandatory Visualization

Isoaminile_Metabolism cluster_phase1 Phase I Metabolism (Putative) cluster_phase2 Phase II Metabolism (Putative) cluster_excretion Isoaminile Isoaminile Metabolite1 Mono-N-desmethyl-isoaminile Isoaminile->Metabolite1 N-demethylation Metabolite3 Hydroxy-isoaminile Isoaminile->Metabolite3 Hydroxylation Metabolite2 Di-N-desmethyl-isoaminile Metabolite1->Metabolite2 N-demethylation Conjugates Glucuronide/Sulfate Conjugates Metabolite1->Conjugates Conjugation Metabolite2->Conjugates Conjugation Metabolite3->Conjugates Conjugation Excretion Excretion Conjugates->Excretion

Caption: Putative metabolic pathway of isoaminile.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analysis Metabolism Metabolism Assay (Microsomes, S9) LCMS LC-MS/MS Analysis for Metabolite Identification Metabolism->LCMS Activity Pharmacological Assay (Receptor Binding, Functional) Data Comparative Data Analysis Activity->Data PK Pharmacokinetics in Animal Models PK->LCMS Efficacy Antitussive Efficacy Models Efficacy->Data LCMS->Activity

Caption: General experimental workflow for comparative analysis.

References

The Reproducibility of Isoaminile's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Lesser-Known Anticholinergic Agent

Introduction

Isoaminile is a pharmaceutical compound classified as an antitussive (cough suppressant) and an anticholinergic agent, exhibiting both antimuscarinic and antinicotic properties. While its clinical application is documented, a comprehensive understanding of its effects at a cellular level across different cell lines remains limited in publicly available research. This guide aims to synthesize the available information on isoaminile's cellular effects, address the reproducibility of these effects, and provide a framework for future research.

Due to a notable scarcity of direct comparative studies on isoaminile in various cell lines, this guide will focus on presenting the known pharmacological profile of isoaminile and extrapolating potential cellular mechanisms based on its classification as an anticholinergic agent. The lack of specific experimental data prevents a direct comparison of its performance with other alternatives in different cell lines.

Pharmacological Profile of Isoaminile

PropertyDescription
IUPAC Name 4-(dimethylamino)-2-isopropyl-2-phenylvaleronitrile
Synonyms Dimyril, Peracon
Chemical Formula C₁₉H₃₀N₂O
Primary Function Antitussive (Cough Suppressant)
Mechanism of Action Anticholinergic (Antimuscarinic and Antinicotinic)

Postulated Signaling Pathway of Isoaminile as an Anticholinergic Agent

As an anticholinergic agent, isoaminile is expected to competitively inhibit the binding of the neurotransmitter acetylcholine to its receptors, namely muscarinic and nicotinic receptors. The downstream signaling cascades would depend on the specific receptor subtype and the cell line in which they are expressed. A generalized, hypothetical signaling pathway is depicted below.

isoaminile_pathway cluster_membrane Cell Membrane cluster_cell Intracellular Signaling acetylcholine Acetylcholine receptor Muscarinic/ Nicotinic Receptor acetylcholine->receptor Binds & Activates isoaminile Isoaminile isoaminile->receptor Binds & Inhibits downstream Downstream Signaling Cascades (e.g., G-protein activation, ion channel modulation) receptor->downstream Signal Transduction isoaminile_block cellular_response Cellular Response (e.g., Inhibition of smooth muscle contraction, reduced glandular secretion) downstream->cellular_response Leads to isoaminile_block->downstream Inhibition

Caption: Postulated mechanism of isoaminile as an anticholinergic agent.

Experimental Protocols

The absence of specific studies on isoaminile's effects in different cell lines in the available literature makes it impossible to provide detailed experimental protocols. However, for researchers interested in investigating the reproducibility of isoaminile's effects, the following standard assays would be relevant:

1. Cell Viability and Proliferation Assays:

  • Methodology: Seeding various cell lines (e.g., epithelial, neuronal, smooth muscle) in 96-well plates and treating them with a range of isoaminile concentrations. Cell viability can be assessed using MTT, XTT, or PrestoBlue assays at different time points (e.g., 24, 48, 72 hours).

  • Purpose: To determine the cytotoxic or cytostatic effects of isoaminile and to identify the half-maximal inhibitory concentration (IC50) in different cell types.

2. Receptor Binding Assays:

  • Methodology: Using cell lines known to express specific subtypes of muscarinic or nicotinic receptors. Competitive binding assays with radiolabeled ligands (e.g., [³H]QNB for muscarinic receptors, [³H]epibatidine for nicotinic receptors) and increasing concentrations of isoaminile would be performed.

  • Purpose: To determine the binding affinity (Ki) of isoaminile for different cholinergic receptor subtypes.

3. Second Messenger Assays:

  • Methodology: For muscarinic receptor-expressing cells, changes in intracellular calcium levels can be measured using fluorescent indicators like Fura-2 AM. For receptors coupled to adenylyl cyclase, cyclic AMP (cAMP) levels can be quantified using ELISA or AlphaScreen assays.

  • Purpose: To elucidate the functional consequences of isoaminile binding to its receptors and to characterize its effects on downstream signaling pathways.

Data Presentation

Currently, there is no quantitative data available from published studies to populate a comparative table on the effects of isoaminile in different cell lines. Future research employing the protocols described above would be necessary to generate such data. A template for how such data could be presented is provided below:

Cell LineReceptor Subtype(s) ExpressedIC50 (µM) from Viability Assay (48h)Ki (nM) for Receptor BindingEffect on Second Messenger
e.g., SH-SY5Y (Neuroblastoma)M₃, α₇Data not availableData not availableData not available
e.g., A549 (Lung Carcinoma)M₃Data not availableData not availableData not available
e.g., PC-3 (Prostate Cancer)α₇Data not availableData not availableData not available
e.g., BEAS-2B (Bronchial Epithelial)M₁, M₂, M₃Data not availableData not availableData not available

Conclusion and Future Directions

The current body of scientific literature lacks sufficient data to conduct a comprehensive comparison of isoaminile's effects across different cell lines. While its identity as an anticholinergic agent provides a theoretical framework for its mechanism of action, experimental validation is critically needed. Future research should focus on systematic in vitro studies to characterize its cytotoxicity, receptor binding affinity, and functional effects on signaling pathways in a panel of relevant cell lines. Such studies are essential to understand the reproducibility of its effects and to uncover its full therapeutic and toxicological potential. Researchers are encouraged to utilize the proposed experimental protocols to contribute to the sparse knowledge base of this compound.

A Head-to-Head Comparison of Isoaminile and Other Antitussive Agents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antitussive therapy, a variety of agents are utilized, each with distinct mechanisms of action and clinical profiles. This guide provides a comparative overview of isoaminile, a peripherally acting antitussive, with centrally acting agents such as codeine and dextromethorphan. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of their relative pharmacological characteristics.

Executive Summary

Isoaminile distinguishes itself from traditional antitussives like codeine and dextromethorphan through its primary mechanism of action. While codeine (an opioid agonist) and dextromethorphan (an NMDA receptor antagonist) exert their effects on the central nervous system (CNS) to suppress the cough reflex, isoaminile functions as an anticholinergic agent, targeting both muscarinic and nicotinic receptors. This peripheral action theoretically offers a different side-effect profile, potentially avoiding CNS-related adverse events. However, comprehensive, direct head-to-head clinical data comparing the efficacy of isoaminile with these centrally acting agents is limited in publicly available literature. One study noted that chlophedianol demonstrated similar efficacy to isoaminile citrate.[1]

Data Presentation: Comparative Efficacy of Antitussive Agents

Parameter Dextromethorphan Codeine Isoaminile Source
Dosage 20 mg - 30 mg20 mg - 60 mgNot Available[2][3]
Efficacy vs. Placebo Significantly more effective than placebo in reducing cough frequency.[2] Some studies show little to no significant difference in cough due to acute upper respiratory tract infection.20 mg dose showed greater antitussive action than placebo.[3] 60 mg dose significantly reduced cough frequency compared to placebo.Similar efficacy to chlophedianol in one study.[1][2][3]
Comparative Efficacy 20 mg dose was as effective as 20 mg of codeine in reducing cough frequency. It was found to be superior to codeine in reducing cough intensity.[2]20 mg dose had similar efficacy to 20 mg of dextromethorphan in reducing cough frequency.[2]Not Available[2]
Patient Preference The majority of patients considered dextromethorphan a better antitussive than codeine.[2]Less preferred by patients compared to dextromethorphan in one study.[2]Not Available[2]

Experimental Protocols

To understand the basis of the comparative data, it is essential to consider the methodologies employed in the cited clinical trials.

Citric Acid-Induced Cough Model

A common experimental protocol for evaluating antitussive efficacy involves inducing cough in healthy volunteers or patients through the inhalation of a tussive agent, such as citric acid.

  • Objective: To assess the ability of an antitussive agent to suppress a chemically-induced cough reflex.

  • Procedure:

    • Baseline cough response is established by administering aerosolized citric acid at a specific concentration and duration.

    • The number of coughs is recorded for a set period following the challenge.

    • The antitussive agent or placebo is administered orally.

    • After a predetermined time for drug absorption, the citric acid challenge is repeated.

    • The post-treatment cough count is compared to the baseline count and to the placebo group to determine the agent's efficacy.

  • Data Collection: Coughs can be counted by a trained observer, or more objectively, through audio or electromyographic (EMG) recordings.

Clinical Trials in Patients with Pathological Cough

Studies are also conducted in patient populations experiencing cough due to underlying conditions such as upper respiratory tract infections or chronic bronchitis.

  • Design: These are often double-blind, randomized, placebo-controlled trials.

  • Procedure:

    • Patients are randomly assigned to receive the active drug or a placebo.

    • Cough frequency and severity are assessed over a specified treatment period.

  • Data Collection:

    • Objective: 24-hour cough frequency monitoring using ambulatory recording devices.

    • Subjective: Patient-reported outcomes using validated questionnaires and visual analog scales (VAS) for cough severity and urge-to-cough.

Mechanism of Action and Signaling Pathways

The fundamental difference between isoaminile and the other agents lies in their site and mode of action.

Isoaminile: Peripheral Anticholinergic Action

Isoaminile's antitussive effect is attributed to its anticholinergic properties, acting as an inhibitor of both muscarinic and nicotinic ganglionic receptors. This suggests a peripheral mechanism of action, potentially by reducing the sensitivity of cough receptors in the airways and inhibiting the transmission of afferent nerve signals that trigger the cough reflex.

isoaminile_pathway cluster_airway Airway Smooth Muscle & Glands Cough_Receptors Cough Receptors (Afferent Nerve Endings) Afferent_Signal Afferent Signal to Brainstem Cough_Receptors->Afferent_Signal Initiate Muscarinic_Receptors Muscarinic Receptors (M3) Muscarinic_Receptors->Cough_Receptors Sensitizes Nicotinic_Receptors Nicotinic Receptors (Ganglionic) Nicotinic_Receptors->Afferent_Signal Modulates Transmission Irritants Airway Irritants Irritants->Cough_Receptors Stimulate Isoaminile Isoaminile Isoaminile->Muscarinic_Receptors Blocks Isoaminile->Nicotinic_Receptors Blocks ACh Acetylcholine (ACh) ACh->Muscarinic_Receptors Activates ACh->Nicotinic_Receptors Activates Cough_Reflex Cough Reflex Afferent_Signal->Cough_Reflex

Peripheral Antitussive Action of Isoaminile
Codeine and Dextromethorphan: Central Action

Codeine and dextromethorphan act on the cough center in the brainstem to suppress the cough reflex.

  • Codeine: An opioid that is metabolized to morphine. It acts as an agonist at mu-opioid receptors in the CNS.

  • Dextromethorphan: A non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor in the brainstem and has agonist activity at sigma-1 receptors.

central_antitussives_pathway cluster_cns Central Nervous System (Brainstem) Cough_Center Cough Center Efferent_Signal Efferent Signal to Respiratory Muscles Cough_Center->Efferent_Signal Initiates Cough Mu_Opioid_Receptor μ-Opioid Receptor Mu_Opioid_Receptor->Cough_Center Inhibits NMDA_Receptor NMDA Receptor NMDA_Receptor->Cough_Center Inhibits Afferent_Signal Afferent Signal from Airways Afferent_Signal->Cough_Center Activates Codeine Codeine (as Morphine) Codeine->Mu_Opioid_Receptor Agonist Dextromethorphan Dextromethorphan Dextromethorphan->NMDA_Receptor Antagonist

Central Antitussive Mechanisms

Experimental Workflow

The typical workflow for the clinical evaluation of a novel antitussive agent is a multi-phase process.

experimental_workflow Phase1 Phase I (Safety & Tolerability) Healthy Volunteers Phase2a Phase IIa (Proof of Concept) Induced Cough Model Phase1->Phase2a Go/No-Go Decision Phase2b Phase IIb (Efficacy & Dose-Ranging) Patient Population Phase2a->Phase2b Go/No-Go Decision Phase3 Phase III (Pivotal Trials) Large Patient Cohorts Phase2b->Phase3 Go/No-Go Decision NDA New Drug Application (NDA) Submission Phase3->NDA

Antitussive Drug Development Workflow

Conclusion

Isoaminile presents a distinct, peripherally focused mechanism of action for cough suppression through its anticholinergic properties. This contrasts with the centrally acting mechanisms of codeine and dextromethorphan. While direct, robust comparative efficacy data for isoaminile is scarce in the accessible literature, its pharmacological profile suggests it may offer an alternative therapeutic strategy, particularly for patients where CNS side effects of traditional antitussives are a concern. Further well-controlled clinical trials are necessary to definitively establish the comparative efficacy and safety of isoaminile against current standards of care.

References

Isoaminile vs. Dextromethorphan: A Comparative Analysis for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isoaminile and dextromethorphan, two centrally acting antitussive agents. The information presented is intended to support research, scientific evaluation, and drug development efforts by offering a side-by-side analysis of their known pharmacological properties, supported by available experimental data.

Overview and Mechanism of Action

Dextromethorphan is a widely used over-the-counter cough suppressant.[1] It is the d-isomer of the opioid agonist levorphanol but has no significant affinity for mu-opioid receptors, and thus lacks analgesic and addictive properties at therapeutic doses.[1] Its primary mechanism of action involves antagonism of the N-methyl-D-aspartate (NMDA) receptor in the cough center of the medulla oblongata, which elevates the threshold for coughing.[1] Additionally, it acts as a sigma-1 receptor agonist.[1]

Isoaminile is a less common antitussive agent. It is known to possess anticholinergic properties, exhibiting both antimuscarinic and antinicotinic actions.[2] Its central antitussive effects are believed to be mediated through its influence on the medullary cough center.

The distinct signaling pathways are visualized below:

Antitussive_Mechanisms cluster_dextromethorphan Dextromethorphan Pathway cluster_isoaminile Isoaminile Pathway Dextromethorphan Dextromethorphan NMDA_Receptor NMDA Receptor Dextromethorphan->NMDA_Receptor Antagonist Sigma1_Receptor Sigma-1 Receptor Dextromethorphan->Sigma1_Receptor Agonist Cough_Center_D Medullary Cough Center NMDA_Receptor->Cough_Center_D Inhibition Sigma1_Receptor->Cough_Center_D Modulation Cough_Suppression_D Cough Suppression Cough_Center_D->Cough_Suppression_D Isoaminile Isoaminile Muscarinic_Receptor Muscarinic Receptor Isoaminile->Muscarinic_Receptor Antagonist Nicotinic_Receptor Nicotinic Receptor Isoaminile->Nicotinic_Receptor Antagonist Cough_Center_I Medullary Cough Center Muscarinic_Receptor->Cough_Center_I Inhibition Nicotinic_Receptor->Cough_Center_I Inhibition Cough_Suppression_I Cough Suppression Cough_Center_I->Cough_Suppression_I

Figure 1: Signaling Pathways of Dextromethorphan and Isoaminile

Efficacy and Clinical Data

A direct quantitative comparison of the antitussive efficacy of isoaminile and dextromethorphan is challenging due to the limited availability of robust, controlled clinical trial data for isoaminile.

Dextromethorphan: The efficacy of dextromethorphan has been evaluated in various clinical settings. In a study involving patients with cough associated with acute upper respiratory tract infection, a single 30 mg dose of dextromethorphan showed a statistically significant reduction in cough sound pressure level (CSPL) at 90 minutes post-treatment compared to placebo. However, the overall clinical significance of this effect was modest, with little difference observed between the treatment and placebo groups in terms of cough frequency and subjective severity scores over a 3-hour period.

Another study demonstrated that oral dextromethorphan produced a significant reduction in citric acid-induced cough.

Isoaminile: Quantitative efficacy data from controlled clinical trials for isoaminile are not readily available in recent literature. Its therapeutic use is based on historical clinical experience. The normal therapeutic dose is cited as 40–80 mg of the cyclamate salt, with a maximum of five doses in a 24-hour period.[2]

Pharmacokinetics

The pharmacokinetic profiles of dextromethorphan have been well-characterized, whereas detailed human pharmacokinetic data for isoaminile are sparse.

ParameterDextromethorphanIsoaminile
Absorption Rapidly absorbed from the gastrointestinal tract.[1]Data not available
Metabolism Primarily metabolized in the liver by CYP2D6 to its active metabolite, dextrorphan. Also metabolized by CYP3A4.[1]Data not available
Elimination Half-life Approximately 2–4 hours in extensive metabolizers; can be up to 24 hours in poor metabolizers.[1]Data not available
Excretion Primarily excreted through the kidneys as metabolites.[1]Data not available

Safety and Adverse Effects

Adverse Effect ProfileDextromethorphanIsoaminile
Common Side Effects Drowsiness, dizziness, nausea, vomiting, constipation, and stomach discomfort.[1]Dry mouth, blurred vision, urinary retention, and constipation (expected anticholinergic effects).
Serious Adverse Events Serotonin syndrome (when combined with other serotonergic drugs), potential for abuse at high doses leading to dissociative hallucinogenic effects.[1]Cases of acute intoxication and compulsive use have been reported. A slight release of cyanide has been observed in vivo at high doses.[3] Does not appear to cause physical dependence.[3]
Contraindications Use with monoamine oxidase inhibitors (MAOIs).[1]Data not available

Experimental Protocols

A common method for evaluating the efficacy of antitussive drugs is the citric acid-induced cough challenge.

Experimental Workflow: Citric Acid Cough Challenge

Citric_Acid_Cough_Challenge Subject_Screening Subject Screening and Baseline Assessment Drug_Administration Randomized Administration of Investigational Drug or Placebo Subject_Screening->Drug_Administration Citric_Acid_Inhalation Inhalation of Nebulized Citric Acid Solution Drug_Administration->Citric_Acid_Inhalation Cough_Monitoring Recording of Cough Frequency and Intensity Citric_Acid_Inhalation->Cough_Monitoring Data_Analysis Comparison of Cough Parameters Between Treatment Groups Cough_Monitoring->Data_Analysis

Figure 2: Citric Acid Induced Cough Challenge Workflow

Detailed Methodology:

  • Subject Selection: Healthy volunteers or patients with a stable cough are recruited. Exclusion criteria typically include respiratory infections within a certain period, smoking, and use of other medications that could affect the cough reflex.

  • Baseline Cough Sensitivity: The concentration of citric acid required to elicit a certain number of coughs (e.g., 2 or 5) is determined for each subject to establish a baseline.

  • Drug Administration: Subjects are randomly assigned to receive either the investigational drug (e.g., dextromethorphan or isoaminile) or a placebo in a double-blind manner.

  • Cough Challenge: At specified time points after drug administration, subjects inhale nebulized citric acid at their predetermined threshold concentration.

  • Cough Assessment: The number of coughs is recorded during and after the citric acid challenge. Other parameters such as cough latency and intensity may also be measured.

  • Data Analysis: The change in cough response from baseline is compared between the active treatment and placebo groups to determine the antitussive efficacy of the drug.

Conclusion

Dextromethorphan is a well-studied antitussive with a clearly defined mechanism of action, a well-characterized pharmacokinetic profile, and a safety profile that is well-documented from extensive clinical use. In contrast, while isoaminile has been used therapeutically as a cough suppressant, there is a notable lack of publicly available, robust scientific data regarding its clinical efficacy and pharmacokinetics. Its anticholinergic properties suggest a different side effect profile compared to dextromethorphan. For drug development professionals, dextromethorphan serves as a well-established benchmark. Further research into isoaminile would be necessary to fully elucidate its therapeutic potential and comparative effectiveness. This would require well-designed, controlled clinical trials to generate the quantitative data that is currently lacking.

References

Preclinical Safety Profile of Isoaminile: A Data Gap in Published Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant lack of preclinical safety and toxicity data for the cough suppressant isoaminile. Despite its past clinical use, detailed studies on its safety profile in animal models, a cornerstone of modern drug development, are not readily accessible. This absence of information precludes a thorough comparison with alternative antitussive agents based on preclinical evidence.

Currently, the available information on isoaminile's preclinical safety is limited to a single point of concern: a study mentioning a slight cyanide (CN-) release in vivo, but only at high doses. However, this finding is not substantiated by detailed toxicological studies that would typically characterize the dose-response relationship, identify target organs of toxicity, or establish a safe therapeutic window.

Due to this critical data gap, it is not possible to construct a comparison guide that meets the core requirements of data-driven, evidence-based analysis for a scientific audience. Key components of such a guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, cannot be generated without the foundational preclinical research.

The Missing Pieces: Essential Preclinical Safety Data

A standard preclinical safety evaluation for a drug candidate would typically involve a battery of in vitro and in vivo studies designed to identify potential hazards before human clinical trials. For isoaminile, the following crucial data points are absent from the public domain:

  • Acute, Subchronic, and Chronic Toxicity Studies: These studies are fundamental to understanding the effects of single and repeated doses of a drug over different timeframes. They help in identifying the No-Observed-Adverse-Effect Level (NOAEL), a critical parameter for establishing safe human dosage.

  • Genetic Toxicology Assays: A suite of tests to determine if a substance can cause damage to genetic material (DNA), which could lead to cancer or birth defects.

  • Carcinogenicity Studies: Long-term studies in animals to assess the potential of a substance to cause cancer.

  • Reproductive and Developmental Toxicology Studies: These investigate the potential adverse effects on fertility, pregnancy, and fetal development.

  • Safety Pharmacology Studies: These examine the effects of a drug on vital physiological functions, such as the cardiovascular, respiratory, and central nervous systems.

Without this information, a meaningful comparison of isoaminile's preclinical safety profile with that of other antitussive agents, for which extensive safety data often exists, is unachievable.

Hypothetical Experimental Workflow for Preclinical Safety Assessment

To illustrate the type of research that is currently lacking, the following diagram outlines a standard workflow for assessing the preclinical safety of a compound like isoaminile.

cluster_0 In Vitro Screening cluster_1 In Vivo Studies (Rodent & Non-Rodent) cluster_2 Toxicokinetic Analysis A Cytotoxicity Assays (e.g., MTT, LDH) B Genotoxicity Assays (e.g., Ames Test, Micronucleus Test) A->B C hERG Channel Assay B->C D Acute Toxicity (Dose Range Finding) C->D E Subchronic Toxicity (e.g., 28-day, 90-day) D->E F Safety Pharmacology (Cardiovascular, Respiratory, CNS) E->F G Reproductive & Developmental Toxicity E->G H Carcinogenicity E->H I ADME Studies (Absorption, Distribution, Metabolism, Excretion) E->I I->E

Standard Preclinical Safety Assessment Workflow.

Safety Operating Guide

Essential Procedures for the Safe Disposal of Isoaminile Cyclamate

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical compounds is paramount to ensuring personnel safety and environmental protection. Isoaminile cyclamate, a pharmaceutical compound, requires careful handling and disposal in accordance with regulations for chemical and pharmaceutical waste. Due to the absence of a specific Safety Data Sheet (SDS) in readily available databases, the following procedures are based on established best practices for the disposal of amine-containing pharmaceuticals and general laboratory chemical waste.

Waste Characterization and Segregation: The Critical First Step

The initial and most critical step in the proper disposal of this compound is to classify it as a chemical waste. Pharmaceutical waste is often considered hazardous, and as an amine compound, this compound should be handled with caution. It is imperative to prevent its release into the environment by avoiding disposal down the drain or in regular solid waste streams.[1]

Proper segregation is key to safe and compliant waste management. This compound waste should be collected in a dedicated, properly labeled waste container separate from other chemical waste streams to prevent potentially hazardous reactions.[1]

Personal Protective Equipment (PPE) and Handling

When handling this compound for disposal, researchers must wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • A laboratory coat

These precautions are necessary to prevent skin and eye contact.[1] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be in good condition and have a secure lid.[1]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the specific chemical name: "this compound." The label should also include the date of accumulation and any known hazard characteristics.

  • Collection of Waste:

    • Solid Waste: Place any solid this compound, as well as contaminated materials such as weighing paper, gloves, and pipette tips, directly into the designated solid waste container.

    • Liquid Waste: If this compound is in a solution, pour the liquid waste into the designated liquid waste container. Do not mix with other solvent waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.[2] This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Arranging for Pickup and Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.[1] Professional disposal services will typically use high-temperature incineration, which is the preferred method for destroying pharmaceutical waste, ensuring it does not harm the environment.[3]

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes general regulatory limits for certain hazardous metals that can be present in pharmaceutical waste, making it classified as hazardous.[4] This illustrates the importance of proper chemical waste management to avoid exceeding regulatory thresholds.

SubstanceRegulatory Limit (mg/L)
Mercury0.2
Selenium1.0
Cadmium1.0
Arsenic5.0
Chromium5.0
Lead5.0
Silver5.0
Barium100.0

Experimental Protocols

The disposal procedures outlined above are operational protocols and do not involve experimental methodologies. They are based on standard safety and environmental regulations for handling and disposing of chemical and pharmaceutical waste in a laboratory setting.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

characterize Characterize Waste (this compound as Chemical Waste) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) characterize->ppe container Select & Label Waste Container ppe->container collect_solid Collect Solid Waste & Contaminated Materials container->collect_solid collect_liquid Collect Liquid Waste (If applicable) container->collect_liquid store Store Sealed Container in Designated Area collect_solid->store collect_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs incineration High-Temperature Incineration contact_ehs->incineration

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoaminile cyclamate
Reactant of Route 2
Reactant of Route 2
Isoaminile cyclamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.